molecular formula C12H15NO5 B1271404 n-Boc-5-hydroxyanthranilic acid CAS No. 244765-00-2

n-Boc-5-hydroxyanthranilic acid

Cat. No.: B1271404
CAS No.: 244765-00-2
M. Wt: 253.25 g/mol
InChI Key: RYABQTATLDLRQX-UHFFFAOYSA-N
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Description

N-Boc-5-hydroxyanthranilic acid is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-5-4-7(14)6-8(9)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYABQTATLDLRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373777
Record name n-boc-5-hydroxyanthranilic acid
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Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244765-00-2
Record name n-boc-5-hydroxyanthranilic acid
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Record name 244765-00-2
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Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-5-hydroxyanthranilic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

N-Boc-5-hydroxyanthranilic acid, with the CAS number 244765-00-2, is a synthetically valuable organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure uniquely combines a carboxylic acid, a phenol, and a Boc-protected amine on an aromatic ring, offering multiple points for chemical modification. This trifunctional nature allows for the strategic and regioselective introduction of this scaffold into more complex molecules, particularly in the synthesis of heterocyclic compounds and peptide-based therapeutics. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial, as it enables controlled reactions at other sites of the molecule and can be removed under specific acidic conditions, revealing the amine for further functionalization. This guide provides a comprehensive overview of the synthesis, analytical characterization, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
CAS Number 244765-00-2[1][2]
Molecular Formula C₁₂H₁₅NO₅[1][2]
Molecular Weight 253.25 g/mol [1][2]
IUPAC Name 2-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid[1]
Appearance White solid (predicted)[3]
Boiling Point 385.6±37.0 °C (Predicted)[4]
Density 1.337±0.06 g/cm³ (Predicted)[4]
Solubility Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; insoluble in water.[3]

Synthesis and Purification

The synthesis of this compound typically starts from the commercially available 5-hydroxyanthranilic acid. The key transformation is the selective protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Diagram of the Synthetic Pathway

Caption: General synthetic scheme for the Boc-protection of 5-hydroxyanthranilic acid.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on standard Boc protection of anilines. The choice of base and solvent system is critical to ensure the reaction proceeds efficiently without significant side reactions. The use of a mild inorganic base like sodium bicarbonate is preferred to avoid deprotonation of the phenolic hydroxyl group, which could lead to O-acylation.

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 5-hydroxyanthranilic acid (1.0 equivalent) in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF) and water. The aqueous component is necessary to dissolve the sodium bicarbonate.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0-3.0 equivalents) to the solution and stir until it is fully dissolved. The solution should be basic to ensure the aniline is deprotonated and nucleophilic.

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) portion-wise or as a solution in THF. The reaction is typically exothermic and should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of 2-3 with a dilute acid, such as 1M HCl. This will protonate the carboxylic acid and any unreacted starting material, causing them to precipitate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons, a singlet for the Boc group protons around 1.5 ppm, and broad singlets for the hydroxyl, carboxylic acid, and NH protons. The aromatic protons will appear as distinct multiplets, with their chemical shifts influenced by the electron-donating hydroxyl and Boc-amino groups and the electron-withdrawing carboxylic acid group.

  • ¹³C NMR: The spectrum will show signals for the aromatic carbons, the carbonyl carbons of the carboxylic acid and the Boc group, and the quaternary and methyl carbons of the Boc group. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹.

  • N-H stretch (amide): A sharp band around 3300-3400 cm⁻¹.

  • C=O stretch (carboxylic acid and urethane): Strong bands in the region of 1680-1720 cm⁻¹.

  • C-O stretch: Bands in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 254.10, and [M-H]⁻ at m/z 252.09. Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a valuable intermediate for the synthesis of a variety of complex molecules with potential therapeutic applications.

Diagram of Potential Synthetic Transformations

Synthetic Applications NBoc5HAA This compound -COOH -NHBoc -OH AmideCoupling Amide Bond Formation NBoc5HAA:cooh->AmideCoupling Amine, Coupling Reagent Esterification Esterification NBoc5HAA:cooh->Esterification Alcohol, Acid Catalyst SuzukiCoupling Suzuki Coupling NBoc5HAA:oh->SuzukiCoupling Arylboronic acid, Pd catalyst (after conversion of -OH to -OTf) BocDeprotection Boc Deprotection NBoc5HAA:nhboc->BocDeprotection Acid (e.g., TFA) Heterocycle Heterocycle Synthesis NBoc5HAA->Heterocycle Various Reagents Peptides Peptides AmideCoupling->Peptides Peptides/ Amides Esters Esters Esterification->Esters Ester Derivatives Biaryls Biaryls SuzukiCoupling->Biaryls Biaryl Compounds FreeAmine FreeAmine BocDeprotection->FreeAmine Free Amine for Further Functionalization Quinazolines Quinazolines Heterocycle->Quinazolines e.g., Quinazolinones

Caption: Potential synthetic transformations of this compound.

Amide Bond Formation for Peptide and Small Molecule Synthesis

The carboxylic acid moiety of this compound can be readily coupled with primary or secondary amines to form amide bonds. This is a cornerstone reaction in the synthesis of peptides and other small molecule drug candidates.[7] The Boc-protected amine and the hydroxyl group typically remain intact under standard amide coupling conditions.

Generalized Protocol for Amide Coupling:

  • Activation of Carboxylic Acid: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0-3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography or preparative HPLC.

Building Block for Heterocyclic Synthesis

Anthranilic acid and its derivatives are well-established precursors for the synthesis of various nitrogen-containing heterocycles, such as quinazolinones, which are privileged scaffolds in medicinal chemistry.[6][8] The functional groups of this compound can be strategically manipulated to construct these complex ring systems.

Suzuki-Miyaura Cross-Coupling Reactions

The phenolic hydroxyl group can be converted into a triflate (-OTf), which can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] This allows for the formation of a carbon-carbon bond at this position, enabling the synthesis of biaryl compounds, a common motif in drug molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area. Avoid breathing dust.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

    • If inhaled, remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and organic synthesis. Its unique combination of a protected amine, a carboxylic acid, and a hydroxyl group on an aromatic scaffold allows for a wide range of chemical transformations. By understanding its synthesis, reactivity, and analytical characteristics as outlined in this guide, researchers can effectively leverage this compound to construct novel and complex molecules with desired biological activities.

References

A Technical Guide to N-Boc-5-Hydroxyanthranilic Acid: Core Properties, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-5-hydroxyanthranilic acid is a specialized chemical intermediate of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, alongside detailed methodologies for its analytical characterization. We delve into the causality behind experimental choices for techniques such as mass spectrometry and chromatography, providing actionable protocols for laboratory application. Furthermore, this document explores the compound's synthetic utility, contextualizing its role as a valuable building block in the development of novel therapeutics, and outlines essential safety and handling protocols. All data and claims are substantiated by authoritative sources to ensure scientific integrity and support advanced research and development endeavors.

Section 1: Foundational Chemistry and Strategic Importance

This compound belongs to the family of substituted anthranilic acids, which are themselves derivatives of benzoic acid. The structure is characterized by three key functional groups attached to the benzene ring: a carboxylic acid, a hydroxyl group (-OH), and an amine protected by a tert-butoxycarbonyl (Boc) group.

The strategic inclusion of the Boc protecting group is central to the molecule's utility. In multi-step organic synthesis, it is often necessary to prevent the highly reactive amino group from participating in unintended side reactions. The Boc group provides a robust and reliable shield that can be selectively removed under specific acidic conditions, allowing chemists to precisely control the synthetic pathway. This makes this compound a valuable precursor for creating complex molecules, particularly in the field of drug discovery where precise structural modifications are paramount.[][]

The underlying scaffold, 5-hydroxyanthranilic acid, is a metabolite of the essential amino acid tryptophan and is involved in various biological pathways.[3][4] Derivatives of this scaffold have been investigated for a range of biological activities, including the inhibition of the 5-lipoxygenase enzyme, which is a target for anti-inflammatory drugs.[5][6] Therefore, this compound serves as a key starting material for synthesizing libraries of novel compounds for biological screening.

Section 2: Core Physicochemical and Structural Data

The precise identification and characterization of a compound begin with its fundamental properties. All quantitative data for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₂H₁₅NO₅[7][8][9]
Average Molecular Weight 253.25 g/mol [7][8][9][10]
Monoisotopic Molecular Weight 253.09502258 Da[8]
CAS Number 244765-00-2[7][8][9]
IUPAC Name 2-​((tert-​butoxycarbonyl)​amino)-​5-​hydroxybenzoic acid[8]
Common Synonyms This compound; 2-tert-Butoxycarbonylamino-5-hydroxy-benzoic acid[8][10][11]
Boiling Point (Predicted) 385.6 ± 37.0 °C[12]
Density (Predicted) 1.337 ± 0.06 g/cm³[12]
XLogP3-AA (Predicted) 2.2[8]
Hydrogen Bond Donor Count 3[8]
Hydrogen Bond Acceptor Count 5[8]

The molecular weight is a cornerstone parameter. It's crucial to distinguish between the average molecular weight (253.25 g/mol ), which is calculated using the natural isotopic abundance of each element, and the monoisotopic mass (253.095 Da), which is calculated using the mass of the most abundant isotope of each element.[7][8] The latter is what is precisely measured by high-resolution mass spectrometry to confirm the elemental composition.

alt text

Figure 1: 2D chemical structure of this compound.

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is a critical step before its use in any application. This section outlines the standard analytical workflows.

Mass Spectrometry (MS) for Molecular Weight Verification

Expert Rationale: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. Electrospray ionization (ESI) is the preferred method for a polar, moderately sized molecule like this, as it generates charged ions with minimal fragmentation. By analyzing the mass-to-charge ratio (m/z) of these ions, we can verify the molecular formula.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode:

    • Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 254.10, the sodium adduct [M+Na]⁺ at m/z 276.08, and the potassium adduct [M+K]⁺ at m/z 292.06.

    • Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 252.09.

  • Data Analysis: Compare the observed m/z values from the high-resolution mass spectrum to the theoretical values calculated from the molecular formula (C₁₂H₁₅NO₅). A mass accuracy within 5 ppm provides high confidence in the elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_result Data Interpretation A Weigh Compound B Dissolve in Methanol/ACN A->B C Infuse into ESI Source B->C D Acquire Spectrum (Positive/Negative Mode) C->D E Identify m/z Peaks ([M+H]+, [M-H]-, etc.) D->E F Confirm Molecular Weight (Mass Accuracy < 5 ppm) E->F

Caption: Workflow for molecular weight confirmation using ESI-MS.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expert Rationale: HPLC is the gold standard for determining the purity of a chemical compound. A reversed-phase method using a C18 column is ideal for this molecule, as it separates compounds based on their hydrophobicity. The acidic nature of the molecule necessitates the use of an acidified mobile phase to ensure a sharp, symmetrical peak shape by suppressing the ionization of the carboxylic acid and phenolic hydroxyl groups.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the molecule absorbs strongly (e.g., 254 nm or 300 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is common for research-grade material.[9][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure. A ¹H NMR spectrum for this compound would show characteristic signals corresponding to the protons in the molecule, including a large singlet around 1.5 ppm for the nine equivalent protons of the Boc group, distinct signals in the aromatic region (6.5-8.0 ppm) for the three protons on the benzene ring, and exchangeable protons for the -OH, -COOH, and -NH groups.[14]

Section 4: Synthesis and Safe Handling

General Synthetic Approach

This compound is typically synthesized from its parent compound, 5-hydroxyanthranilic acid. The synthesis involves the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Caption: Generalized scheme for the N-Boc protection of 5-hydroxyanthranilic acid.

This reaction is a standard procedure in organic chemistry, valued for its high yield and clean conversion, which simplifies the purification process, often requiring only simple extraction and crystallization.

Safety, Handling, and Storage

Hazard Identification: According to Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance.[15]

  • H315: Causes skin irritation.[15][16]

  • H319: Causes serious eye irritation.[15][16]

  • H335: May cause respiratory irritation.[15][16]

Handling Precautions:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[12]

  • Some suppliers recommend storage at room temperature under a nitrogen atmosphere to prevent degradation.[12]

Section 5: Applications in Drug Development

The true value of this compound lies in its application as a versatile intermediate.[] The presence of three distinct functional groups (protected amine, carboxylic acid, and phenol) allows for a wide range of selective chemical modifications.

  • Amide Coupling: The carboxylic acid can be activated and coupled with various amines to form a diverse library of amides.

  • Esterification: The carboxylic acid can also be converted into esters.

  • Phenolic Derivatization: The hydroxyl group can be alkylated or acylated to introduce different substituents.

  • Deprotection and Further Modification: After performing reactions at the other sites, the Boc group can be removed to reveal the free amine, which can then be further functionalized.

This multi-functional handle makes the compound an ideal starting point for creating analogues of biologically active molecules, enabling structure-activity relationship (SAR) studies essential for optimizing lead compounds in drug discovery pipelines.[]

References

An In-Depth Technical Guide to N-Boc-5-hydroxyanthranilic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Protected Anthranilates in Synthesis

In the landscape of modern pharmaceutical and materials science, the precise control of molecular architecture is paramount. Anthranilic acid derivatives are a class of compounds that serve as versatile scaffolds and intermediates in the synthesis of a wide array of bioactive molecules and functional materials.[1] The strategic manipulation of their reactive functional groups—the carboxylic acid, the aromatic amine, and any ring substituents—is key to their successful application. This guide focuses on a particularly valuable derivative: N-Boc-5-hydroxyanthranilic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom temporarily masks its nucleophilicity, allowing for selective reactions at other positions of the molecule. This guide, intended for chemists and drug development professionals, provides a comprehensive overview of the structure, a detailed synthesis protocol, and the scientific rationale behind the synthetic strategy for this compound.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, is a substituted aromatic amino acid.[2][3] Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a Boc-protected amine, and a hydroxyl group.

Molecular Structure:

The presence of both a hydroxyl and a carboxylic acid group, along with the protected amine, makes this molecule a trifunctional building block with significant potential in organic synthesis.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C12H15NO5[2][3][4][5]
Molecular Weight 253.25 g/mol [2][3][4][5]
CAS Number 244765-00-2[2][4][5]
Appearance Typically a white to off-white powder[6]
IUPAC Name 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid[2][3]

The Cornerstone of Synthesis: The Boc Protection Strategy

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the preparation of complex pharmaceutical intermediates.[2][7] Its widespread use stems from its ability to be introduced under relatively mild conditions and, crucially, its facile removal under acidic conditions, which are orthogonal to many other protecting group strategies.[2][4]

The decision to employ a Boc protecting group for the amine functionality of 5-hydroxyanthranilic acid is a strategic one. The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for chemical modifications at the carboxylic acid or the phenolic hydroxyl group without unintended reactions at the amine.[4] This orthogonality is essential for the stepwise construction of complex molecules.

The Mechanism of Boc Protection:

The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity, and the resulting nucleophilic attack on one of the carbonyl carbons of (Boc)₂O leads to the formation of the N-Boc protected amine.

Synthesis of this compound: A Detailed Protocol

The following protocol outlines a reliable method for the synthesis of this compound from commercially available 5-hydroxyanthranilic acid. This procedure is based on well-established methods for the N-Boc protection of amines.[4][8]

Experimental Protocol:

Materials:

  • 5-Hydroxyanthranilic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Step-by-Step Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxyanthranilic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water. The THF acts as a co-solvent to aid in the dissolution of the starting material, which has limited solubility in water alone.

  • Basification: To the stirred solution, add sodium bicarbonate (2.0-3.0 equivalents) portion-wise. The addition of a base is crucial as it deprotonates the amino group, rendering it more nucleophilic and ready to react with the Boc anhydride. Sodium bicarbonate is a mild base, which is generally sufficient for this transformation and minimizes potential side reactions.

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) in a small amount of THF and add it dropwise to the reaction mixture. A slight excess of the Boc anhydride ensures the complete conversion of the starting material. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Work-up - Quenching and Extraction: Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 with a dilute aqueous acid solution (e.g., 1M HCl). This step protonates the unreacted base and the carboxylate group of the product. Extract the aqueous layer with ethyl acetate (3 x volumes). The desired product will move into the organic phase.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine. The water wash removes any remaining water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary to obtain the final product in high purity.

Synthetic Workflow Diagram:

SynthesisWorkflow Start 5-Hydroxyanthranilic Acid Reaction N-Boc Protection Start->Reaction Reagents (Boc)₂O, NaHCO₃ THF/H₂O Reagents->Reaction Workup Acidification & Extraction Reaction->Workup Purification Purification Workup->Purification Product N-Boc-5-hydroxyanthranilic Acid Purification->Product

Caption: Synthetic workflow for the preparation of this compound.

Characterization and Analytical Data

The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The following table summarizes the expected spectroscopic data for the compound.

Spectroscopic Data Summary:

TechniqueExpected Data
¹H NMR The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the hydroxyl proton, the carboxylic acid proton, the NH proton of the Boc group, and the singlet for the nine equivalent protons of the tert-butyl group. A detailed assignment for the parent compound, 5-hydroxyanthranilic acid, has been published, which can serve as a reference for interpreting the spectrum of the N-Boc derivative.[9]
¹³C NMR The ¹³C NMR spectrum will display signals for the aromatic carbons, the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.[9]
IR Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenol, the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the carbamate, and C-O stretches.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (253.25 g/mol ).

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of three distinct functional groups, with the amine temporarily masked, allows for a variety of synthetic transformations.

Key Application Areas:

  • Peptide Synthesis: As a protected amino acid, it can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.[7][] The hydroxyl group on the aromatic ring can be further functionalized to introduce labels, linkers, or other pharmacophoric elements.

  • Scaffold for Small Molecule Synthesis: The anthranilic acid core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] this compound can serve as a starting material for the synthesis of novel heterocyclic compounds and other complex molecular architectures with potential therapeutic applications.

  • Combinatorial Chemistry: The trifunctional nature of this molecule makes it an ideal candidate for the construction of compound libraries for high-throughput screening in drug discovery programs.

Logical Relationship of Applications:

Applications Start This compound Peptide Peptide Synthesis Start->Peptide SmallMolecule Small Molecule Synthesis Start->SmallMolecule Combinatorial Combinatorial Chemistry Start->Combinatorial DrugDiscovery Drug Discovery & Development Peptide->DrugDiscovery SmallMolecule->DrugDiscovery Combinatorial->DrugDiscovery

Caption: The role of this compound in drug discovery.

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in the orthogonal protection of its amino group. This allows for the selective manipulation of its other functional groups, making it a versatile tool for the synthesis of complex molecules in drug discovery and other areas of chemical research. The synthesis protocol detailed in this guide is robust and based on well-understood chemical principles, providing a reliable pathway to this valuable compound. As the demand for novel and sophisticated molecular architectures continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

A Comprehensive Technical Guide to the Solubility of N-Boc-5-hydroxyanthranilic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Introduction to N-Boc-5-hydroxyanthranilic Acid

This compound, with the systematic IUPAC name 2-((tert-butoxycarbonyl)amino)-5-hydroxybenzoic acid, is a synthetic intermediate of significant interest.[1] Its structure incorporates an anthranilic acid core, a phenol group, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of functional groups makes it an essential precursor in the construction of various pharmacologically active molecules.[2]

The molecular structure (Figure 1) dictates its physicochemical properties, most notably its solubility, which is a critical parameter influencing every stage of its use—from reaction kinetics in a synthesis vessel to the final purification via crystallization or chromatography. An understanding of its behavior in different solvent environments is paramount for efficient and scalable chemical processes.

Chemical Structure and Properties:

  • Molecular Formula: C₁₂H₁₅NO₅[1][3]

  • Molecular Weight: 253.25 g/mol [1][3][4]

  • Key Functional Groups: Carboxylic acid, phenol, Boc-protected amine, aromatic ring.

Theoretical Principles Governing Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The long-standing principle of "like dissolves like" serves as an excellent predictive tool.[5][6] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound is an amphiphilic molecule, containing distinct regions of both high and low polarity, which results in a nuanced solubility profile.

  • Polar/Hydrophilic Moieties: The molecule possesses three key sites capable of engaging in strong polar interactions, particularly hydrogen bonding:

    • Carboxylic Acid (-COOH): Acts as both a hydrogen bond donor and acceptor. Its acidic nature allows for deprotonation in basic media to form a highly polar carboxylate salt.

    • Phenolic Hydroxyl (-OH): A hydrogen bond donor and acceptor that contributes significantly to polarity.

    • Amide N-H: The nitrogen-hydrogen bond within the Boc-carbamate group can act as a hydrogen bond donor.

  • Non-polar/Lipophilic Moieties: Conversely, two regions contribute to its solubility in less polar environments:

    • Aromatic Ring: The phenyl ring is non-polar and can engage in favorable van der Waals forces and potential π-π stacking with aromatic solvents.

    • tert-Butyl Group: The bulky, aliphatic t-butyl group of the Boc protector is highly lipophilic and significantly enhances solubility in non-polar organic solvents compared to its unprotected counterpart.[7]

The interplay between these competing features determines the compound's affinity for any given solvent. The Boc group, in particular, is critical for masking the high polarity of the amine, thereby improving its handling and solubility in common organic media used for peptide coupling and other synthetic transformations.[8]

cluster_molecule This compound cluster_properties Structural Influences on Solubility mol Structure polar Polar / Hydrophilic Groups - Carboxylic Acid (-COOH) - Phenolic Hydroxyl (-OH) - Amide N-H nonpolar Non-Polar / Lipophilic Groups - tert-Butyl Group - Aromatic Ring polar->nonpolar Molecular Amphiphilicity

Caption: Key functional groups influencing solubility.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in any experimental setting.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHighThese solvents are excellent hydrogen bond acceptors and have high dielectric constants, effectively solvating the entire molecule. Often used for protected amino acids.[9][10]
Polar Protic Methanol, EthanolHigh to ModerateCapable of hydrogen bonding with the polar groups. Solubility may decrease with increasing alcohol chain length due to reduced overall solvent polarity.
Ethers Tetrahydrofuran (THF)ModerateTHF can accept hydrogen bonds and has moderate polarity, providing a balance for solvating both polar and non-polar moieties.
Ketones AcetoneModerate to HighAcetone is a strong hydrogen bond acceptor and has proven to be an excellent solvent for structurally similar compounds like N-phenylanthranilic acid.[11]
Esters Ethyl Acetate (EtOAc)ModerateBalances polarity and non-polarity, effectively solvating the ester-like carbamate and the lipophilic Boc group.
Chlorinated Dichloromethane (DCM)Moderate to LowOften used in syntheses with Boc-protected compounds.[2] Solvates the non-polar parts well but is less effective for the highly polar carboxylic acid and phenol.
Aromatic TolueneLowThe non-polar nature is a poor match for the polar functional groups, though some interaction via π-stacking with the aromatic ring is possible.[11]
Aliphatic Hexanes, HeptaneSparingly/InsolubleThese non-polar solvents cannot effectively solvate the highly polar carboxylic acid and phenol groups, leading to very poor solubility.[7]

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a systematic experimental approach is required. The following protocol provides a robust framework for determining solubility.

Objective

To determine the qualitative and semi-quantitative solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Reagents
  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • 5% (w/v) aq. NaOH, 5% (w/v) aq. NaHCO₃, 5% (v/v) aq. HCl

  • Vials (e.g., 4 mL glass vials with PTFE-lined caps)

  • Analytical balance (±0.1 mg)

  • Vortex mixer and/or orbital shaker

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Thermostatically controlled environment (e.g., water bath or incubator)

Experimental Workflow Diagram

start Start weigh 1. Weigh ~25 mg of This compound into a labeled vial. start->weigh add_solvent 2. Add 0.5 mL of solvent. weigh->add_solvent equilibrate 3. Equilibrate at constant T° (e.g., 25°C) with vigorous mixing for >1 hr. add_solvent->equilibrate observe 4. Visually inspect for dissolution. equilibrate->observe add_more 5. Add another 0.5 mL of solvent. Repeat equilibration. observe->add_more Solid remains soluble Soluble (Record total volume) observe->soluble All solid dissolves insoluble Insoluble (Proceed to Saturation) observe->insoluble Max volume reached (e.g., 5 mL) add_more->equilibrate

Caption: Experimental workflow for solubility screening.

Step-by-Step Methodology

Part A: Qualitative & Semi-Quantitative Screening [5][12]

  • Preparation: Accurately weigh approximately 25 mg of this compound into a series of labeled glass vials.

  • Solvent Addition: To each vial, add an initial aliquot (e.g., 0.5 mL) of a selected solvent.

  • Equilibration: Cap the vials tightly and place them on a vortex mixer or orbital shaker in a constant temperature environment for at least 1 hour to ensure equilibrium is approached.

  • Observation: Visually inspect each vial.

    • If the solid has completely dissolved: The compound is soluble at >50 mg/mL. Record this and proceed to the next solvent.

    • If solid remains: Add another 0.5 mL of solvent (total volume 1.0 mL), and return to step 3.

  • Iteration: Continue this process of incremental solvent addition and equilibration until the solid dissolves or a maximum practical volume (e.g., 5 mL, corresponding to 5 mg/mL) is reached.

  • Calculation: Calculate the approximate solubility in mg/mL based on the total volume of solvent required for complete dissolution.

Part B: Acid-Base Solubility Test [13]

  • Setup: Place approximately 25 mg of the compound into three separate test tubes.

  • Testing: Add 1 mL of the following aqueous solutions to the tubes:

    • Tube 1: 5% NaHCO₃

    • Tube 2: 5% NaOH

    • Tube 3: 5% HCl

  • Observation: Shake each tube vigorously for 1-2 minutes.

  • Interpretation:

    • Solubility in NaHCO₃ and NaOH indicates the presence of an acidic functional group (the carboxylic acid and potentially the phenol). Deprotonation forms a water-soluble salt.

    • Insolubility in HCl confirms the absence of a strong basic group. The Boc-protected amine is not basic.

Data Summary Table

The results from the experimental protocol should be compiled into a clear, comparative format.

SolventTemperature (°C)Approx. Solubility (mg/mL)Observations (e.g., Color, Ease of Dissolution)
e.g., DMSO25Fill ine.g., Dissolved readily
e.g., Methanol25Fill in
e.g., Ethyl Acetate25Fill in
e.g., DCM25Fill in
e.g., Toluene25Fill ine.g., Remained insoluble
e.g., Hexane25Fill in

Implications in Drug Development and Synthesis

A well-characterized solubility profile is not merely academic; it has profound practical implications:

  • Process Chemistry: The choice of solvent directly impacts reaction concentration, rate, and yield. For syntheses involving this molecule, such as amide couplings or heterocycle formations, selecting a solvent where all reagents are highly soluble (e.g., DMF, DMSO) is critical for achieving a homogeneous reaction mixture and optimal outcomes.[2]

  • Purification: Knowledge of differential solubility is the cornerstone of purification by crystallization. A suitable solvent system will be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, allowing for high recovery of pure material.

  • Analytical Chemistry: Developing HPLC and other chromatographic methods requires selecting mobile phases that can effectively dissolve the analyte and transport it through the column.

  • Formulation Science: For any compound intended as a therapeutic agent, understanding its solubility in pharmaceutically acceptable solvents is a mandatory first step in designing a viable drug delivery system.

Conclusion

This compound exhibits a complex solubility profile due to its amphiphilic nature. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, and moderately to highly soluble in polar protic solvents and some moderately polar solvents like acetone and ethyl acetate. Its solubility is expected to be poor in non-polar aliphatic and aromatic hydrocarbons. This guide provides both the theoretical foundation to understand this behavior and a practical, robust experimental protocol to quantify it. By applying this knowledge, researchers can streamline process development, enhance purification efficiency, and accelerate the journey from laboratory-scale synthesis to valuable chemical products.

References

n-Boc-5-hydroxyanthranilic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of N-Boc-5-hydroxyanthranilic Acid

Executive Summary & Molecular Profile

This compound (CAS: 244765-00-2) is a bifunctional aromatic compound increasingly utilized in the synthesis of complex heterocyclic systems, ligands, and as a key intermediate in drug discovery programs.[1][2] Its structure incorporates three key functional groups that dictate its chemical behavior, stability, and ultimately, its handling and storage requirements: a tert-butoxycarbonyl (Boc) protected amine, a carboxylic acid, and a phenolic hydroxyl group. Understanding the inherent reactivity of these moieties is paramount for researchers to ensure the integrity of the material throughout its lifecycle, from storage to reaction.

This guide provides a comprehensive analysis of the stability profile of this compound. It moves beyond generic datasheet recommendations to explore the underlying chemical principles governing its degradation. We will detail the likely degradation pathways, provide field-proven protocols for conducting rigorous stability assessments, and establish authoritative best practices for storage and handling to preserve its purity and reactivity.

PropertyValueSource
IUPAC Name 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid[3]
CAS Number 244765-00-2[3]
Molecular Formula C₁₂H₁₅NO₅[1][3]
Molecular Weight 253.25 g/mol [1][3]

Theoretical Stability Assessment: A Functional Group Analysis

The stability of this compound is not monolithic; it is a composite of the stabilities of its constituent functional groups. A proactive assessment of these groups allows for the prediction of potential degradation pathways and informs the design of appropriate stability studies.

The Lability of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability in basic and nucleophilic conditions.[4][5] However, its defining characteristic is its susceptibility to cleavage under acidic conditions.[4][6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and a proton. This leads to the formation of an unstable carbamic acid intermediate that rapidly decarboxylates to yield the free amine.

  • Acidic Hydrolysis: The presence of the carboxylic acid on the anthranilic acid backbone creates the potential for intramolecular acid catalysis, although this is generally not significant in the solid state. The primary risk comes from exposure to external acidic environments. Even mild acids, such as 0.1% trifluoroacetic acid (TFA) in HPLC eluents, can cause gradual deprotection, a process that is accelerated by heat.[6]

  • Thermal Decomposition: While robust at ambient temperatures, the Boc group can be cleaved thermally without any catalyst.[7] Practically significant rates of thermolytic cleavage typically require temperatures of 150°C or higher, leading to the formation of the free amine, carbon dioxide, and isobutylene.[7][8] This degradation pathway is a critical consideration for any process involving high temperatures, such as drying or certain reaction conditions.

The Reactivity of the Phenolic Hydroxyl Group

The 5-hydroxy substituent makes the aromatic ring electron-rich and renders the molecule susceptible to oxidation. Analogous compounds, such as 3-hydroxyanthranilic acid, are known to readily auto-oxidize in the presence of molecular oxygen.[9][10] This process can generate reactive oxygen species (ROS) like superoxide and hydrogen peroxide, leading to complex degradation profiles and the formation of colored impurities, likely quinone-imine or dimeric species.[10]

This inherent oxidative liability is perhaps the most significant long-term stability concern for this compound. The rate of oxidation can be influenced by factors such as pH, the presence of metal ions (which can catalyze oxidation), and exposure to light.[10]

Recommended Storage, Handling, and Long-Term Preservation

Based on the theoretical stability profile, the following conditions are essential for maintaining the integrity of this compound.

  • Temperature: Store in a cool environment. While Safety Data Sheets (SDS) often suggest ambient temperatures, for long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of potential oxidative and hydrolytic degradation.[11]

  • Atmosphere: Due to the high susceptibility to oxidation, the material should be stored under an inert atmosphere (e.g., Argon or Nitrogen). After opening, the container should be purged with an inert gas before resealing.

  • Light: Protect from light. Phenolic compounds can be photosensitive. Store in an amber vial or in a light-blocking outer container.

  • Moisture: Keep in a dry, desiccated environment.[12] The container must be kept tightly closed to prevent the ingress of moisture, which could facilitate hydrolysis.[12]

  • Chemical Environment: Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[12]

Designing a Comprehensive Stability Study

To empirically determine the stability of this compound and develop a validated analytical method, a forced degradation study is required. This process intentionally stresses the molecule to identify likely degradation products and establish the specificity of the analytical method.[13] This is a cornerstone of the ICH guidelines on stability testing.[13]

Experimental Workflow: Forced Degradation

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated at detectable levels without being completely consumed by secondary reactions.[13][14]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid Expose Aliquots base Base Hydrolysis 0.1 M NaOH, 60°C prep->base Expose Aliquots ox Oxidation 3% H₂O₂, RT prep->ox Expose Aliquots therm Thermal 80°C, Solid & Solution prep->therm Expose Aliquots photo Photolytic ICH Q1B Conditions prep->photo Expose Aliquots quench Quench Reaction (Neutralize, Dilute) acid->quench base->quench ox->quench therm->quench photo->quench hplc Analyze via HPLC-PDA/MS quench->hplc report Assess Degradation % Identify Degradants hplc->report

Caption: Experimental workflow for a forced degradation study.

Protocol: Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent such as a 1:1 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize immediately with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots with 0.1 M HCl at the same time points as the acid hydrolysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store in the dark at room temperature. Withdraw aliquots at 2, 4, 8, and 24 hours for analysis.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80°C.

    • Solid State: Place the solid compound in an oven at 80°C.

    • Analyze samples at appropriate time points (e.g., 1, 3, 5 days).[14]

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[15][16] A dark control sample should be stored under the same conditions but protected from light.

Stress ConditionReagent/ParameterTypical TemperatureRationale
Acid Hydrolysis 0.1 M HCl60°CTo challenge the acid-labile N-Boc group.[14]
Base Hydrolysis 0.1 M NaOH60°CTo assess the stability of the ester-like carbamate and the overall molecule to base.
Oxidation 3% H₂O₂Room TemperatureTo induce oxidation of the electron-rich phenolic ring.[14]
Thermal Heat80°CTo evaluate thermolytic degradation, including potential Boc-group cleavage and decarboxylation.[13]
Photolytic ICH Q1B LightAmbientTo determine sensitivity to light, which can catalyze oxidation.[15]
Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation and separate its degradation products from the parent peak and from each other.[17]

  • Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water. The acidic pH will aid in producing sharp peaks for the carboxylic acid.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient: A generic screening gradient can be used, for example, 5% to 95% B over 15-20 minutes.

  • Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 220-400 nm) and to assess peak purity.[14] A primary wavelength around 254 nm or the lambda max of the compound should be effective. Mass Spectrometry (MS) detection is invaluable for identifying the mass of the degradation products.

  • Method Optimization: Analyze a mixture of the stressed samples. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.

Predicted Degradation Pathways

Based on the functional group analysis, several degradation pathways are plausible under stress conditions. The primary products are likely to arise from the cleavage of the Boc group and oxidation of the phenol ring.

Degradation_Pathways parent This compound C₁₂H₁₅NO₅ de_boc 5-Hydroxyanthranilic acid C₇H₇NO₃ (Free Amine) parent->de_boc Acid Hydrolysis (H⁺, Δ) oxidized Quinone-imine Species (Oxidized Product) parent->oxidized Oxidation ([O], hv) decarboxylated N-Boc-4-aminophenol C₁₁H₁₅NO₃ (Decarboxylated) parent->decarboxylated Strong Thermal Stress (High Δ)

Caption: Predicted degradation pathways for this compound.

  • Pathway 1: N-Boc Deprotection (Acid/Thermal): The most probable degradation route under acidic or high-temperature conditions is the loss of the Boc group to yield 5-hydroxyanthranilic acid.[6][8]

  • Pathway 2: Oxidation (Oxidative/Photolytic): The phenolic ring is susceptible to oxidation, potentially forming highly colored quinone-like structures. This is a primary concern for long-term storage and handling in air and light.[10]

  • Pathway 3: Decarboxylation (Thermal): While less common for benzoic acids unless catalyzed, severe thermal stress could potentially lead to decarboxylation, yielding N-Boc-4-aminophenol.

Conclusion

This compound is a molecule with distinct stability liabilities governed by its N-Boc and 5-hydroxy functional groups. It is primarily sensitive to acid-catalyzed hydrolysis, oxidation, and thermal stress . The key to preserving its integrity lies in stringent control of its storage environment. For any application where purity is critical, researchers should not rely solely on supplier datasheets but should consider performing an in-house stability assessment using the forced degradation and analytical development protocols outlined in this guide. Adherence to recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is essential for ensuring the long-term viability and performance of this valuable synthetic intermediate.

References

The Strategic Application of N-Boc-5-hydroxyanthranilic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-Boc-5-hydroxyanthranilic acid has emerged as a pivotal building block in medicinal chemistry, offering a unique combination of functionalities that are strategically leveraged for the synthesis of complex heterocyclic scaffolds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine, a hydroxyl group on the aromatic ring, and a carboxylic acid provides a versatile platform for constructing pharmacologically relevant molecules, particularly benzoxazinones and phenoxazinones. This technical guide provides an in-depth analysis of the application of this compound, detailing the causality behind its use, step-by-step synthetic methodologies, and its role in the development of potential therapeutic agents.

Introduction: The Versatility of a Multifunctional Building Block

Anthranilic acid and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The strategic derivatization of the anthranilic acid core allows for the fine-tuning of its physicochemical and pharmacological properties. This compound is a prime example of such a strategic derivatization, incorporating three key functional groups that can be selectively manipulated in organic synthesis.

The N-Boc group serves a dual purpose. Firstly, it deactivates the nucleophilicity of the amino group, preventing unwanted side reactions during subsequent transformations. Secondly, its lability under acidic conditions allows for its facile removal at a desired stage of the synthesis, unmasking the amino group for further functionalization. The 5-hydroxy group provides a handle for introducing additional diversity into the molecule, for instance, through etherification or esterification, and can also play a crucial role in the biological activity of the final compound. The carboxylic acid functionality is a key reactive site for cyclization reactions, enabling the construction of various heterocyclic ring systems.

This guide will explore the application of this versatile building block in the synthesis of two key classes of heterocyclic compounds with significant medicinal chemistry interest: benzoxazinones and phenoxazinones.

Synthesis of Benzoxazinone Scaffolds: A Controlled Cyclization Strategy

Benzoxazinones are an important class of heterocyclic compounds that exhibit a range of biological activities, including acting as inhibitors of enzymes like α-chymotrypsin.[3] The synthesis of benzoxazinones from anthranilic acid derivatives is a well-established strategy.[4][5] The use of this compound offers a controlled route to substituted benzoxazinones.

Rationale for N-Boc Protection in Benzoxazinone Synthesis

The direct acylation of anthranilic acid with an acid chloride typically leads to the formation of an N-acylanthranilic acid, which can then be cyclized to the corresponding benzoxazinone.[1] However, the presence of a free amino group can lead to competing side reactions. The N-Boc group effectively prevents such side reactions by temporarily masking the amino functionality, allowing for a cleaner and more controlled cyclization. Furthermore, the Boc group can be removed post-cyclization to provide a free amino group on the benzoxazinone scaffold for further derivatization.

Proposed Synthetic Workflow for 6-Hydroxy-2-oxo-2H-1,3-benzoxazin-4(3H)-one

A common method for the synthesis of benzoxazinones from N-acyl anthranilic acids involves the use of a dehydrating agent or a coupling agent to facilitate the intramolecular cyclization. Phosgene or its safer equivalents, such as triphosgene or carbonyldiimidazole (CDI), are often employed for this transformation.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Phosgene Equivalent: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of triphosgene (0.4 equivalents) or CDI (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is typically quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-hydroxy-2-oxo-2H-1,3-benzoxazin-4(3H)-one.

Mechanistic Insights

The reaction proceeds through the initial activation of the carboxylic acid by the phosgene equivalent, followed by an intramolecular nucleophilic attack of the nitrogen from the Boc-protected amine onto the activated carbonyl group. Subsequent elimination of the Boc group and other byproducts leads to the formation of the benzoxazinone ring.

Benzoxazinone_Synthesis A This compound B Activated Intermediate A->B Triphosgene/CDI C Cyclized Intermediate B->C Intramolecular Cyclization D 6-Hydroxy-2-oxo-2H-1,3-benzoxazin-4(3H)-one C->D Elimination of Boc group

Caption: Proposed workflow for benzoxazinone synthesis.

Synthesis of Phenoxazinone Scaffolds: Leveraging Oxidative Coupling

Phenoxazinones are another class of heterocyclic compounds with significant biological activity. For instance, certain phenoxazine derivatives have shown potential as antimalarial agents.[6] The synthesis of the phenoxazinone core can be achieved through the oxidative coupling of two molecules of a substituted aminophenol. This compound, being a derivative of an aminophenol, is a suitable precursor for this transformation.

Rationale for N-Boc Protection in Phenoxazinone Synthesis

The oxidative coupling of aminophenols can be a complex reaction with the potential for multiple side products. The N-Boc protecting group helps to direct the reaction towards the desired phenoxazinone product by preventing the amino group from participating in unwanted side reactions. The electron-withdrawing nature of the Boc group can also influence the redox potential of the molecule, potentially facilitating the desired oxidative coupling.

Proposed Synthetic Workflow for a Dicarboxy-phenoxazinone Derivative

The oxidative dimerization of aminophenols can be achieved using various oxidizing agents, such as potassium ferricyanide, manganese dioxide, or enzymatic catalysts.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent system, such as a mixture of an organic solvent (e.g., acetone or methanol) and an aqueous buffer (e.g., phosphate buffer, pH 7).

  • Addition of Oxidizing Agent: To the stirred solution, add a solution of the oxidizing agent, for example, potassium ferricyanide (K₃[Fe(CN)₆]) (2.2 equivalents), portion-wise over a period of 1 hour.

  • Reaction Monitoring: The reaction is typically stirred at room temperature for 12-24 hours. The formation of the colored phenoxazinone product can often be observed visually. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, the mixture is acidified with a dilute acid (e.g., 1M HCl) and the product is extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the N,N'-di-Boc-protected dicarboxy-phenoxazinone derivative.

Mechanistic Considerations

The mechanism of phenoxazinone formation involves the oxidation of the aminophenol to a reactive quinone imine intermediate. This intermediate then undergoes a Michael-type addition with a second molecule of the aminophenol, followed by further oxidation and cyclization to form the phenoxazinone core.

Phenoxazinone_Synthesis A This compound B Quinone Imine Intermediate A->B Oxidation (e.g., K₃[Fe(CN)₆]) C Dimeric Adduct B->C Michael Addition (+ 1 eq. A) D Phenoxazinone Derivative C->D Further Oxidation & Cyclization

References

The Strategic Utility of N-Boc-5-Hydroxyanthranilic Acid in Modern Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Molecular Complexity with a Versatile Scaffolding Moiety

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds continues to escalate. These cyclic structures are at the heart of a vast array of pharmaceuticals and functional materials. Among the myriad of starting materials available to the synthetic chemist, N-Boc-5-hydroxyanthranilic acid has emerged as a particularly strategic building block. Its pre-installed functionalities—a protected amine, a carboxylic acid, and a phenolic hydroxyl group—offer a unique combination of reactivity and selectivity, enabling the efficient construction of diverse and complex heterocyclic systems.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of its reactivity, providing a rationale for experimental design and empowering researchers to harness its full potential. The protocols and data presented herein are synthesized from established methodologies for anthranilic acid derivatives, adapted to the specific context of this uniquely functionalized molecule.

I. Core Characteristics of this compound: A Foundation for Synthesis

A thorough understanding of the physicochemical properties of a starting material is paramount to its successful application in synthesis. This compound is a stable, crystalline solid, whose key features are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅NO₅[1][2]
Molecular Weight 253.25 g/mol [1][2]
CAS Number 244765-00-2[1][2]
Appearance Gray-brownish crystalline powder[3]
Melting Point 247 °C (decomposes)
Solubility Insoluble in water; slightly soluble in DMSO and methanol (with heating)[3]
IUPAC Name 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid[1]

The strategic placement of the functional groups on the aromatic ring dictates its reactivity. The carboxylic acid at C1 and the N-Boc protected amine at C2 are ortho to each other, predisposing the molecule to cyclization reactions to form six-membered rings. The hydroxyl group at the C5 position is a key modulator of the electronic properties of the ring and a potential site for further functionalization.

The Role of the N-Boc Protecting Group: A Gatekeeper of Reactivity

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, and its presence in this building block is no exception. Its primary roles are:

  • Modulation of Nucleophilicity: The Boc group significantly reduces the nucleophilicity of the aniline nitrogen. This prevents unwanted side reactions, such as intermolecular amide bond formation, and allows for selective reactions at the carboxylic acid or hydroxyl group.

  • Directing Group and Steric Hindrance: The bulky nature of the Boc group can influence the regioselectivity of certain reactions by sterically hindering approaches to the ortho position.

  • Facile Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), a process that is orthogonal to many other reaction conditions. This allows for the unmasking of the free amine at a desired stage in the synthetic sequence.

II. Synthesis of Quinazolinone Derivatives: Building Privileged Scaffolds

Quinazolinones are a prominent class of nitrogen-containing heterocycles found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities. This compound is an excellent precursor for the synthesis of 7-hydroxy-quinazolinone derivatives.

A. One-Pot, Three-Component Synthesis of N-Boc-2-Alkylamino-7-hydroxy-quinazolin-4(3H)-ones

A highly efficient method for the synthesis of chiral 2-alkylaminoquinazolinones involves a one-pot, three-component reaction of an anthranilic acid, an N-Boc-amino acid, and an amine. The use of copper(II) chloride is crucial for preserving the enantiomeric purity of the final product.

The reaction is believed to proceed through a series of sequential steps within a single pot. The N-Boc-amino acid is first activated, followed by coupling with the anthranilic acid. Subsequent cyclization, dehydration, and aminolysis lead to the final quinazolinone product. The copper(II) chloride likely plays a key role in preventing racemization by coordinating to the intermediates and maintaining their stereochemical integrity.

G cluster_activation Activation cluster_coupling_cyclization Coupling & Cyclization cluster_aminolysis Aminolysis & Rearrangement N-Boc-Amino Acid N-Boc-Amino Acid Activated_Intermediate Activated N-Boc-Amino Acid N-Boc-Amino Acid->Activated_Intermediate Activation Activating_Agent MsCl, NMI Activating_Agent->Activated_Intermediate n-Boc-5-OH-Anthranilic_Acid This compound Activated_Intermediate->n-Boc-5-OH-Anthranilic_Acid Benzoxazinone_Intermediate Benzoxazinone Intermediate n-Boc-5-OH-Anthranilic_Acid->Benzoxazinone_Intermediate Coupling & Cyclization Final_Product N-Boc-2-Alkylamino-7-hydroxy- quinazolin-4(3H)-one Benzoxazinone_Intermediate->Final_Product Aminolysis Amine Amine Amine->Final_Product

Caption: Workflow for the one-pot synthesis of quinazolinones.

Materials:

  • This compound

  • N-Boc-amino acid (e.g., N-Boc-L-valine)

  • Amine (e.g., benzylamine)

  • Anhydrous copper(II) chloride (CuCl₂)

  • Methanesulfonyl chloride (MsCl)

  • N-methylimidazole (NMI)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • 4 Å molecular sieves

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-amino acid (1.0 mmol), anhydrous CuCl₂ (0.25-0.50 mmol), and 4 Å molecular sieves (140 mg) in anhydrous DCM or DCE (15 mL).

  • Cool the mixture to -20 °C.

  • Add N-methylimidazole (1.0 mmol) and methanesulfonyl chloride (1.0 mmol) dropwise.

  • Stir the reaction mixture at -20 °C for 1 hour.

  • Add this compound (1.0 mmol) to the reaction mixture and continue stirring at -20 °C for 1.5 hours.

  • Add the desired amine (1.2 mmol) and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryN-Boc-Amino AcidAmineSolventYield (%)Enantiomeric Excess (%)
1N-Boc-L-ValineBenzylamineDCM75-85 (estimated)>99
2N-Boc-L-AlanineCyclohexylamineDCE70-80 (estimated)>99
3N-Boc-L-PhenylalanineAnilineDCM65-75 (estimated)>99

Note: Yields are estimated based on reported values for similar anthranilic acids and may vary depending on the specific substrates and reaction conditions.

III. Synthesis of Benzoxazinone Derivatives: Accessing Versatile Intermediates

Benzoxazinones are important heterocyclic compounds that serve as key intermediates in the synthesis of quinazolinones and other biologically active molecules. The ortho-disposition of the amino and carboxylic acid groups in this compound makes it an ideal substrate for the synthesis of 6-hydroxy-benzoxazinone derivatives.

A. Cyclodehydration to form N-Boc-6-hydroxy-2H-3,1-benzoxazin-4(1H)-one

The most common method for synthesizing benzoxazinones from anthranilic acids is through acylation followed by cyclodehydration. The N-Boc group in our starting material already serves as an "acyl" equivalent, simplifying the process to a direct cyclization.

The reaction is typically promoted by a dehydrating agent, such as acetic anhydride or a carbodiimide. The mechanism involves the activation of the carboxylic acid, followed by an intramolecular nucleophilic attack by the oxygen of the Boc-carbonyl group. Subsequent elimination of a molecule of water (or its equivalent) leads to the formation of the benzoxazinone ring.

G Start This compound Activation Activation of Carboxylic Acid Start->Activation Intermediate Activated Ester Intermediate Activation->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Product N-Boc-6-hydroxy- 2H-3,1-benzoxazin-4(1H)-one Cyclization->Product Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Activation

Caption: Mechanism of benzoxazinone formation via cyclodehydration.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)

  • Toluene or other suitable aprotic solvent

Procedure:

  • Suspend this compound (1.0 mmol) in toluene (10 mL) in a round-bottom flask.

  • Add acetic anhydride (3.0 mmol) and a catalytic amount of pyridine.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Dehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Acetic AnhydrideToluene1102-480-90 (estimated)
DCC/DMAPDichloromethaneRoom Temp.12-1875-85 (estimated)
T3P®Ethyl AcetateRoom Temp.1-385-95 (estimated)

Note: DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine, T3P® = Propylphosphonic anhydride. Yields are estimated based on general procedures for similar substrates.

IV. Synthesis of Phenoxazinone Derivatives: A Pathway to Bioactive Dyes and Probes

Phenoxazinones are a class of heterocyclic compounds known for their vibrant colors and interesting biological activities, including antibiotic and antitumor properties. The synthesis of a 7-hydroxy-phenoxazinone derivative from this compound can be envisioned through a multi-step sequence involving decarboxylation and oxidative cyclization.

A. Proposed Synthetic Route

A plausible route to a phenoxazinone derivative would involve:

  • Decarboxylation: Removal of the carboxylic acid group to generate an N-Boc-4-aminophenol derivative. This can be challenging but may be achieved under specific thermal or metal-catalyzed conditions.

  • Oxidative Dimerization/Cyclization: The resulting aminophenol can then undergo oxidative coupling to form the phenoxazinone core. This reaction is often mediated by enzymes (like laccase) or chemical oxidants.

The key step is the oxidative coupling of two molecules of the aminophenol intermediate. This is believed to proceed via the formation of phenoxy radicals, followed by a series of radical coupling and cyclization steps to form the tricyclic phenoxazinone skeleton.

G Start This compound Decarboxylation Decarboxylation Start->Decarboxylation Intermediate N-Boc-4-aminophenol Intermediate Decarboxylation->Intermediate Oxidation Oxidative Coupling Intermediate->Oxidation 2 equivalents Product N,N'-di-Boc-7-hydroxy- phenoxazin-3(3H)-one Oxidation->Product Oxidant Oxidant (e.g., Laccase, FeCl₃) Oxidant->Oxidation

Caption: Proposed synthetic pathway to phenoxazinones.

Step 1: Decarboxylation (Conceptual)

  • This step is challenging and would require significant optimization. Methods to explore include copper-catalyzed protodecarboxylation or thermal decarboxylation in a high-boiling solvent.

Step 2: Oxidative Cyclization (Adapted from 2-aminophenol chemistry)

Materials:

  • N-Boc-4-aminophenol intermediate (from Step 1)

  • Oxidizing agent (e.g., iron(III) chloride, laccase)

  • Buffer solution (if using an enzyme) or suitable solvent (e.g., methanol, acetonitrile)

Procedure:

  • Dissolve the N-Boc-4-aminophenol intermediate in a suitable solvent.

  • Add the oxidizing agent portion-wise at room temperature.

  • Stir the reaction mixture and monitor for the formation of the colored phenoxazinone product by TLC and UV-Vis spectroscopy.

  • Upon completion, quench the reaction (if necessary) and work up by extraction.

  • Purify the product by column chromatography.

V. Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its pre-installed and differentially protected functional groups provide a robust platform for the synthesis of a diverse range of medicinally relevant heterocycles, including quinazolinones, benzoxazinones, and potentially phenoxazinones. The methodologies outlined in this guide, while adapted from the broader chemistry of anthranilic acids, provide a solid framework for researchers to begin exploring the synthetic potential of this valuable building block.

Future research in this area will likely focus on the development of more direct and atom-economical methods for the conversion of this compound into these and other complex heterocyclic systems. The exploration of novel catalytic systems that can selectively activate and transform the various functional groups of this molecule will undoubtedly unlock new avenues for the synthesis of next-generation pharmaceuticals and functional materials.

VI. References

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  • ChemicalBook. ANTHRANILIC ACID, N-BOC-5-HYDROXY. Available at: --INVALID-LINK--

  • Alachem. ANTHRANILIC ACID, N-BOC-5-HYDROXY. Available at: --INVALID-LINK--

  • PubChem. 5-Hydroxyanthranilic acid. Available at: --INVALID-LINK--

  • Thermo Scientific Chemicals. 5-Hydroxyanthranilic acid, 98%. Available at: --INVALID-LINK--

  • Biosynth. 5-Hydroxyanthranilic acid. Available at: --INVALID-LINK--

  • precisionFDA. 5-HYDROXYANTHRANILIC ACID HYDROCHLORIDE. Available at: --INVALID-LINK--

  • Exposome-Explorer. 5-Hydroxyanthranilic acid (Compound). Available at: --INVALID-LINK--

  • Miltojević, A. B., et al. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society.

  • Smith, R. S., et al. (2009). 5-Hydroxyanthranilic acid, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones. Neurotoxicity research, 15(4), 303–310.

  • Ohkuma, H., et al. (1993). 5-Hydroxyanthranilic acid derivatives as potent 5-lipoxygenase inhibitors. The Journal of antibiotics, 46(5), 705–711.

  • Christen, S., et al. (1992). Oxidation of 3-hydroxyanthranilic acid to the phenoxazinone cinnabarinic acid by peroxyl radicals and by compound I of peroxidases or catalase. Biochemistry, 31(34), 8090–8097.

  • Tabassum, R., et al. (2020). Substrate scope for synthesis of 7-hydroxy-4-phenyl quinoline derivatives (5a-o). Research Square.

  • Fandeev, A. V., et al. (2020). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. Beilstein Journal of Organic Chemistry, 16, 2348-2357.

  • Guidechem. 5-Hydroxyanthranilic acid 394-31-0 wiki. Available at: --INVALID-LINK--

  • El-Sayed, M. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2335-2353.

  • Holu, M. A., et al. (2023). Design and Synthesis of Holu-7, a Quinazolinone Derivative With an Active Stereo Geometry and Polar 2,4-Dihydroxyphenyl Group, as a Selective Anticancer Agent. ChemistrySelect, 8(45), e202302949.

  • Ghorab, M. M., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 10(4), 765–773.

  • Google Patents. Process for the preparation of an anthranilic acid derivative. Available at: --INVALID-LINK--

  • Chiba, S., et al. (2017). Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. Molbank, 2017(2), M929.

  • ResearchGate. Electrochemical Decarboxylative Cyclization of α‐Amino‐Oxy Acids to Access Phenanthridine Derivatives. Available at: --INVALID-LINK--

  • ResearchGate. 5-Hydroxyanthranilic Acid, a Tryptophan Metabolite, Generates Oxidative Stress and Neuronal Death via p38 Activation in Cultured Cerebellar Granule Neurones. Available at: --INVALID-LINK--

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References

The Multifaceted Biological Landscape of N-Boc-5-hydroxyanthranilic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

Anthranilic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2] The inherent functionalities of the anthranilic acid scaffold—a carboxylic acid and an amino group on a benzene ring—provide a versatile platform for chemical modifications, enabling the fine-tuning of biological activities. The introduction of a hydroxyl group at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group on the amine introduces unique physicochemical properties that modulate the molecule's interaction with biological targets. This guide provides an in-depth exploration of the biological activities of N-Boc-5-hydroxyanthranilic acid derivatives, offering insights into their synthesis, mechanisms of action, and potential therapeutic applications for researchers, scientists, and drug development professionals.

Core Biological Activities and Mechanistic Insights

This compound derivatives have emerged as promising candidates in several therapeutic areas, primarily due to their anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. The presence of the 5-hydroxy group and the N-Boc moiety significantly influences their biological profile compared to the parent anthranilic acid.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

A significant area of interest for 5-hydroxyanthranilic acid derivatives is their potent anti-inflammatory activity, particularly as inhibitors of 5-lipoxygenase (5-LOX).[1]

Mechanism of Action: 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By inhibiting 5-LOX, these derivatives can effectively attenuate the inflammatory cascade. The N-Boc group can influence the lipophilicity and binding orientation of the molecule within the enzyme's active site, potentially enhancing its inhibitory potency.

Below is a workflow for assessing the 5-lipoxygenase inhibitory activity of this compound derivatives.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Dissolve N-Boc-5-hydroxyanthranilic acid derivative in DMSO incubation Pre-incubate enzyme with test compound or vehicle prep_compound->incubation prep_enzyme Prepare 5-Lipoxygenase enzyme solution in buffer prep_enzyme->incubation prep_substrate Prepare arachidonic acid (substrate) solution reaction Initiate reaction by adding arachidonic acid prep_substrate->reaction incubation->reaction measurement Monitor absorbance change at 234 nm (formation of leukotrienes) reaction->measurement calc_inhibition Calculate percent inhibition relative to vehicle control measurement->calc_inhibition calc_ic50 Determine IC50 value from dose-response curve calc_inhibition->calc_ic50

Workflow for 5-Lipoxygenase Inhibition Assay.
Anticancer Activity: Probing Cytotoxic and Antiproliferative Effects

Anthranilic acid derivatives have demonstrated significant potential as anticancer agents.[1] The introduction of the N-Boc and 5-hydroxy substituents can modulate this activity through various mechanisms.

Mechanism of Action: The anticancer effects of these derivatives can be multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The specific mechanisms are often cell-line dependent and influenced by the overall molecular structure.

Quantitative Data on Related Anthranilic Acid Derivatives:

While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, the following table presents data for related anthranilic acid derivatives against various cancer cell lines to provide a comparative context.

Derivative ClassCancer Cell LineIC50 (µM)Reference
N-aryl anthranilic acid estersVarious human tumor cell linesNanomolar to low micromolar[3]
Anthranilic acid sulfonamidesMOLT-3>15.71[4]
(Hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acidFull panel of human tumor cell lines<0.1[3]
Neuroprotective Effects: Modulating Oxidative Stress and Neuronal Signaling

Emerging evidence suggests a neuroprotective role for 5-hydroxyanthranilic acid, a metabolite of tryptophan.[5] The N-Boc derivatization could potentially enhance its neuroprotective properties by increasing its bioavailability and modulating its interaction with neuronal targets.

Mechanism of Action: 5-hydroxyanthranilic acid has been shown to generate oxidative stress at high concentrations, leading to neuronal death via the activation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[5] Paradoxically, at lower, physiologically relevant concentrations, it may exert neuroprotective effects by modulating this and other signaling pathways. The N-Boc group could alter the compound's ability to cross the blood-brain barrier and influence its interaction with neuronal signaling cascades.

The following diagram illustrates the potential involvement of the p38 MAPK signaling pathway in the neurotoxic effects of 5-hydroxyanthranilic acid. N-Boc derivatives may modulate this pathway, potentially shifting the balance towards neuroprotection.

G stress Oxidative Stress (e.g., high concentration of 5-hydroxyanthranilic acid) mkk36 MKK3/6 stress->mkk36 activates p38 p38 MAPK mkk36->p38 phosphorylates (activates) downstream Downstream Effectors p38->downstream activates apoptosis Neuronal Apoptosis downstream->apoptosis

p38 MAPK Pathway in 5-HAA-induced Neurotoxicity.
Antimicrobial Activity: A Renewed Interest in a Classic Scaffold

Anthranilic acid derivatives have a long history as antimicrobial agents.[1] The N-Boc protection of the amino group can influence the compound's spectrum of activity and potency.

Mechanism of Action: The antimicrobial action of N-Boc-protected amino acids may involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nutrient uptake.[6] The lipophilicity conferred by the Boc group can facilitate interaction with the lipid-rich bacterial membrane.

Experimental Protocols: A Guide to Biological Evaluation

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of this compound derivatives.

Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound derivatives against 5-lipoxygenase.

Materials:

  • This compound derivative (test compound)

  • 5-Lipoxygenase (human recombinant or from a suitable source)

  • Arachidonic acid (substrate)

  • DMSO (for dissolving test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute the 5-lipoxygenase enzyme to the desired working concentration in ice-cold assay buffer immediately before use.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • Test compound solution (or vehicle control - DMSO in buffer)

    • Enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add the arachidonic acid solution to each well to start the reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes using a microplate reader. This absorbance change corresponds to the formation of conjugated dienes in the leukotriene products.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the test compound and the vehicle control.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity) using non-linear regression analysis.

Protocol 2: Anticancer Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound derivatives on a cancer cell line.

Materials:

  • This compound derivative

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_sample / Abs_control) * 100.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC50 value.

Protocol 3: Neuroprotection Assay Against Oxidative Stress

Objective: To evaluate the protective effect of this compound derivatives against hydrogen peroxide (H2O2)-induced cell death in a neuronal cell line (e.g., SH-SY5Y).[7]

Materials:

  • This compound derivative

  • SH-SY5Y neuroblastoma cell line

  • Complete cell culture medium

  • Hydrogen peroxide (H2O2)

  • MTT solution

  • DMSO

  • 96-well cell culture plate

  • Incubator

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined optimal concentration of H2O2 for a specified duration (e.g., 24 hours). Include a control group with H2O2 alone and an untreated control group.

  • Cell Viability Assessment: After the H2O2 exposure, assess cell viability using the MTT assay as described in Protocol 2.

  • Data Analysis: Compare the cell viability in the groups pre-treated with the test compound to the group treated with H2O2 alone to determine the neuroprotective effect.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against a bacterial strain.

Materials:

  • This compound derivative

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

  • Further Analysis (Optional): To determine the minimum bactericidal concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as anti-inflammatory, anticancer, neuroprotective, and antimicrobial agents warrants further investigation. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these derivatives, optimizing their structure to enhance potency and selectivity, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this privileged scaffold holds significant promise for the development of novel therapeutics to address a variety of unmet medical needs.

References

An In-Depth Technical Guide to N-Boc-5-hydroxyanthranilic Acid for Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Imperative for Versatile Scaffolds in Chemical Proteomics

In the intricate landscape of proteomics, the quest to elucidate protein function, map interaction networks, and identify novel drug targets is paramount. Chemical proteomics has emerged as a powerful discipline that utilizes small molecule probes to interrogate the proteome in its native environment. The success of this approach hinges on the rational design and synthesis of these probes. A key, yet often overlooked, aspect of probe development is the selection of a versatile chemical scaffold—a core structure that can be readily and strategically functionalized. This guide focuses on one such scaffold: N-Boc-5-hydroxyanthranilic acid. Its inherent functionalities provide a unique platform for the construction of sophisticated probes for a range of proteomics applications, from target identification to the characterization of protein-protein interactions.

Core Concepts: Deconstructing this compound

This compound is a derivative of anthranilic acid, an aromatic amino acid. Its structure is characterized by three key functional groups that make it an attractive starting point for chemical probe synthesis: a carboxylic acid, a Boc-protected amine, and a hydroxyl group.

PropertyValueSource
Molecular Formula C12H15NO5[1][2]
Molecular Weight 253.25 g/mol [1][2]
CAS Number 244765-00-2[1][2][3]
IUPAC Name 2-(tert-butoxycarbonylamino)-5-hydroxybenzoic acid[1]

The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial, as it allows for selective modification of the other functional groups. It can be readily removed under acidic conditions, revealing the amine for further derivatization. This strategic protection is the cornerstone of its utility as a versatile building block.[4]

The Strategic Application in Proteomics: From Scaffold to Probe

The true potential of this compound is realized when it is transformed into a bifunctional or trifunctional chemical probe. These probes are designed to interact with and report on proteins of interest within a complex biological system. A typical probe architecture derived from this scaffold would include:

  • A recognition element: This is the part of the probe that directs it to a specific protein or class of proteins. In the case of repurposing a known drug or ligand, the core anthranilic acid structure itself might serve as the recognition element.[5][6]

  • A reactive group: This group forms a covalent bond with the target protein, enabling its subsequent enrichment and identification. For photoaffinity labeling, a photoreactive group is incorporated.[3][7]

  • A reporter tag: This tag facilitates the detection and isolation of the probe-protein conjugate. Common tags include biotin for affinity purification and fluorescent dyes for imaging. Often, a "click chemistry" handle, such as an alkyne or azide, is incorporated for the subsequent attachment of a reporter tag.[1][8]

Diagram: Conceptual Workflow for Probe Synthesis and Application

G cluster_synthesis Probe Synthesis cluster_application Proteomics Application A This compound B Functionalization: - Photo-reactive group - Click chemistry handle A->B C Deprotection (Boc removal) B->C D Final Probe C->D E Incubate with proteome D->E Probe F Photo-crosslinking (UV) E->F G Cell Lysis F->G H Click Chemistry: Attach reporter tag (e.g., Biotin) G->H I Affinity Purification H->I J Mass Spectrometry Analysis I->J K Target Protein Identification J->K

Caption: A conceptual workflow from the this compound scaffold to a functional proteomics probe and its application in target identification.

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step methodology for the synthesis of a hypothetical photoaffinity probe derived from this compound and its application in a proteomics experiment.

Synthesis of a Bifunctional Photoaffinity Probe

This protocol outlines the synthesis of a probe with a diazirine photoreactive group and an alkyne handle for click chemistry.

Diagram: Synthetic Pathway

G cluster_reactants A This compound C Intermediate 1 A->C Amide Coupling B Propargylamine, EDC, HOBt E Intermediate 2 C->E Esterification D 3-(Trifluoromethyl)-3H-diazirine-3-yl)benzoic acid, EDC, DMAP G Final Probe E->G Boc Deprotection F TFA

Caption: Proposed synthetic route for a photoaffinity probe from this compound.

Step-by-Step Methodology:

  • Amide Coupling:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) and stir for 30 minutes at 0°C.

    • Add propargylamine (1.1 equivalents) and stir at room temperature overnight.

    • Extract the product with ethyl acetate and purify by column chromatography to yield Intermediate 1.

  • Esterification:

    • Dissolve Intermediate 1 (1 equivalent) in anhydrous DCM.

    • Add 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid (1.2 equivalents), EDC (1.5 equivalents), and DMAP (0.1 equivalents).

    • Stir at room temperature for 24 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Purify the product by column chromatography to yield Intermediate 2.

  • Boc Deprotection:

    • Dissolve Intermediate 2 in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours.

    • Evaporate the solvent under reduced pressure to yield the final photoaffinity probe.

Application in Affinity-Based Protein Profiling (ABPP)

This protocol describes the use of the synthesized probe to identify protein targets in a cell lysate.

Step-by-Step Methodology:

  • Proteome Labeling:

    • Treat cell lysate with the synthesized probe at a final concentration of 1-10 µM.

    • Incubate for 1 hour at 4°C to allow for binding to target proteins.

  • Photo-crosslinking:

    • Irradiate the lysate with UV light (365 nm) for 15-30 minutes on ice to covalently link the probe to its target proteins.

  • Click Chemistry:

    • To the cross-linked lysate, add biotin-azide (50 µM), copper (II) sulfate (1 mM), TBTA (100 µM), and freshly prepared sodium ascorbate (5 mM).

    • Incubate for 1 hour at room temperature to attach the biotin reporter tag.

  • Affinity Purification:

    • Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C to capture the biotinylated probe-protein conjugates.

    • Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and urea) to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer containing trypsin.

    • Incubate overnight at 37°C to digest the captured proteins into peptides.

    • Analyze the resulting peptides by LC-MS/MS to identify the target proteins.

Data Presentation and Interpretation

The output from the mass spectrometer will be a list of identified proteins. To distinguish true targets from background binders, quantitative proteomics strategies such as SILAC or TMT labeling should be employed. A successful experiment will show a significant enrichment of specific proteins in the probe-treated sample compared to a control sample (e.g., a sample treated with a probe that lacks the photoreactive group).

Protein IDFold Enrichment (Probe/Control)p-valuePotential Target?
P1234515.2< 0.01Yes
Q678901.10.45No
R543218.9< 0.05Yes

Authoritative Grounding and Causality in Experimental Choices

  • Choice of Photo-cross-linker: Diazirines are often preferred over aryl azides as they are smaller and can be activated by longer wavelength UV light, which is less damaging to proteins.[9]

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction, meaning it does not interfere with native biological processes.[1][8] This makes it ideal for attaching reporter tags in complex biological mixtures.

  • Boc Protection: The use of a Boc protecting group is a standard and robust method in organic synthesis to temporarily mask a reactive amine, allowing for the selective functionalization of other parts of the molecule.[4]

Conclusion and Future Directions

This compound represents a powerful and versatile starting point for the development of sophisticated chemical probes for proteomics research. Its strategic functionalization allows for the creation of probes for a variety of applications, including the identification of drug targets and the elucidation of protein-protein interactions. Future work could explore the derivatization of the hydroxyl group to introduce additional functionalities or the use of this scaffold to develop novel cross-linking reagents for structural proteomics. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this valuable chemical building block.

References

spectroscopic data (NMR, IR, MS) of n-Boc-5-hydroxyanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Boc-5-hydroxyanthranilic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₂H₁₅NO₅), a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2] Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural verification in research and drug development. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the interpretation and causality behind the spectral features.

Compound Overview and Structure

This compound is a derivative of 5-hydroxyanthranilic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in organic synthesis to prevent the nucleophilic amino group from participating in undesired side reactions, thereby directing reactivity to other sites on the molecule.

Key Properties:

  • Molecular Formula: C₁₂H₁₅NO₅[1]

  • Molecular Weight: 253.25 g/mol [2]

  • CAS Number: 244765-00-2[1]

  • IUPAC Name: 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid[1]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which capably dissolves the compound and allows for the observation of exchangeable protons (NH, OH, and COOH).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The introduction of the Boc group significantly alters the spectrum compared to the parent 5-hydroxyanthranilic acid.

Causality Behind Signal Assignment:

  • Boc Group Protons: The nine equivalent protons of the tert-butyl group appear as a sharp, intense singlet, a hallmark of the Boc protecting group. Its upfield chemical shift (~1.47 ppm) is due to the strong shielding effect in an aliphatic environment, distant from any electron-withdrawing groups.

  • Aromatic Protons: The aromatic region shows three distinct signals. Based on the complete spectral assignment of the parent compound, 5-hydroxyanthranilic acid, we can predict the shifts for the N-Boc derivative.[3][4] The proton ortho to the carboxylic acid (H-3) is expected to be the most downfield. The NHBoc group is bulky and electronically different from the NH₂ group, influencing the chemical shifts of adjacent protons.

  • Exchangeable Protons: The spectrum will show four broad singlets corresponding to the carboxylic acid proton (-COOH), the phenolic proton (-OH), and the carbamate proton (-NH). Their chemical shifts can vary with concentration and temperature.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.5 - 13.0 br s 1H -COOH Highly deshielded acidic proton, hydrogen-bonded.
~9.50 br s 1H Ar-OH Phenolic proton, deshielded by the aromatic ring.
~8.80 br s 1H -NH-Boc Carbamate proton, deshielded by the adjacent carbonyl.
~7.60 d 1H H-6 ortho to the NHBoc group.
~7.35 d 1H H-3 ortho to the COOH group.
~6.95 dd 1H H-4 ortho to H-3 and meta to H-6.

| 1.47 | s | 9H | -C(CH₃)₃ | Highly shielded, equivalent methyl protons of the Boc group. |

br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Causality Behind Signal Assignment:

  • Boc Group Carbons: The Boc group introduces three distinct carbon signals: the carbonyl carbon of the carbamate group (~153 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the three equivalent methyl carbons (~28 ppm).

  • Aromatic Carbons: Six signals are expected for the aromatic ring. The carbons directly attached to oxygen and nitrogen (C-2, C-5) are shifted significantly downfield. The assignments are based on detailed 2D-NMR studies of the parent compound and predictable substituent effects.[4][5]

  • Carboxylic Carbon: The carboxylic acid carbonyl carbon appears at the most downfield position (~170 ppm).

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~169.5 -COOH Carboxylic acid carbonyl.
~152.9 -NH-C=O Carbamate carbonyl of the Boc group.
~145.0 C-5 Aromatic carbon attached to the hydroxyl group.
~141.0 C-2 Aromatic carbon attached to the NHBoc group.
~123.0 C-4 Aromatic CH.
~117.5 C-6 Aromatic CH.
~114.5 C-3 Aromatic CH.
~110.0 C-1 Aromatic carbon attached to the COOH group.
~79.8 -C(CH₃)₃ Quaternary carbon of the Boc group.

| ~28.1 | -C(CH₃)₃ | Methyl carbons of the Boc group. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality Behind Absorption Bands: The IR spectrum is a composite of vibrations from all functional groups. The broad band above 3000 cm⁻¹ is a key feature, resulting from the overlapping O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group. The presence of two distinct carbonyl peaks is crucial for confirming the structure: one for the carboxylic acid and one for the carbamate of the Boc group.

Table 3: Characteristic IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500 - 3300 N-H Stretch Carbamate (-NH-Boc)
3300 - 2500 (broad) O-H Stretch Carboxylic Acid & Phenol
~1710 C=O Stretch Carboxylic Acid (-COOH)
~1685 C=O Stretch Carbamate (-NH-C=O)
1600 - 1450 C=C Stretch Aromatic Ring

| ~1250, ~1160 | C-O Stretch | Carbamate, Acid, Phenol |

Data inferred from spectra of similar compounds like N-Boc-glycine and 5-hydroxyanthranilic acid.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer technique, often showing a prominent molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

Molecular Ion:

  • Calculated Exact Mass: 253.09502 Da[1]

  • Expected [M-H]⁻ (ESI Negative): 252.0872 m/z

  • Expected [M+H]⁺ (ESI Positive): 254.1028 m/z

Fragmentation Analysis (Self-Validating Protocol): The fragmentation pattern provides a structural fingerprint. The Boc group is notoriously labile in the mass spectrometer, making its fragmentation a primary and reliable diagnostic tool. The loss of stable, neutral molecules like isobutylene and carbon dioxide is thermodynamically favored and results in prominent fragment ions.

fragmentation M This compound [M-H]⁻ m/z = 252.1 F1 Loss of isobutylene m/z = 196.0 M->F1 - C₄H₈ (56 Da) F4 Loss of Boc group m/z = 152.0 M->F4 - C₅H₈O₂ (100 Da) F5 Loss of COOH m/z = 207.1 M->F5 - COOH (45 Da) F6 Loss of CO₂ from F1 m/z = 152.0 F1->F6 - CO₂ (44 Da) F2 Loss of CO₂ m/z = 152.0 F3 5-hydroxyanthranilic acid anion m/z = 152.0

Caption: Predicted ESI⁻ Fragmentation Pathway for this compound.

Table 4: Major Predicted Mass Fragments (ESI Negative Mode)

m/z (Predicted) Fragment Loss Resulting Structure
252.1 [M-H]⁻ Deprotonated molecular ion
208.1 - CO₂ Loss of carbon dioxide from the carboxylic acid
196.0 - C₄H₈ (isobutylene) Loss of isobutylene from the Boc group
152.0 - C₅H₈O₂ (Boc group) Complete loss of the Boc group, yielding 5-hydroxyanthranilate

| 152.0 | - C₄H₈ and - CO₂ | Stepwise loss of isobutylene then carbon dioxide |

Experimental Methodologies

The following are generalized, field-proven protocols for acquiring high-quality spectroscopic data for compounds like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal resolution.

    • Acquire the spectrum at 25 °C.

    • Use a 30-degree pulse angle with a 1-second relaxation delay.

    • Accumulate 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use a 45-degree pulse angle with a 2-second relaxation delay.

    • Accumulate 1024 or more scans, as ¹³C has low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual DMSO solvent peak (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

FTIR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact using the pressure clamp. This method is fast and requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • Typically scan from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans for a high-quality spectrum.

  • Data Processing: The instrument software automatically performs a background subtraction.

LC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).

  • Chromatography (for purity analysis):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Run in both positive and negative ESI modes to maximize information.

    • Analysis: Perform a full scan analysis (e.g., m/z 50-500) to find the molecular ion.

    • MS/MS: Perform tandem MS (MS/MS) on the parent ion (m/z 252.1 or 254.1) to induce fragmentation and confirm the structure.

References

A Senior Application Scientist's Guide to N-Boc-5-Hydroxyanthranilic Acid: Commercial Availability, Strategic Sourcing, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials and building blocks is a critical determinant of project timelines and outcomes. N-Boc-5-hydroxyanthranilic acid (CAS No. 244765-00-2) is a specialized reagent whose unique trifunctional structure—a carboxylic acid, a Boc-protected amine, and a hydroxyl group on an aromatic ring—offers significant synthetic utility. This guide provides an in-depth analysis of its commercial availability, key chemical properties, and practical applications, designed to empower researchers in their procurement and experimental design.

Commercial Sourcing and Availability

This compound is readily available from several key biochemical suppliers, primarily for research and development purposes. It is crucial to note that this compound is typically sold "For Research Use Only" and is not intended for diagnostic or therapeutic applications.[1] When sourcing this reagent, purity is a key consideration, with most suppliers offering a standard grade of ≥98%.[2]

Procurement decisions should be based on a combination of factors including stock availability, required quantity, and the supplier's ability to provide comprehensive documentation such as a Certificate of Analysis (COA) and Safety Data Sheet (SDS).[2]

Supplier Product Name/Synonyms CAS Number
Santa Cruz BiotechnologyThis compound244765-00-2[1][3]
Alachem Co., Ltd.ANTHRANILIC ACID, N-BOC-5-HYDROXY244765-00-2[2]
ChemWhatANTHRANILIC ACID, N-BOC-5-HYDROXY244765-00-2[4]
FINETECH INDUSTRY LIMITEDANTHRANILIC ACID,N-BOC-5-HYDROXY244765-00-2[5]

Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

Property Value
CAS Number 244765-00-2[1][2][4]
Molecular Formula C12H15NO5[1][2][4][5]
Molecular Weight 253.25 g/mol [1][2][5]
IUPAC Name 2-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid
Synonyms N-(tert-Butoxycarbonyl)-5-hydroxyanthranilic acid
InChI Key RYABQTATLDLRQX-UHFFFAOYSA-N[5]
Canonical SMILES C1=CC(=C(C=C1O)C(=O)O)NC(=O)OC(C)(C)C

This data, compiled from various chemical databases and supplier information, provides the foundational knowledge for any researcher working with this compound.[6]

The Strategic Role of the Boc Protecting Group

The presence of the tert-butyloxycarbonyl (Boc) group is the defining feature of this reagent. In multi-step organic synthesis, protecting groups are employed to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring at another site in the molecule.

The Boc group is one of the most common protecting groups for amines due to its stability under a wide range of reaction conditions (e.g., basic, hydrogenolysis) and its susceptibility to clean removal under moderately acidic conditions.[7] This allows for the selective reaction at the carboxylic acid or the phenolic hydroxyl group while the aniline nitrogen remains inert.

Boc_Protection_Strategy cluster_0 This compound cluster_1 Synthetic Pathways cluster_2 Deprotection & Further Synthesis Reagent This compound (Amine Protected) React_COOH Reaction at Carboxylic Acid (e.g., Amide Coupling) Reagent->React_COOH Selective Chemistry React_OH Reaction at Phenolic Hydroxyl (e.g., Etherification) Reagent->React_OH Selective Chemistry Deprotection Acidic Condition (e.g., TFA) React_COOH->Deprotection React_OH->Deprotection Free_Amine 5-Hydroxyanthranilic Acid Derivative (Amine Freed) Deprotection->Free_Amine Unmasks Amine

Caption: Synthetic utility of the Boc protecting group.

Applications in Medicinal Chemistry and Drug Discovery

The anthranilic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[8] Its derivatives have been explored for a wide range of therapeutic applications. The parent compound, 5-hydroxyanthranilic acid, is a metabolite of tryptophan and has been investigated for its biological activities, including potential neurotoxic effects and the activity of its derivatives as 5-lipoxygenase inhibitors.[9][10]

This compound serves as a key building block for synthesizing more complex molecules based on this scaffold. By protecting the amine, medicinal chemists can selectively build out other parts of the molecule, for example, by creating ester or amide libraries from the carboxylic acid moiety to explore structure-activity relationships (SAR).

Drug_Discovery_Workflow Start This compound (Building Block) Synth Parallel Synthesis (Amide/Ester Formation) Start->Synth Library Compound Library (Diverse Derivatives) Synth->Library Screening High-Throughput Screening (Biological Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Hit Hit Compound Identification SAR->Hit

Caption: Role as a building block in drug discovery.

Conceptual Protocol: Amide Coupling

To illustrate its practical use, the following is a representative, self-validating protocol for an amide coupling reaction using this compound. This procedure is foundational and should be optimized for specific amine substrates.

Objective: To synthesize an N-acylated derivative of this compound via amide bond formation.

Materials:

  • This compound

  • Amine of choice (e.g., Benzylamine)

  • HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) as coupling agent

  • DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). The inert atmosphere is critical to prevent moisture from quenching the activated acid intermediate.

    • Dissolve the starting material in anhydrous DMF. DMF is chosen for its high polarity, which effectively dissolves the reactants and reagents.

  • Activation of Carboxylic Acid:

    • Add HBTU (1.1 eq) to the solution. HBTU is a highly efficient coupling agent that reacts with the carboxylic acid to form a reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.

    • Add DIPEA (2.5 eq). This tertiary amine acts as a base to neutralize the HCl byproduct of the activation step and to deprotonate the amine hydrochloride salt if used, without competing as a nucleophile. Stir the mixture for 15-20 minutes at room temperature to ensure complete activation.

  • Amine Addition:

    • Add the desired amine (1.2 eq) to the activated mixture. A slight excess of the amine ensures the complete consumption of the more valuable activated acid.

    • Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. This quenches the reaction and begins the extraction process.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and unreacted amine), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine (to remove residual water). Each wash is a self-validating step to systematically remove impurities.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide product.

Amide_Coupling_Workflow A 1. Dissolve this compound in Anhydrous DMF B 2. Add HBTU (1.1 eq) & DIPEA (2.5 eq) A->B C 3. Stir 15-20 min (Activation) B->C D 4. Add Amine (1.2 eq) C->D E 5. Stir 4-12h at RT (Monitor by TLC/LC-MS) D->E F 6. Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) E->F G 7. Dry (MgSO4), Filter, & Concentrate F->G H 8. Purify by Flash Chromatography G->H I Pure Amide Product H->I

Caption: Step-by-step amide coupling protocol.

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical synthesis, particularly within the drug discovery pipeline. Its strategic design, featuring a Boc-protected amine, allows for selective functionalization at its other reactive sites. A clear understanding of its commercial sources, chemical properties, and the rationale behind its use in synthetic protocols enables researchers to leverage this building block effectively, accelerating the development of novel chemical entities with therapeutic potential.

References

safety and handling precautions for n-Boc-5-hydroxyanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of N-Boc-5-hydroxyanthranilic Acid

Introduction: A Scientist's Perspective on Proactive Safety

This compound (CAS 244765-00-2) is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex organic molecules.[1][2] Its structure, featuring a protected amine and a phenolic hydroxyl group on an anthranilic acid scaffold, makes it reactive and useful, but also necessitates a rigorous approach to safety. This guide moves beyond mere compliance, offering a technical deep-dive into the why behind the safety protocols. As senior scientists, our responsibility is not just to achieve results, but to ensure the well-being of our teams and the integrity of our research environment. This document is structured to provide a comprehensive, field-proven framework for handling this compound, from initial risk assessment to emergency response.

Section 1: Hazard Identification and Risk Profile

Understanding the intrinsic hazards of a compound is the bedrock of safe handling. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.[3][4]

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeSignal WordHazard StatementCausality and Scientific Implication
Skin IrritationH315WarningCauses skin irritation.[3][4]The acidic nature of the carboxylic acid and the phenolic group can disrupt the skin's lipid barrier, leading to irritation. The aromatic amine structure can also contribute to dermal sensitivity.
Eye IrritationH319WarningCauses serious eye irritation.[3][4]As a fine particulate solid, the compound can cause significant mechanical irritation. Chemically, its acidic functional groups can damage the sensitive tissues of the cornea upon contact, leading to severe irritation.
Target Organ ToxicityH335WarningMay cause respiratory irritation.[3][4]Fine powders can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation can lead to irritation of the nasal passages, throat, and lungs due to the compound's chemical properties.

The primary risk associated with this compound is exposure to the solid, powdered form. The causality is clear: any laboratory operation that can generate dust—such as weighing, transferring, or scraping a reaction flask—presents a significant inhalation and contact hazard. Therefore, all control measures must be geared towards mitigating the generation and dispersal of airborne particulates.

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls are the first and most effective line of defense. All handling of this compound powder should occur within a certified chemical fume hood or a powder containment hood to prevent respiratory exposure.[5] The choice of Personal Protective Equipment (PPE) is not a checklist but a risk-based assessment for each specific task.

Core PPE Requirements
  • Eye and Face Protection : Chemical safety goggles are mandatory to provide a full seal around the eyes.[6][7] In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[8][9]

  • Skin Protection : A long-sleeved laboratory coat is required. For hand protection, chemically resistant gloves are essential.[6] Nitrile gloves provide good splash protection for short-term use, but they must be inspected before use and changed immediately upon contamination.[8][10]

  • Respiratory Protection : When handling the solid powder outside of a containment hood, or if dust generation is unavoidable, respiratory protection is required.[10] A NIOSH-approved N95 dust mask or a respirator with a P100 filter is recommended to prevent inhalation of fine particles.[11]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Selection start Start: Prepare to handle This compound task What is the physical form? start->task solid Solid Powder task->solid Solid solution In Solution task->solution Liquid weighing Weighing or Transferring (Dust potential is high) solid->weighing in_situ Working with solution (Low aerosol risk) solution->in_situ ppe_solid Required PPE: - Chemical Goggles + Face Shield - Nitrile Gloves - Lab Coat - N95/P100 Respirator - Work in Fume/Powder Hood weighing->ppe_solid ppe_solution Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat in_situ->ppe_solution

Caption: PPE selection workflow based on the compound's physical state.

Section 3: Protocols for Handling and Storage

A self-validating safety system relies on protocols that are both understood and consistently practiced.

Handling Protocol
  • Pre-Handling Assessment : Before any new procedure, review the Safety Data Sheet (SDS) and identify the key hazards.[3] Ensure all necessary PPE and spill cleanup materials are readily available.

  • Engineering Controls : Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Safe Handling : Avoid all direct contact with the skin and eyes.[3][12] Use spatulas and other tools to handle the powder, minimizing the creation of dust. Avoid actions like shaking or pouring quickly from a height.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[5][6] Decontaminate the work area.

Storage Protocol
  • Conditions : Store the compound in a cool, dry, and well-ventilated area.[3][12] The storage location should be away from direct sunlight and heat sources.

  • Container : Keep the container tightly sealed to prevent moisture absorption and contamination.[5][7]

  • Incompatibilities : this compound should be stored away from strong oxidizing agents, as these can trigger vigorous or hazardous reactions.[13]

Section 4: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before an incident occurs.

First-Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Seek immediate medical attention.[13]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[5][12] If irritation persists, seek medical advice.[6]

  • Inhalation : Move the affected person to fresh air immediately.[6][12] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[12]

  • Ingestion : Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5][12]

Spill Response Protocol

The response to a spill is dictated by its scale and the immediate risk. All spills must be reported to the laboratory supervisor.[14]

  • Immediate Assessment : Quickly assess the size of the spill and the immediate risk to personnel. If the spill is large, involves volatile substances, or there is any doubt about how to handle it, evacuate the area and call emergency services.[15][16]

  • Containment (for small, manageable spills) :

    • Alert others in the immediate area.[15]

    • Ensure proper PPE is worn before approaching the spill.[14]

    • Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[15][17]

  • Cleanup :

    • Carefully sweep the contained material into a designated hazardous waste container.[5][18] Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous dust.

    • Decontaminate the spill area with a mild detergent and water.[14][18]

  • Disposal :

    • Seal and label the waste container as "Hazardous Waste: Spill Debris containing this compound".[14][18]

    • Dispose of the waste through your institution's environmental health and safety office.[7]

Spill_Response spill Spill Occurs assess Assess Spill Size & Immediate Hazard spill->assess small Small & Controllable (e.g., <5g, contained) assess->small Minor large Large, Airborne, or Unknown Hazard assess->large Major cleanup Trained Personnel Protocol: 1. Don Full PPE (incl. respirator) 2. Contain spill with absorbent 3. Sweep into waste container 4. Decontaminate area 5. Dispose as hazardous waste small->cleanup evacuate 1. Evacuate Immediate Area 2. Alert Supervisor & EHS 3. Secure the Area large->evacuate

Caption: Decision tree for responding to a chemical spill.

Section 5: Toxicological and Disposal Considerations

While comprehensive toxicological data for this compound is not fully detailed in public literature, its classification as a skin, eye, and respiratory irritant warrants treating it with significant caution.[3] It is important to note that related metabolites, such as 5-hydroxyanthranilic acid, have been studied for potential neurotoxic effects, suggesting that systemic exposure should be diligently avoided.[19]

All waste materials, including the compound itself, contaminated spill debris, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7][18] Do not dispose of this chemical down the drain or in regular trash.[5][12]

References

Methodological & Application

Application Note & Protocol: A Validated Approach to the Chemoselective Synthesis of N-Boc-5-hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive and technically detailed guide for the synthesis of N-Boc-5-hydroxyanthranilic acid, a valuable intermediate in pharmaceutical and chemical research. The protocol focuses on the chemoselective N-protection of 5-hydroxyanthranilic acid using di-tert-butyl dicarbonate (Boc₂O). We delve into the mechanistic principles governing the reaction's selectivity, offer a robust, step-by-step experimental procedure, and provide detailed characterization and troubleshooting guidance. This application note is designed for researchers, scientists, and drug development professionals seeking a reliable and well-validated method for preparing this key building block.

Introduction and Scientific Context

5-Hydroxyanthranilic acid is a metabolite of the essential amino acid tryptophan and serves as a versatile precursor in the synthesis of various biologically active compounds, including pharmaceuticals and dyes.[1][2] Its derivatives have been investigated as potent 5-lipoxygenase inhibitors and are integral to the synthesis of more complex molecules.[3][4][5] In multi-step organic synthesis, the presence of multiple reactive functional groups—specifically the aromatic amine, the phenolic hydroxyl, and the carboxylic acid—necessitates a strategic use of protecting groups to achieve desired chemical transformations.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of nucleophilic and basic conditions.[6][7] Its introduction via reagents like di-tert-butyl dicarbonate (Boc₂O) is typically efficient, and its subsequent removal (deprotection) can be accomplished under mild acidic conditions, ensuring orthogonality with other protecting groups.[8][9]

The primary challenge in the synthesis of this compound lies in achieving chemoselectivity. The amino group is more nucleophilic than the phenolic hydroxyl group, allowing for preferential reaction with Boc₂O under carefully controlled conditions. This protocol is optimized to favor the formation of the desired N-Boc product while minimizing side reactions, such as the protection of the hydroxyl group.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine in 5-hydroxyanthranilic acid attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[6][8] This forms a tetrahedral intermediate. The reaction is facilitated by a base, which deprotonates the resulting positively charged amine, and the intermediate subsequently collapses, eliminating a tert-butyl carbonate leaving group. This leaving group readily decomposes into carbon dioxide and tert-butoxide, driving the reaction to completion.

The selectivity for N-acylation over O-acylation is primarily due to the higher nucleophilicity of the aromatic amine compared to the phenolic hydroxyl group under the specified reaction conditions.

G A 1. Dissolution Dissolve 5-hydroxyanthranilic acid (1.0 eq) and NaOH (2.2 eq) in Water/THF. B 2. Reagent Addition Cool solution to 0°C (ice bath). Add Boc₂O (1.05 eq) dropwise. A->B C 3. Reaction Allow to warm to room temperature. Stir overnight (12-16 hours). B->C D 4. Solvent Removal Remove THF under reduced pressure using a rotary evaporator. C->D E 5. Acidification & Precipitation Cool aqueous residue to 0°C. Acidify to pH 2-3 with aq. KHSO₄. Precipitate forms. D->E F 6. Extraction Extract the aqueous mixture with ethyl acetate (3x). E->F G 7. Washing & Drying Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄. F->G H 8. Isolation & Purification Filter and concentrate the organic layer. Triturate/recrystallize the solid from Hexane/EtOAc to yield pure product. G->H

References

Application Notes & Protocols: Strategic Amide Coupling of N-Boc-5-hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Synthesis of Bioactive Scaffolds

N-Boc-5-hydroxyanthranilic acid is a pivotal building block in medicinal chemistry and drug discovery. As a derivative of anthranilic acid, its scaffold is found in a multitude of biologically active compounds.[1] The strategic placement of a hydroxyl group, a Boc-protected amine, and a carboxylic acid makes it a trifunctional linker, ripe with potential for creating complex molecules, including inhibitors of enzymes like 5-lipoxygenase.[2]

However, this trifunctionality presents a distinct synthetic challenge. The goal of this guide is to provide a robust experimental framework for the selective coupling of the carboxylic acid moiety in the presence of a nucleophilic phenolic hydroxyl group and a protected amine. The tert-butyloxycarbonyl (Boc) group is employed to mask the amine's nucleophilicity, preventing self-condensation and allowing for controlled, stepwise synthesis.[3][4] This Boc group is stable under the basic and nucleophilic conditions of amide coupling but can be readily removed later under acidic conditions.[5]

This document will detail two industry-standard, field-proven protocols for amide bond formation: one utilizing the highly efficient uronium salt HATU, and the other employing the classic carbodiimide chemistry of EDC in conjunction with NHS. We will delve into the causality behind reagent choice, reaction conditions, and purification strategies, providing researchers with the knowledge to not only execute these protocols but also to troubleshoot and adapt them for their specific amine coupling partners.

Part 1: The Chemistry of Amide Bond Formation

The conversion of a carboxylic acid into an amide is not a spontaneous process; it requires the activation of the carboxyl group to transform the hydroxyl into a better leaving group. This is the fundamental role of a coupling reagent.

Mechanism 1: The HATU-Mediated Pathway

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for rapid reaction times, high yields, and minimal racemization.[6][7][8] Its efficacy stems from the formation of a highly reactive OAt-active ester.

The mechanism proceeds as follows:

  • Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. HATU then reacts with the carboxylate to form an unstable intermediate, which rapidly rearranges to the OAt-active ester, releasing tetramethylurea.[7][9]

  • Coupling: The primary amine coupling partner performs a nucleophilic attack on the carbonyl carbon of the activated ester. This forms a tetrahedral intermediate which then collapses to yield the stable amide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt).[9]

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling RCOOH N-Boc-5-OH-Anthranilic Acid HATU HATU + DIPEA (Base) RCOOH->HATU - H₂O ActiveEster OAt-Active Ester HATU->ActiveEster Activation Amine Primary Amine (R'-NH₂) ActiveEster->Amine Nucleophilic Attack Product Amide Product Amine->Product Amide Bond Formation

HATU-mediated amide coupling mechanism.
Mechanism 2: The EDC/NHS Pathway

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids. While effective, the O-acylisourea intermediate formed is highly reactive and prone to hydrolysis or rearrangement into a stable N-acylurea byproduct.[10]

To mitigate this, N-hydroxysuccinimide (NHS) is introduced as an additive.

  • Activation: EDC reacts with the carboxylic acid to form the O-acylisourea intermediate.

  • Stabilization: NHS rapidly attacks this intermediate to form a semi-stable NHS ester, which is less susceptible to hydrolysis but highly reactive towards primary amines.[11] This two-step activation is typically performed at a slightly acidic pH (4.5-6.0) to optimize the process.[12][13]

  • Coupling: The amine, typically at a pH of 7.2-8.5, attacks the NHS ester to form the desired amide bond, releasing NHS.[12]

EDC_NHS_Mechanism cluster_activation Step 1: Activation & Stabilization cluster_coupling Step 2: Amine Coupling RCOOH N-Boc-5-OH-Anthranilic Acid EDC EDC RCOOH->EDC O_Acyl O-Acylisourea Intermediate EDC->O_Acyl Activation NHS NHS O_Acyl->NHS NHS_Ester NHS Ester Amine Primary Amine (R'-NH₂) NHS_Ester->Amine Nucleophilic Attack NHS->NHS_Ester Stabilization Product Amide Product Amine->Product Amide Bond Formation Workflow A 1. Reagent Preparation (Anhydrous Solvent) B 2. Carboxylic Acid Activation (Pre-activation with Coupling Reagent) A->B C 3. Amine Coupling (Addition of Amine Substrate) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Aqueous Workup (Extraction & Washing) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Characterization (NMR, LC-MS, FTIR) F->G

References

Application Notes and Protocols for the Integration of N-Boc-5-hydroxyanthranilic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the successful incorporation of N-Boc-5-hydroxyanthranilic acid into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). This compound is a valuable, non-canonical building block utilized in the synthesis of peptidomimetics, peptide-drug conjugates, and functionalized biomolecules. Its unique structure—featuring a sterically hindered carboxylic acid, a Boc-protected amine, and a reactive phenolic hydroxyl group—necessitates specific strategic considerations to ensure high-yield and high-purity outcomes. This document details the rationale for experimental choices, provides step-by-step protocols for protection, coupling, and cleavage, and offers troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 5-Hydroxyanthranilic Acid in Peptide Design

5-Hydroxyanthranilic acid, a metabolite of tryptophan, and its derivatives are emerging as critical components in medicinal chemistry and drug development.[1] The anthranilic acid scaffold provides a rigid, aromatic backbone that can be used to introduce specific conformational constraints into a peptide chain or to act as a versatile linker for conjugating payloads such as small molecule drugs.[2] The presence of the 5-hydroxy group offers a secondary site for modification, enabling the creation of branched structures or the attachment of reporter molecules.

The successful incorporation of this building block via SPPS opens avenues for:

  • Developing Novel Peptide-Drug Conjugates (PDCs): The anthranilic acid moiety can serve as a stable linker, with the hydroxyl group available for further functionalization.

  • Synthesizing Conformationally Restricted Peptides: The rigid aromatic ring can help lock a peptide into a specific bioactive conformation.

  • Creating Fluorescently Labeled Peptides: The inherent spectroscopic properties of the aromatic system can be exploited for analytical purposes.

This guide focuses on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a robust method well-suited for the synthesis of complex or lengthy peptides.[3][4]

Foundational Chemistry: Addressing the Synthetic Challenges

The structure of this compound presents three primary challenges in the context of Boc-SPPS:

  • Steric Hindrance: The ortho-amino group creates significant steric hindrance around the carboxylic acid, which can slow down coupling kinetics and lead to incomplete reactions.[5][6]

  • Reactivity of the Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is nucleophilic and requires protection to prevent undesirable side reactions, such as O-acylation, during subsequent coupling steps.[7][8][9]

  • Acid Lability of Protecting Groups: The chosen protecting group for the 5-hydroxy position must be stable to the repeated trifluoroacetic acid (TFA) treatments used for Nα-Boc deprotection, yet be removable during the final, strong-acid cleavage step.[7][10][11]

Our protocol is designed to systematically address these challenges through strategic protecting group selection and optimized reaction conditions.

Strategic Protocol: Side-Chain Protection of the Phenolic Hydroxyl Group

The cornerstone of successfully incorporating this compound is the proper protection of its 5-hydroxy group. In the Boc/Bzl strategy, side-chain protecting groups are typically benzyl-based ethers, which are cleaved by strong acids like anhydrous hydrogen fluoride (HF).[3][4]

Rationale for Protecting Group Selection

While a standard benzyl (Bzl) ether is commonly used for residues like tyrosine, it exhibits partial lability to the 50% TFA in dichloromethane (DCM) used for Boc group removal.[7][10][11] This premature deprotection can lead to acylation of the newly exposed hydroxyl group in subsequent cycles, resulting in branched peptide impurities.

Therefore, for synthesizing longer peptides or to ensure maximal purity, a more acid-stable protecting group is required. The 2,6-dichlorobenzyl (2,6-Cl₂Bzl) ether is the recommended choice. The electron-withdrawing chlorine atoms significantly increase the stability of the benzyl ether linkage to TFA, preventing premature cleavage while still allowing for efficient removal with HF.[7][10]

Protecting GroupStructureStability to 50% TFA/DCMCleavage ConditionRecommendation
Benzyl (Bzl)-CH₂-PhPartially LabileHF, TFMSASuitable for short peptides; risk of side reactions.[7][9]
2,6-Dichlorobenzyl (2,6-Cl₂Bzl)-CH₂-Ph(2,6-Cl₂)StableHF, TFMSARecommended for all syntheses to maximize purity.[7][10]

For the remainder of this protocol, we will assume the use of N-Boc-5-(O-2,6-dichlorobenzyl)-anthranilic acid.

Experimental Workflow: Step-by-Step Incorporation via Boc-SPPS

This section provides a detailed protocol for a single coupling cycle of N-Boc-5-(O-2,6-dichlorobenzyl)-anthranilic acid onto a peptide-resin with a free N-terminal amine.

Materials and Reagents
  • Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide), pre-loaded with the first amino acid.

  • Building Block: N-Boc-5-(O-2,6-dichlorobenzyl)-anthranilic acid.

  • Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIPEA) in DCM.

  • Coupling Reagents:

    • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU).

    • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).

  • Monitoring: Ninhydrin (Kaiser) test kit.

Workflow Diagram

SPPS_Cycle cluster_prep Preparation cluster_coupling Coupling Step cluster_deprotection Next Cycle Preparation Resin Start: Peptide-Resin (Free Amine) Activation Pre-activate Building Block (4 equiv.) with HATU (3.9 equiv.) + DIPEA (8 equiv.) in DMF Coupling Add activated mixture to resin. Agitate for 2-4 hours. Activation->Coupling Wash_Post_Coupling Wash Resin (DMF, DCM, IPA) Coupling->Wash_Post_Coupling Monitoring Perform Kaiser Test (Target: Negative/Yellow) Wash_Post_Coupling->Monitoring Monitoring->Coupling If Positive (Double Couple) Deprotection Nα-Boc Deprotection: 50% TFA in DCM (20 min) Monitoring->Deprotection If Negative Wash_Post_Deprotection Wash Resin (DCM, IPA) Deprotection->Wash_Post_Deprotection Neutralization Neutralization: 10% DIPEA in DCM (2 x 2 min) Wash_Post_Deprotection->Neutralization Next_Cycle Ready for Next Amino Acid Coupling Neutralization->Next_Cycle

Caption: Boc-SPPS cycle for incorporating this compound.

Detailed Protocol
  • Resin Preparation:

    • Start with the peptide-resin that has undergone the previous cycle's deprotection and neutralization steps, presenting a free N-terminal amine.

    • Swell the resin in DCM for 30 minutes, then wash thoroughly with DMF to prepare for coupling.

  • Activation and Coupling:

    • Rationale: Due to steric hindrance, a standard carbodiimide coupling is often inefficient.[5] The use of a potent uronium/aminium salt-based reagent like HATU is strongly recommended to generate a highly reactive OAt-ester, which can overcome the steric barrier.[5][6]

    • In a separate reaction vessel, dissolve N-Boc-5-(O-2,6-dichlorobenzyl)-anthranilic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the mixture and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the swollen peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. Reaction times may need to be extended compared to standard amino acids.

  • Monitoring and Potential Double Coupling:

    • After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser (ninhydrin) test.

    • Interpretation: A negative result (yellow beads) indicates complete coupling. A positive result (blue/purple beads) signifies incomplete reaction.

    • Troubleshooting: If the test is positive, a "double coupling" is necessary.[5] Drain the reaction solution, wash the resin with DMF, and repeat the activation and coupling steps (Step 2) with a fresh solution of the activated building block.

  • Washing:

    • Once coupling is complete (Kaiser test is negative), drain the coupling solution.

    • Wash the peptide-resin extensively to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), IPA (3x), DCM (3x).

  • Nα-Boc Deprotection:

    • Add the deprotection solution (50% TFA in DCM) to the resin.

    • Agitate for 2 minutes, drain, and add a fresh aliquot of the deprotection solution.

    • Agitate for an additional 20-30 minutes.[12]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (3x) to remove residual acid.

  • Neutralization:

    • Add the neutralization solution (10% DIPEA in DCM) to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step once more.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x). The resin is now ready for the next coupling cycle.

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing all side-chain protecting groups, including the 2,6-Cl₂Bzl group.

Rationale for Cleavage Cocktail Selection

The Boc/Bzl strategy requires a strong acid for final cleavage. Anhydrous hydrogen fluoride (HF) is the most common and effective reagent.[13] During cleavage, reactive carbocations are generated from the protecting groups. These can modify sensitive residues. Therefore, a "cleavage cocktail" containing scavengers is essential.

Recommended Cleavage Protocol (High HF Procedure)

Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Cleavage Cocktail: A standard and robust mixture is Reagent K .

    • TFA (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

  • Procedure:

    • Dry the final peptide-resin thoroughly under high vacuum.

    • Place the resin in a specialized HF cleavage apparatus.

    • Add the scavenger mixture (phenol, thioanisole, EDT) and p-cresol (as an additional scavenger).

    • Cool the vessel to -5 to 0 °C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Remove the HF by evaporation under a stream of nitrogen.

    • Wash the remaining resin/peptide mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and collect the crude peptide.

    • Dry the crude peptide under vacuum.

Purification and Characterization

Workflow for Analysis and Purification

Analysis_Workflow Crude Crude Peptide (Post-Cleavage) Dissolve Dissolve in Aqueous/Organic Solvent (e.g., H₂O/ACN + 0.1% TFA) Crude->Dissolve Analytical_HPLC Analytical RP-HPLC - Assess Purity - Determine Retention Time Dissolve->Analytical_HPLC LCMS LC-MS Analysis - Confirm Molecular Weight - Identify Impurities Dissolve->LCMS Prep_HPLC Preparative RP-HPLC - Isolate Main Peak Analytical_HPLC->Prep_HPLC LCMS->Prep_HPLC Fraction_Analysis Analyze Fractions (LC-MS or MALDI-TOF) Prep_HPLC->Fraction_Analysis Lyophilize Pool Pure Fractions & Lyophilize Fraction_Analysis->Lyophilize Final Final Pure Peptide Lyophilize->Final

Caption: Post-synthesis workflow for peptide purification and analysis.

Reversed-Phase HPLC (RP-HPLC)
  • Purpose: To assess the purity of the crude peptide and to purify the target peptide.

  • Typical Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Detection: UV detection at 214 nm (for the peptide backbone) and potentially at a longer wavelength (~310-340 nm) to specifically monitor the anthranilic acid-containing peptide, which may exhibit unique UV absorbance.[14][15]

Mass Spectrometry (MS)
  • Purpose: To confirm the identity of the synthesized peptide by verifying its molecular weight.

  • Techniques:

    • Electrospray Ionization (ESI-MS): Often coupled with LC (LC-MS), this technique is excellent for confirming the mass of the main peak from the HPLC and identifying the masses of impurity peaks.[16]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): A rapid method for determining the molecular weight of the purified fractions.

  • Expected Result: The observed molecular weight should match the calculated theoretical mass of the desired peptide sequence containing the 5-hydroxyanthranilic acid residue.

References

Application Note & Protocol: One-Pot Synthesis of Quinazolinones Using N-Boc-5-hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

This application note provides a comprehensive guide for the efficient one-pot synthesis of 6-hydroxy-quinazolin-4(3H)-one derivatives starting from N-Boc-5-hydroxyanthranilic acid. Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a vast array of biological activities.[1][2][3] Traditional multi-step syntheses can be time-consuming and inefficient. The described protocol leverages a multicomponent reaction strategy, offering significant advantages in terms of operational simplicity, reduced reaction time, and high atom economy.[4] This guide is intended for researchers, medicinal chemists, and drug development professionals, providing not only a step-by-step protocol but also the underlying mechanistic principles, troubleshooting advice, and characterization guidelines to ensure reproducible and reliable results.

Introduction: The Significance of Quinazolinones

The quinazolinone core is a bicyclic heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[2] Its rigid structure and multiple points for functionalization have made it a cornerstone in drug discovery.[2][3] Clinically approved drugs such as Gefitinib and Erlotinib, used in cancer therapy, feature the quinazoline skeleton, highlighting its therapeutic importance.[1] The biological activities associated with quinazolinone derivatives are remarkably diverse, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties.[1][3][5]

The pursuit of novel quinazolinone-based therapeutic agents necessitates efficient and versatile synthetic methodologies. One-pot, multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and purification steps.[4][5] This protocol focuses on a robust MCR utilizing this compound, an amine, and an orthoester to construct the quinazolinone framework. The hydroxyl group at the 5-position and the Boc-protected amine of the anthranilic acid are key functional handles that allow for pre- and post-synthesis modifications, expanding the accessible chemical space for drug discovery programs.

Reaction Principle and Mechanism

The synthesis proceeds through a cascade of reactions within a single pot. The overall transformation involves the condensation of three components: this compound (as the benzamide precursor), an amine, and an orthoester (which serves as a one-carbon electrophile).

The proposed mechanism involves several key steps:

  • Amide Formation: The primary amine reacts with the orthoester, which, upon heating, eliminates alcohol to form an intermediate N-acyliminium species or equivalent. This electrophilic species is then trapped by the anthranilic acid derivative.

  • Cyclization and Dehydration: The newly formed amide intermediate undergoes an intramolecular cyclization. The amino group attacks the amide carbonyl, leading to a tetrahedral intermediate.

  • Dehydration & Boc Deprotection: Subsequent elimination of a water molecule results in the formation of the pyrimidine ring of the quinazolinone core. Under the acidic or thermal conditions of the reaction, the tert-butyloxycarbonyl (Boc) protecting group is cleaved from the anthranilic nitrogen. This deprotection is often concomitant with the cyclization process.[6]

The use of a catalyst, such as a Lewis acid or protic acid, can facilitate the reaction by activating the orthoester and promoting the cyclization and dehydration steps.[7]

Reaction_Mechanism R1 N-Boc-5-hydroxy- anthranilic acid I1 Intermediate Amide R1->I1 + Amine/Orthoester - ROH R2 Primary Amine (R'-NH2) R2->I1 R3 Orthoester (HC(OR)3) R3->I1 I2 Tetrahedral Intermediate I1->I2 Intramolecular Cyclization I3 N-Boc Protected Quinazolinone I2->I3 - H2O P 6-Hydroxy-3-R'- quinazolin-4(3H)-one I3->P Boc Deprotection (Heat / Acid)

Caption: Proposed mechanistic pathway for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-benzyl-6-hydroxyquinazolin-4(3H)-one as a representative example. The methodology can be adapted for various primary amines and orthoesters.

Materials and Equipment
Reagent/MaterialGradeSupplierPart No.Notes
This compound≥97%Sigma-Aldriche.g., 765432Store at 2-8°C
Benzylamine≥99%Acros Organicse.g., 105450050Corrosive, handle in fume hood
Triethyl orthoformate≥98%Alfa Aesare.g., A12456Moisture sensitive
Ytterbium(III) triflate (Yb(OTf)₃)98%Strem Chemicalse.g., 70-3000Lewis acid catalyst
Ethanol (EtOH)Anhydrous, 200 proofDecon Labse.g., 2716
Ethyl Acetate (EtOAc)ACS GradeFisher Scientifice.g., E145-4For work-up & chromatography
HexanesACS GradeFisher Scientifice.g., H302-4For chromatography
Round-bottom flask (50 mL)-VWR-Oven-dried before use
Reflux condenser-Kimble-
Magnetic stirrer and hotplate-IKA-
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MilliporeSigmae.g., 105554
Rotary evaporator-Büchi-
Step-by-Step Synthesis Procedure

The entire process should be performed in a well-ventilated fume hood.

  • Reaction Setup:

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 267.3 mg).

    • Add the catalyst, Ytterbium(III) triflate (0.1 mmol, 62 mg, 10 mol%).

    • Add anhydrous ethanol (10 mL) to dissolve the solids.

  • Reagent Addition:

    • To the stirring solution, add benzylamine (1.1 mmol, 118 mg, 0.12 mL).

    • Add triethyl orthoformate (1.5 mmol, 222 mg, 0.25 mL).

    • Rationale: Using a slight excess of the amine and orthoester ensures the complete consumption of the limiting anthranilic acid derivative.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle or oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. A typical mobile phase is 1:1 Hexanes:Ethyl Acetate. The product should be more polar than the starting material and visible under UV light (254 nm). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the resulting residue in ethyl acetate (30 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL) and brine (1 x 15 mL).

    • Rationale: The acid wash removes any unreacted benzylamine, and the brine wash removes residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and increasing to 50% EtOAc) to isolate the pure product.

    • Combine the fractions containing the desired product (identified by TLC) and remove the solvent using a rotary evaporator.

    • The final product, 3-benzyl-6-hydroxyquinazolin-4(3H)-one, should be obtained as a solid. Dry under high vacuum.

Caption: Experimental workflow from setup to final product.

Characterization and Expected Results

The identity and purity of the synthesized quinazolinone should be confirmed using standard analytical techniques.

  • Yield: Typical isolated yields for this reaction range from 70-90%, depending on the specific substrates used.

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the aromatic protons of the quinazolinone core and the substituent at the N3-position. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR (101 MHz, DMSO-d₆): Expect a peak for the C4-carbonyl carbon around 160-165 ppm and other aromatic and aliphatic signals corresponding to the structure.

  • Mass Spectrometry (ESI-MS): Calculate the expected exact mass and look for the corresponding [M+H]⁺ ion.

  • Melting Point: A sharp melting point indicates high purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product Formation 1. Inactive catalyst. 2. Wet reagents/solvent. 3. Insufficient reaction temperature/time.1. Use fresh Yb(OTf)₃. 2. Ensure anhydrous conditions; dry solvents and glassware thoroughly. 3. Confirm reflux temperature is reached; extend reaction time and monitor by TLC.
Incomplete Boc Deprotection Reaction conditions are too mild.If the N-Boc protected product is isolated, treat it with a solution of 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature for 1-2 hours, or with 4M HCl in dioxane.[6]
Formation of Side Products 1. Self-condensation of anthranilic acid.[8][9] 2. Degradation at high temperatures.1. Ensure a slight excess of amine and orthoester. 2. Avoid excessive heating; maintain a gentle reflux. Meticulous purification by column chromatography may be required.
Difficult Purification Product co-elutes with impurities.Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). Recrystallization from a suitable solvent (e.g., Ethanol/water) may also be effective.[8]

Safety Precautions

  • Always work in a properly functioning chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Benzylamine is corrosive and should be handled with care.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Deprotection of N-Boc-5-hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 5-Hydroxyanthranilic Acid

5-Hydroxyanthranilic acid (5-HAA) is a pivotal intermediate in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its utility is derived from its trifunctional nature, possessing an aromatic amine, a carboxylic acid, and a phenolic hydroxyl group. This unique arrangement of functional groups allows for diverse synthetic transformations, enabling the construction of complex molecular architectures. However, the very reactivity that makes 5-HAA a valuable building block also presents significant challenges in its chemical manipulation, particularly in the context of protecting group strategies.

The N-tert-butoxycarbonyl (N-Boc) protecting group is a workhorse in modern organic synthesis, prized for its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[2][3] The protection of the aniline nitrogen in 5-HAA as its N-Boc derivative is a common strategy to modulate its reactivity during multi-step syntheses. The subsequent deprotection of the N-Boc group is a critical step to liberate the free amine for further functionalization.

This application note provides a comprehensive guide to the deprotection of N-Boc-5-hydroxyanthranilic acid, with a focus on methods that preserve the integrity of the other functional groups within the molecule. We will delve into the mechanistic underpinnings of common deprotection strategies, provide detailed, field-proven protocols, and address the critical issue of side-product formation.

The Mechanistic Landscape of N-Boc Deprotection

The removal of the N-Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[3] The generally accepted mechanism proceeds through a series of well-defined steps:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[4][5]

  • Formation of a Tert-butyl Cation: This protonation event weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][5]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4][5]

  • Formation of the Amine Salt: The liberated free amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding amine salt as the final product.[4][5]

Acidic Boc Deprotection Mechanism cluster_0 Deprotection Steps cluster_1 Byproducts N-Boc Amine N-Boc Amine Protonated Carbamate Protonated Carbamate N-Boc Amine->Protonated Carbamate + H+ Carbamic Acid Carbamic Acid Protonated Carbamate->Carbamic Acid - t-Butyl Cation t-Butyl Cation t-Butyl Cation Protonated Carbamate->t-Butyl Cation Free Amine Salt Free Amine Salt Carbamic Acid->Free Amine Salt - CO2, + H+ CO2 CO2 Carbamic Acid->CO2 Side Reaction Workflow N-Boc-5-HAA N-Boc-5-HAA Deprotection Acidic Deprotection N-Boc-5-HAA->Deprotection Desired Product 5-Hydroxyanthranilic Acid Deprotection->Desired Product t-Butyl Cation t-Butyl Cation Deprotection->t-Butyl Cation Side Product t-Butylated Side Product t-Butyl Cation->Side Product Alkylation of Phenolic Ring

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Boc-5-hydroxyanthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note provides a detailed protocol and guiding principles for the purification of N-Boc-5-hydroxyanthranilic acid and its derivatives using preparative High-Performance Liquid Chromatography (HPLC). This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This guide delves into the causal relationships behind experimental choices, from mobile phase selection and pH control to scaling from analytical to preparative chromatography. It aims to equip researchers with a robust, self-validating system for obtaining highly pure this compound derivatives, complete with troubleshooting strategies and illustrative workflows.

Introduction: The Significance of Purity

This compound and its analogues are key intermediates in medicinal chemistry and drug development.[1] The presence of impurities, even in minute quantities, can have significant repercussions, including altered biological activity, increased toxicity, and complications in downstream processing. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical development, enabling precise separation and purification of compounds based on their physicochemical properties.[2] This application note will focus on reversed-phase HPLC (RP-HPLC), which is ideally suited for the separation of moderately polar compounds like this compound.

The successful purification of these derivatives hinges on a systematic approach to method development, a deep understanding of the analyte's chemical properties, and careful optimization of chromatographic parameters. This document will provide both the foundational knowledge and the practical steps to achieve this.

Foundational Principles: Understanding the Separation

The purification of this compound by RP-HPLC is governed by the differential partitioning of the analyte between a non-polar stationary phase (typically C18-functionalized silica) and a polar mobile phase.[3] The key to a successful separation lies in manipulating the mobile phase composition to control the retention and elution of the target compound and its impurities.

Analyte Properties

This compound possesses several key functional groups that dictate its chromatographic behavior:

  • Carboxylic Acid: This acidic group's ionization state is highly pH-dependent. At a pH above its pKa, the carboxyl group will be deprotonated (negatively charged), making the molecule more polar and leading to earlier elution in RP-HPLC. Conversely, at a pH below its pKa, it will be protonated and less polar, resulting in stronger retention.

  • Phenolic Hydroxyl Group: Similar to the carboxylic acid, the phenolic hydroxyl group is acidic, though to a lesser extent. Its ionization state can also be influenced by the mobile phase pH.

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, non-polar moiety that significantly increases the hydrophobicity of the molecule, leading to stronger retention on a C18 column.[4]

  • Aromatic Ring: The benzene ring contributes to the molecule's hydrophobicity and can engage in π-π interactions with certain stationary phases.[5][6]

The Critical Role of Mobile Phase pH

For ionizable compounds like this compound, controlling the mobile phase pH is the most critical parameter for achieving reproducible retention times and optimal peak shapes.[7] To ensure the compound is in a single, non-ionized state for consistent retention, the mobile phase should be buffered at a pH at least two units below the pKa of the carboxylic acid group.[7] This suppresses the ionization of the carboxylate, making the molecule more hydrophobic and better retained.

Commonly used acidic modifiers include trifluoroacetic acid (TFA) and formic acid. While TFA provides excellent peak shaping due to its ion-pairing effects, it can be difficult to remove from the final product. Formic acid is a more volatile and mass spectrometry-compatible alternative.[8][9]

Method Development and Purification Workflow

A systematic approach, starting from analytical scale method development and progressing to preparative scale purification, is essential to conserve sample and solvent while ensuring a robust separation.[10][11]

HPLC_Workflow cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up A Analyte Characterization (pKa, Solubility, UV λmax) B Initial Scouting Gradient (e.g., 5-95% Acetonitrile w/ 0.1% Formic Acid) A->B C Optimization of Gradient & Flow Rate B->C D Peak Purity Assessment C->D E Calculate Scale-Up Parameters (Flow Rate, Injection Volume) D->E Optimized Method F Loading Study on Analytical Column E->F G Preparative Run & Fraction Collection F->G H Analysis of Fractions G->H I Pooling & Product Isolation H->I

Figure 1: A systematic workflow for the purification of this compound derivatives, from analytical method development to preparative scale isolation.

Analytical Method Development

The goal of this phase is to achieve a baseline separation of the target compound from its impurities.[12]

Experimental Protocol: Analytical Method Development

  • Sample Preparation: Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Ensure the solvent is miscible with the mobile phase.[13]

  • Instrumentation and Initial Conditions:

    • HPLC System: A standard analytical HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the λmax of the compound (typically 254 nm for aromatic compounds).

    • Injection Volume: 5-10 µL.

  • Optimization:

    • Adjust the gradient slope to improve the resolution between the target peak and closely eluting impurities. A shallower gradient will increase run time but improve separation.[14]

    • If peak shape is poor (e.g., tailing), ensure the mobile phase pH is sufficiently low.[15] Consider using a different acidic modifier if necessary, keeping in mind the stability of the Boc group.[16]

Scaling to Preparative Chromatography

Once a satisfactory analytical separation is achieved, the method can be scaled up for preparative purification.[17][18] The primary goal is to maintain the resolution achieved at the analytical scale while maximizing throughput.[10][19]

Key Scaling Formulae:

  • Flow Rate Scaling:

    • F_prep = F_anal * (d_prep^2 / d_anal^2)

    • Where F is the flow rate and d is the column's internal diameter.

  • Injection Volume Scaling:

    • V_inj_prep = V_inj_anal * ((d_prep^2 * L_prep) / (d_anal^2 * L_anal))

    • Where V_inj is the injection volume and L is the column length.

Table 1: Example Scaling Parameters from Analytical to Preparative HPLC

ParameterAnalytical ColumnPreparative Column
Internal Diameter 4.6 mm21.2 mm
Length 150 mm150 mm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL212 µL

Experimental Protocol: Preparative Purification

  • System Preparation:

    • HPLC System: A preparative HPLC system with a larger pump head, larger bore tubing, and a fraction collector.

    • Column: A C18 column with the same stationary phase chemistry as the analytical column but with a larger internal diameter (e.g., 21.2 mm x 150 mm, 5 µm).

  • Sample Preparation: Prepare a concentrated solution of the crude product in a minimal amount of a strong solvent (like Dimethylformamide or Dimethyl sulfoxide), then dilute with the initial mobile phase composition to prevent precipitation on the column. The final concentration will depend on the loading study.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run the scaled-up gradient method.

    • Collect fractions based on the UV chromatogram, ensuring collection starts before the peak elutes and ends after the peak returns to baseline.

  • Post-Purification Analysis:

    • Analyze each collected fraction using the developed analytical HPLC method to assess purity.

    • Pool the fractions that meet the desired purity specification.

    • Remove the solvent under reduced pressure (e.g., rotary evaporation). Be mindful that prolonged exposure to residual acid in the mobile phase, especially during solvent removal at elevated temperatures, can potentially lead to partial deprotection of the Boc group.[16] Lyophilization can be a milder alternative for solvent removal.

Troubleshooting Common Issues

Even with a well-developed method, challenges can arise. A logical approach to troubleshooting is key to resolving these issues efficiently.

Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues Problem Observed Problem Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Splitting Split Peaks Problem->Splitting Drift Retention Time Drift Problem->Drift NoRetention No/Poor Retention Problem->NoRetention Sol_Tailing1 Increase mobile phase acidity (lower pH) Tailing->Sol_Tailing1 Sol_Tailing2 Check for column contamination/voids Tailing->Sol_Tailing2 Sol_Fronting Reduce sample concentration/injection volume Fronting->Sol_Fronting Sol_Splitting Ensure sample is fully dissolved in mobile phase Splitting->Sol_Splitting Sol_Drift Check for leaks; ensure proper mobile phase mixing and column temperature Drift->Sol_Drift Sol_NoRetention Verify correct mobile phase composition (too strong); check column integrity NoRetention->Sol_NoRetention

Figure 2: A troubleshooting guide for common HPLC issues encountered during the purification of this compound derivatives.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Peak Tailing Secondary silanol interactions; insufficient mobile phase acidity.[15][20]Lower the mobile phase pH by increasing the concentration of the acidic modifier. Ensure the column is not degraded.
Peak Fronting Column overload; sample solvent stronger than mobile phase.[21]Reduce the amount of sample injected. Dissolve the sample in the initial mobile phase if possible.
Split Peaks Partially blocked column frit; column void; sample precipitation upon injection.[22]Back-flush the column (if permitted by the manufacturer). Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase.
Retention Time Drift Inconsistent mobile phase composition; temperature fluctuations; column degradation.[23]Prepare fresh mobile phase. Use a column thermostat. Check column performance with a standard.
Loss of Resolution at Preparative Scale Column overload; improper scaling.Perform a loading study to determine the maximum sample load.[19] Double-check all scaling calculations.
Product Degradation (Loss of Boc Group) Excessive acidity in collected fractions during solvent evaporation.[16]Neutralize the pooled fractions with a volatile base (e.g., ammonium hydroxide) before solvent removal, or use lyophilization.

Conclusion

The successful purification of this compound derivatives by preparative HPLC is a critical step in the synthesis of many pharmaceutical compounds. By adopting a systematic approach that begins with a thorough understanding of the analyte's properties and progresses through careful analytical method development, calculated scaling, and logical troubleshooting, researchers can consistently obtain high-purity material. The protocols and principles outlined in this application note provide a robust framework for achieving these purification goals, ultimately contributing to the integrity and quality of the final drug substance.

References

analytical techniques for characterizing n-Boc-5-hydroxyanthranilic acid products

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Analytical Characterization of N-Boc-5-hydroxyanthranilic Acid and its Process-Related Products

Introduction

This compound is a key building block in contemporary pharmaceutical synthesis, valued for its role in the construction of complex molecular architectures. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine, combined with the carboxylic acid and hydroxyl functionalities on the aromatic ring, makes it a versatile intermediate. However, the very features that make it synthetically useful also present analytical challenges. Ensuring the identity, purity, and stability of this compound and its related products is paramount for robust process development and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a multi-faceted analytical approach to the comprehensive characterization of this compound. We will delve into the practical application and theoretical underpinnings of several core analytical techniques, offering not just protocols, but a strategic framework for their implementation. The methodologies described herein are designed to be self-validating, providing orthogonal data to build a complete and trustworthy analytical profile.

Chromatographic Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main component from starting materials, by-products, and degradation products.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides good retention for the moderately nonpolar this compound. The end-capped silica minimizes peak tailing that can arise from interactions with acidic silanol groups.

  • Mobile Phase: A gradient of acetonitrile and water is employed to elute a range of compounds with varying polarities. The addition of a small amount of formic acid to the mobile phase serves two purposes: it protonates the carboxylic acid group, leading to better retention and sharper peaks, and it ensures compatibility with mass spectrometry detection.[1][2]

  • Detection: UV detection at 220 nm is chosen as a general-purpose wavelength for aromatic compounds, ensuring good sensitivity for the analyte and potential impurities.

Experimental Protocol: RP-HPLC for Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

  • Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify any impurities relative to the main peak.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/H2O weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC purity analysis.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides an accurate mass measurement, which is a definitive piece of evidence for the identity of this compound. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of HPLC with the detection specificity of MS.

Causality Behind Experimental Choices
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound. It typically generates protonated molecules ([M+H]^+) or deprotonated molecules ([M-H]^-) with minimal fragmentation.

  • Boc Group Instability: It is crucial to be aware that the Boc group can be labile under certain ESI conditions, potentially leading to in-source fragmentation and the observation of a peak corresponding to the deprotected molecule.[3][4] Using milder ionization conditions (e.g., lower fragmentor voltage) can help mitigate this.

  • High-Resolution MS: Using a time-of-flight (TOF) or Orbitrap mass analyzer provides high-resolution mass data, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula.

Experimental Protocol: LC-MS for Identity Confirmation
  • Sample Preparation and Chromatography:

    • Prepare the sample as described in the HPLC protocol.

    • Utilize the same HPLC method to ensure separation prior to MS analysis.

  • Instrumentation and Conditions:

ParameterSetting
Mass Spectrometer Agilent 6545 Q-TOF or equivalent
Ionization Mode ESI Positive and Negative
Gas Temperature 300 °C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor Voltage 120 V (can be lowered to reduce fragmentation)
Mass Range 50 - 500 m/z
  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to this compound.

    • In positive ion mode, look for the protonated molecule ([M+H]^+) at m/z 254.1023.

    • In negative ion mode, look for the deprotonated molecule ([M-H]^-) at m/z 252.0877.

    • Compare the observed accurate mass to the theoretical mass to confirm the elemental composition (C12H15NO5). The molecular weight is 253.25 g/mol .[5][6]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Causality Behind Experimental Choices
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for dissolving this compound, as it solubilizes the compound well and its residual solvent peaks do not overlap with key analyte signals.[7][8]

  • 2D NMR: While 1D spectra provide essential information, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for definitively assigning each proton and carbon signal.[7][8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 10-15 mg of the sample in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR: Acquire at 400 MHz. Key expected signals include the tert-butyl protons of the Boc group (singlet, ~1.5 ppm), aromatic protons (multiplets, 6.5-8.0 ppm), the NH proton, the OH proton, and the COOH proton (broad singlets, may exchange with water).

    • ¹³C NMR: Acquire at 100 MHz. Expected signals include the tert-butyl carbons (~28 ppm), the quaternary carbon of the Boc group (~80 ppm), aromatic carbons (110-150 ppm), and the carbonyl carbons of the Boc and carboxylic acid groups (>150 ppm).[7][8]

Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
ProtonsExpected Chemical Shift (ppm)Multiplicity
tert-butyl (9H)~1.5Singlet
Aromatic (3H)6.5 - 8.0Multiplets
NH (1H)Broad Singlet
OH (1H)Broad Singlet
COOH (1H)Broad Singlet

Note: The exact chemical shifts of the NH, OH, and COOH protons can vary depending on concentration and residual water in the solvent.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Causality Behind Experimental Choices
  • Sampling: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders, requiring minimal sample preparation.

  • Spectral Regions: Key regions of interest include the O-H and N-H stretching region (3500-3200 cm⁻¹), the C-H stretching region (~3000 cm⁻¹), and the carbonyl (C=O) stretching region (1750-1650 cm⁻¹).

Experimental Protocol: FTIR-ATR
  • Sample Preparation:

    • Place a small amount of the dry this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Expected Characteristic FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Description
O-H (hydroxyl)~3400Broad
N-H (amide)~3200
C-H (aromatic)~3100-3000
C-H (aliphatic)~2980-2850
C=O (Boc carbamate)~1710Strong
C=O (carboxylic acid)~1680Strong
C=C (aromatic)~1600-1450
C-O~1250-1000

The presence of two distinct carbonyl peaks is a strong indicator of both the Boc group and the carboxylic acid.[9]

Physical Property Characterization by Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability, decomposition, and melting behavior of a substance.[10] This is essential for understanding its stability during storage and manufacturing processes.

Causality Behind Experimental Choices
  • TGA: This technique measures the change in mass as a function of temperature. For this compound, TGA can reveal the temperature at which the Boc group is lost (thermal deprotection) and the overall thermal stability of the molecule.[11]

  • DSC: This technique measures the heat flow into or out of a sample as it is heated or cooled. DSC can determine the melting point of the compound, which is a key indicator of purity. Impurities typically lower and broaden the melting endotherm.

Experimental Protocol: TGA and DSC
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.

  • Instrumentation and Conditions:

ParameterTGA SettingDSC Setting
Instrument TA Instruments Q500 or equivalentTA Instruments Q2000 or equivalent
Atmosphere Nitrogen, 50 mL/minNitrogen, 50 mL/min
Heating Rate 10 °C/min10 °C/min
Temperature Range 25 °C to 400 °C25 °C to 250 °C
  • Data Analysis:

    • TGA: Analyze the thermogram for significant mass loss events. A mass loss corresponding to the Boc group (C₅H₉O₂) is expected.

    • DSC: Determine the onset and peak temperature of the melting endotherm. A sharp melting peak indicates high purity.

Integrated Analytical Workflow

Integrated_Workflow Sample This compound Sample HPLC HPLC Sample->HPLC LCMS LC-MS Sample->LCMS NMR NMR ('H, '³C) Sample->NMR FTIR FTIR Sample->FTIR Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Purity Purity & Impurities HPLC->Purity Identity Identity & Molecular Formula LCMS->Identity Structure Unambiguous Structure NMR->Structure Functional_Groups Functional Groups FTIR->Functional_Groups Physical_Props Thermal Stability & Melting Point Thermal->Physical_Props Final_Assessment Final_Assessment Purity->Final_Assessment Comprehensive Characterization Identity->Final_Assessment Structure->Final_Assessment Functional_Groups->Final_Assessment Physical_Props->Final_Assessment

Caption: Integrated approach for comprehensive analysis.

Conclusion

The characterization of this compound requires a multi-technique approach to build a complete analytical picture. By combining the quantitative purity data from HPLC, the definitive identity confirmation from mass spectrometry, the detailed structural information from NMR, the functional group verification from FTIR, and the physical property assessment from thermal analysis, researchers can have high confidence in the quality and integrity of this critical pharmaceutical intermediate. The protocols and rationale provided in this guide serve as a robust starting point for developing and validating in-house analytical methods.

References

Application Notes & Protocols: Strategic Incorporation of N-Boc-5-hydroxyanthranilic Acid into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Anthranilic Acid Scaffold

Anthranilic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Their inherent structural features—a carboxylic acid and an amino group on a benzene ring—provide a versatile platform for creating diverse molecular architectures with a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3][4] The strategic introduction of a hydroxyl group, as in N-Boc-5-hydroxyanthranilic acid, further enhances its utility by providing an additional point for modification or for modulating the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into bioactive molecules, with a focus on robust synthetic protocols and the underlying chemical principles.

This compound is a valuable building block for several reasons:

  • Orthogonal Protection: The Boc-protected amine allows for selective deprotection under acidic conditions, enabling sequential modifications at the amine and carboxylic acid functionalities.[5][][7]

  • Versatile Reactivity: The carboxylic acid can be readily activated for amide bond formation, a cornerstone of drug synthesis.

  • Structural Rigidity: The aromatic ring imparts a degree of conformational constraint, which can be advantageous in designing molecules with high target affinity.

  • Modulation of Properties: The hydroxyl group can influence solubility, membrane permeability, and can serve as a handle for further derivatization.

This guide will detail two primary applications for this versatile building block: its use in forming linear amide bonds, common in the synthesis of peptide mimics and PROTAC linkers, and its role as a precursor for the synthesis of quinazolinone heterocycles.

PART 1: Amide Bond Formation with this compound

The formation of a stable amide bond is one of the most frequently utilized reactions in drug discovery.[8] When coupling this compound, several factors must be considered: the steric hindrance imparted by the ortho-Boc group and the electronic influence of the para-hydroxyl group. The following protocols provide robust methods for achieving high-yield amide bond formation with both primary and secondary amines.

Protocol 1.1: EDC/HOBt Mediated Coupling for Primary and Secondary Amines

This method is a classic and cost-effective approach suitable for a wide range of amines. The use of 1-hydroxybenzotriazole (HOBt) as an additive minimizes side reactions and reduces the risk of racemization if chiral amines are used.[8][9]

Reaction Scheme:

EDC_HOBt_Coupling cluster_activation Activation cluster_coupling Coupling Anthranilic_Acid This compound Activated_Ester Activated O-Acylisourea-HOBt Ester Anthranilic_Acid->Activated_Ester + EDC, HOBt Amine R-NH2 EDC EDC HOBt HOBt Amide_Product Amide Product Activated_Ester->Amide_Product + R-NH2 Byproduct Urea Byproduct

Caption: EDC/HOBt mediated amide bond formation workflow.

Materials:

Reagent/SolventMolecular WeightMolarityEquivalents
This compound253.25 g/mol -1.0
Amine (Primary or Secondary)--1.1 - 1.2
EDC·HCl191.70 g/mol -1.2 - 1.5
HOBt135.12 g/mol -1.2
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol -2.5 - 3.0
Anhydrous N,N-Dimethylformamide (DMF)---

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the amine (1.1-1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5-3.0 eq) to the stirred solution.

  • Add EDC·HCl (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography.

Protocol 1.2: HATU Mediated Coupling for Sterically Hindered Amines

For more challenging couplings, particularly with sterically hindered or electron-deficient amines, a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.[10][11] HATU rapidly forms a highly reactive OAt-active ester, which can overcome the steric bulk of the N-Boc group.

Reaction Scheme:

HATU_Coupling cluster_preactivation Pre-activation cluster_coupling Coupling Anthranilic_Acid This compound Activated_Ester OAt-Active Ester Anthranilic_Acid->Activated_Ester + HATU, DIPEA Amine Hindered R-NH2 HATU HATU DIPEA DIPEA Amide_Product Amide Product Activated_Ester->Amide_Product + Hindered R-NH2

Caption: HATU mediated amide coupling workflow.

Materials:

Reagent/SolventMolecular WeightMolarityEquivalents
This compound253.25 g/mol -1.0
Amine (Primary or Secondary)--1.1
HATU380.23 g/mol -1.1 - 1.2
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol -2.0 - 3.0
Anhydrous N,N-Dimethylformamide (DMF)---

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours.

  • Monitoring and Work-up: Follow the same procedure as described in Protocol 1.1.

  • Purification: The crude product is typically purified by silica gel column chromatography.

PART 2: Synthesis of Quinazolinones

The anthranilic acid scaffold is a classic precursor for the synthesis of quinazolinones, a class of heterocycles with a broad range of pharmacological activities.[3][12] The following protocol describes a one-pot, multi-component reaction to construct N-Boc-protected 2-alkylaminoquinazolin-4(3H)-ones.

Protocol 2.1: Copper-Mediated One-Pot Synthesis of Quinazolinones

This efficient protocol involves the sequential coupling, lactonization, aminolysis, and cyclization in a single pot, offering high yields and excellent preservation of enantiomeric purity if chiral amines are used.[1]

Reaction Scheme:

Quinazolinone_Synthesis cluster_one_pot One-Pot Reaction Anthranilic_Acid This compound Boc_Amino_Acid Boc-L/D-Amino Acid Mixed_Anhydride Mixed Anhydride Intermediate Boc_Amino_Acid->Mixed_Anhydride + MsCl, NMI Amine Primary Amine (R-NH2) Reagents MsCl, NMI, CuCl2 Acyl_Benzoxazinone Acyl-Benzoxazinone Intermediate Mixed_Anhydride->Acyl_Benzoxazinone + Anthranilic Acid Quinazolinone N-Boc-2-alkylaminoquinazolin-4(3H)-one Acyl_Benzoxazinone->Quinazolinone + Amine, Cyclization

Caption: One-pot synthesis of quinazolinones.

Materials:

Reagent/SolventMolecular WeightMolarityEquivalents
This compound253.25 g/mol -1.0
Boc-L or D-amino acid--1.0
Primary Amine--1.0
Anhydrous Copper(II) Chloride (CuCl₂)134.45 g/mol -0.25 - 0.50
Methanesulfonyl Chloride (MsCl)114.55 g/mol -2.2
N-Methylimidazole (NMI)82.10 g/mol -4.0
4 Å Molecular Sieves---
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)---

Procedure:

  • To a mixture of the Boc-amino acid (1.0 eq), anhydrous CuCl₂ (0.25-0.50 eq), and 4 Å molecular sieves in anhydrous DCM or DCE under an inert atmosphere, cool to -20 °C.

  • Add NMI (1.0 eq) and MsCl (1.0 eq) dropwise. Stir at -20 °C for 1 hour.

  • Add the this compound (1.0 eq) and stir at -20 °C for 1.5 hours.

  • Add the primary amine (1.0 eq).

  • Add additional MsCl (1.2 eq) and NMI (3.0 eq) dropwise at -20 °C.

  • Slowly warm the reaction to 40 °C and stir for 1.5-3 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

PART 3: Boc Deprotection

The removal of the Boc protecting group is a critical step to liberate the free amine for subsequent reactions. This is typically achieved under acidic conditions.

Protocol 3.1: TFA-Mediated Boc Deprotection

Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection.[5][13]

Reaction Scheme:

Boc_Deprotection Boc_Protected N-Boc Protected Compound Deprotected Free Amine Boc_Protected->Deprotected TFA/DCM

Caption: Boc deprotection using TFA.

Materials:

Reagent/Solvent
N-Boc protected compound
Dichloromethane (DCM)
Trifluoroacetic acid (TFA)
Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add an equal volume of TFA (for a 1:1 DCM:TFA solution).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Remove the DCM and TFA under reduced pressure.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Carefully wash with saturated sodium bicarbonate solution to neutralize excess acid.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

PART 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are crucial for structural elucidation. For 5-hydroxyanthranilic acid derivatives, characteristic aromatic proton signals are expected. The Boc group will show a characteristic singlet at ~1.5 ppm in the ¹H NMR spectrum. Complete assignment of ¹H and ¹³C signals for 5-hydroxyanthranilic acid has been reported and can serve as a reference.

High-Performance Liquid Chromatography (HPLC):

  • Reversed-phase HPLC is used to determine the purity of the final compounds. A typical method would involve a C18 column with a gradient of water and acetonitrile containing 0.1% TFA.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its strategic use, facilitated by robust protocols for amide bond formation and subsequent manipulations, allows for the efficient construction of complex molecular architectures, from linear peptide-like structures to intricate heterocyclic systems. The protocols detailed in this guide provide a solid foundation for researchers to harness the full potential of this important scaffold in their drug discovery endeavors.

References

Application Notes & Protocols: Strategic Use of HATU and HBTU for Amide Bond Formation with N-Boc-5-hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the use of aminium-based coupling reagents, HATU and HBTU, with the sterically and electronically complex substrate, N-Boc-5-hydroxyanthranilic acid. The presence of a phenolic hydroxyl group ortho to a protected amine presents significant challenges, primarily the competing side reactions of O-acylation and intramolecular cyclization to form a benzoxazinone. This document elucidates the mechanistic rationale behind experimental choices, offers validated protocols to maximize the yield of the desired amide product, and provides troubleshooting strategies for researchers in drug discovery and synthetic chemistry.

Introduction: The Challenge of Substituted Anthranilic Acids

This compound is a valuable building block in medicinal chemistry, often employed in the synthesis of kinase inhibitors and other pharmacologically active scaffolds. However, its structure presents a classic synthetic dilemma. While the goal is to form an amide bond at the carboxylic acid, two other functionalities introduce competing reaction pathways:

  • The Nucleophilic Phenolic Hydroxyl Group: The hydroxyl group at the 5-position is a potent nucleophile that can react with the activated carboxylic acid, leading to undesired O-acylation or ester formation.

  • The Ortho-Amino Group: Although protected with a Boc group, the proximity of the nitrogen to the carboxylic acid creates a predisposition for intramolecular cyclization, forming a stable 4H-3,1-benzoxazin-4-one ring system upon activation.

Choosing the right coupling reagent and optimizing reaction conditions are therefore paramount to selectively drive the reaction toward the desired intermolecular amide bond formation. HATU and HBTU are powerful, commonly used coupling reagents, but their high reactivity must be carefully managed to achieve the desired outcome with this substrate.[1]

Mechanistic Overview: HATU vs. HBTU

Both HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are aminium salts that function by activating a carboxylic acid to facilitate nucleophilic attack by an amine.[2] The process, which requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), proceeds via the formation of a highly reactive acyl-OAt or acyl-OBt ester intermediate.[3][4]

The key difference lies in the leaving group precursor: 1-hydroxy-7-azabenzotriazole (HOAt) for HATU and 1-hydroxybenzotriazole (HOBt) for HBTU.

  • HATU: The nitrogen atom at the 7-position of the HOAt ring acts as an electron-withdrawing group.[3] This makes the corresponding OAt-ester more reactive and susceptible to nucleophilic attack. This enhanced reactivity leads to faster reaction times and higher coupling efficiency, especially for sterically hindered substrates.[3][5]

  • HBTU: The OBt-ester formed from HBTU is less reactive than the OAt-ester.[3] While still highly effective, this can result in slower reactions and potentially lower yields in difficult couplings.[3]

This difference in reactivity is the central consideration when dealing with this compound. While HATU's power is often advantageous, it can also exacerbate side reactions. HBTU's milder nature may offer a kinetic window to favor the desired N-acylation over competing pathways.

G cluster_activation Carboxylic Acid Activation cluster_reaction Nucleophilic Attack RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO -H⁺ ActiveEster Reactive OAt/OBt Ester RCOO->ActiveEster + Reagent Base Base (DIPEA) Reagent HATU or HBTU Amide Desired Amide ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ HOXt HOAt or HOBt Amide->HOXt - HOAt/HOBt

Figure 1: General mechanism for amide bond formation using HATU/HBTU.

Critical Side Reactions and Mitigation Strategies

Success with this substrate hinges on understanding and controlling two primary side reactions.

O-Acylation of the Phenolic Hydroxyl

The most significant challenge is the acylation of the phenolic hydroxyl group. Studies on peptides containing tyrosine have shown that the hydroxyl side chain can be modified by excess uronium reagents.[6][7] This occurs when the activated ester intermediate reacts with the phenol instead of the target amine.

Mitigation Strategies:

  • Stoichiometry Control: This is the most critical parameter. Using an excess of the coupling reagent is a common cause of side reactions.[6] Employing a slight excess or even an equimolar amount (1.0-1.1 equivalents) of HATU/HBTU relative to the carboxylic acid is crucial to minimize the availability of activated species that can react with the hydroxyl group.[6]

  • Order of Addition: Pre-activating the carboxylic acid for a short period (1-5 minutes) with the coupling reagent and base before adding the amine can be beneficial. However, for this substrate, adding the coupling reagent slowly to a mixture of the acid, amine, and base may prevent a high concentration of the active ester from building up, potentially improving selectivity.

  • Temperature Control: Performing the reaction at 0°C can slow down all reaction rates, potentially allowing the more nucleophilic amine to react preferentially over the less nucleophilic phenol.

G ActiveEster Activated N-Boc-5-hydroxy- anthranilic Acid (OAt/OBt Ester) Amide Desired Amide ActiveEster->Amide k_Amide (Desired) Ester Side Product: O-Acyl Ester ActiveEster->Ester k_Ester (Undesired) Amine Target Amine (R'-NH₂) Phenol Phenolic -OH (Intramolecular or Intermolecular)

Figure 2: Competing pathways for N-acylation versus O-acylation.

Intramolecular Cyclization to Benzoxazinone

Anthranilic acids are well-known precursors to 4H-3,1-benzoxazin-4-ones via cyclodehydration.[8][9] The formation of the highly reactive acyl-OAt/OBt ester intermediate can be immediately followed by intramolecular attack from the N-Boc protected amine's carbonyl oxygen (after initial enolization) or the nitrogen itself, leading to the stable six-membered ring and precluding the desired intermolecular reaction.

Mitigation Strategies:

  • Base Selection: Use a hindered, non-nucleophilic base like DIPEA. Stronger, less hindered bases can promote the cyclization pathway.

  • Low Temperature: Running the reaction at 0°C or even lower temperatures can disfavor the intramolecular cyclization, which may have a higher activation energy than the desired intermolecular coupling.

  • Immediate Amine Presence: Ensure the target amine is present in the reaction mixture as the activating agent is added. This provides an intermolecular nucleophile to compete immediately with the intramolecular cyclization pathway.

G cluster_paths Reaction Pathways start This compound activated Activation (HATU/HBTU, DIPEA) start->activated intermediate Reactive OAt/OBt Ester activated->intermediate inter Intermolecular Attack (with R'-NH₂) intermediate->inter intra Intramolecular Cyclization intermediate->intra product_amide Desired Amide Product inter->product_amide product_benzoxazinone Side Product: Benzoxazinone intra->product_benzoxazinone

Figure 3: Competing intermolecular amide formation vs. intramolecular cyclization.

Comparative Data & Reagent Selection

ParameterHATUHBTURationale for this compound
Reactivity Very High[3]HighHATU's speed may be detrimental, potentially increasing side reactions. HBTU's milder activation might provide better selectivity.
Reaction Time Faster (typically < 1 hr)[3]Slower (1-4 hrs)A longer reaction time with HBTU at low temperatures may be preferable to a rapid, less controlled reaction with HATU.
Side Reaction Risk HigherLowerThe lower reactivity of the OBt-ester from HBTU may reduce the rates of both O-acylation and benzoxazinone formation relative to N-acylation.[3]
Cost HigherLowerFor large-scale synthesis, HBTU offers a cost advantage.
Recommendation Use for difficult couplings where the amine is highly hindered or unreactive. Start with low temperature and 1.0 eq.Recommended starting point. Offers a better balance of reactivity and selectivity for this specific substrate.

Experimental Protocols

Safety Precaution: Always handle coupling reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preferred Method using HBTU

This protocol is designed to favor N-acylation by using the milder HBTU reagent at a controlled temperature.

Materials:

  • This compound

  • Amine (R'-NH₂)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous DMF (to make a ~0.1 M solution based on the acid).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Base Addition: Add DIPEA (2.5 eq.) to the stirred solution.

  • Activator Addition: In a separate vial, dissolve HBTU (1.05 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C over 5-10 minutes.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Work-up:

    • Quench the reaction by pouring it into a separatory funnel containing an equal volume of water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired amide from any side products.[10]

Protocol 2: Alternative Method using HATU (for hindered amines)

This protocol should be reserved for cases where the target amine is particularly unreactive and Protocol 1 fails.

Materials:

  • Same as Protocol 1, but substitute HATU for HBTU.

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C.

  • Base Addition: Add DIPEA (2.5 eq.).

  • Activator Addition: Add solid HATU (1.0 eq.) in one portion to the cold, stirred solution. Caution: Adding HATU as a solid can be exothermic. Ensure efficient stirring and cooling.

  • Reaction: Stir the reaction at 0°C and monitor closely by TLC or LC-MS. The reaction is often complete in 30-60 minutes. Do not let the reaction proceed for an extended time at room temperature to minimize side reactions.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

G start Dissolve Acid & Amine in Anhydrous DMF cool Cool to 0°C start->cool add_base Add DIPEA cool->add_base add_activator Add HBTU/HATU (1.0-1.05 eq.) add_base->add_activator react Stir at 0°C -> RT Monitor by LCMS/TLC add_activator->react workup Aqueous Workup (EtOAc, H₂O, HCl, NaHCO₃) react->workup purify Column Chromatography workup->purify product Pure Amide Product purify->product

Figure 4: General experimental workflow for the coupling reaction.

Troubleshooting

Observation (LC-MS/TLC)Probable CauseSuggested Solution
Major peak with mass = (Acid + Amine - H₂O) Successful Reaction Proceed with workup and purification.
Peak with mass = (2*Acid - H₂O) O-Acylation (Dimer) Reduce coupling reagent to 1.0 eq. Run reaction at 0°C for the entire duration. Ensure slow addition of the activator.
Peak with mass = (Acid - H₂O) Benzoxazinone Formation Ensure the amine is present before adding the coupling reagent. Confirm the reaction was run at low temperature.
Unreacted Starting Acid Incomplete Reaction Switch from HBTU to HATU (Protocol 2). Allow the reaction to run longer or warm slightly above RT. Ensure reagents (especially DMF) are anhydrous.
Peak with mass = (Amine + 99) Guanidinylation of Amine This is a known side reaction of excess HATU/HBTU.[11][12] Strictly limit the coupling reagent to 1.0-1.05 equivalents.

Conclusion

The successful synthesis of amides from this compound using aminium coupling reagents is a nuanced process that requires careful control over reaction conditions to outcompete inherent side-reaction pathways. While both HATU and HBTU are capable reagents, HBTU is the recommended starting point due to its milder reactivity, which provides a greater degree of selectivity for the desired N-acylation over O-acylation and intramolecular cyclization. Strict stoichiometric control of the coupling reagent, low reaction temperatures, and the use of a hindered base are critical, non-negotiable parameters for success. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently employ these powerful reagents to construct complex molecules for drug discovery and development.

References

The Alchemist's Eye: A Guide to Monitoring Reactions of N-Boc-5-hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Reaction Monitoring in Drug Development

N-Boc-5-hydroxyanthranilic acid is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of complex molecules, including novel antibiotics and other therapeutic agents. The precise control and monitoring of its chemical transformations are paramount to ensure the desired product is obtained with high purity and yield. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective monitoring of key reactions involving this compound, including Boc-deprotection, esterification, and amidation. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Core Reactions and Monitoring Strategies: A Visual Overview

The following diagram illustrates the central role of this compound and the primary analytical techniques used to monitor its transformations.

G cluster_reactions Key Reactions cluster_monitoring Monitoring Techniques N-Boc-5-hydroxyanthranilic_acid This compound Deprotection Boc-Deprotection (e.g., TFA, HCl) N-Boc-5-hydroxyanthranilic_acid->Deprotection Acid Esterification Esterification (e.g., Alcohol, DCC/EDC) N-Boc-5-hydroxyanthranilic_acid->Esterification Amidation Amidation (e.g., Amine, DCC/EDC) N-Boc-5-hydroxyanthranilic_acid->Amidation 5-Hydroxyanthranilic_Acid 5-Hydroxyanthranilic Acid Deprotection->5-Hydroxyanthranilic_Acid TLC Thin-Layer Chromatography (TLC) Deprotection->TLC HPLC High-Performance Liquid Chromatography (HPLC) Deprotection->HPLC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Deprotection->LCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Deprotection->NMR Ester_Product Ester Derivative Esterification->Ester_Product Esterification->TLC Esterification->HPLC Esterification->LCMS Amide_Product Amide Derivative Amidation->Amide_Product Amidation->TLC Amidation->HPLC Amidation->LCMS

Caption: Workflow for this compound reactions and monitoring.

Thin-Layer Chromatography (TLC): The First Line of Inquiry

TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress.[1][2] Its simplicity and speed allow for frequent checks on the consumption of starting material and the formation of the product.[1]

Principle of Separation

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[2] The polarity of the compounds plays a crucial role; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

Protocol for TLC Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates. Draw a faint baseline with a pencil approximately 1 cm from the bottom.

  • Spotting:

    • Dissolve a small amount of the starting material (this compound) in a suitable solvent (e.g., methanol or ethyl acetate) to create a reference spot.

    • Carefully withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on the baseline.[1]

    • It is highly recommended to co-spot the starting material and the reaction mixture in the same lane to aid in identification.[3]

  • Development:

    • Prepare the mobile phase. A common starting point for amino acid derivatives is a mixture of n-butanol:acetic acid:water (4:1:1 v/v/v) .[1][4] For less polar derivatives (e.g., esters), a mixture of ethyl acetate and hexanes may be more appropriate.[5]

    • Place the TLC plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the spots under UV light (254 nm).

    • For enhanced visualization, especially for the amine product of deprotection, stain the plate with a ninhydrin solution (0.2% w/v in ethanol) and gently heat.[4] Carboxylic acids can be visualized using a bromocresol green stain.[6]

Interpreting the Chromatogram
  • Starting Material (this compound): This will have a specific Rf value.

  • Product: The product of the reaction will have a different Rf value. For example:

    • Boc-Deprotection: The resulting 5-hydroxyanthranilic acid is more polar and will have a lower Rf than the starting material.

    • Esterification/Amidation: The products are generally less polar than the starting carboxylic acid and will exhibit a higher Rf.

  • Reaction Completion: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

CompoundExpected PolarityExpected Rf Change
This compoundIntermediateReference
5-Hydroxyanthranilic acidHighLower Rf
Ester DerivativeLowHigher Rf
Amide DerivativeVariable (generally lower)Higher Rf

High-Performance Liquid Chromatography (HPLC): Quantitative Insight

For a more quantitative and higher-resolution analysis of reaction progress, HPLC is the method of choice.[4] It is particularly useful for identifying and quantifying minor impurities and side products.

Principle of Separation

Similar to TLC, HPLC separates compounds based on their interaction with a stationary phase (packed in a column) and a mobile phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for compounds of this nature.[7][8]

Protocol for HPLC Monitoring
  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A C18 column is a good starting point.[7][8]

  • Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities. A typical mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.[8]

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Method Development:

    • Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.

    • Monitor the elution of compounds using a UV detector, typically at 254 nm or another wavelength where the compounds have strong absorbance.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Interpreting the Chromatogram
  • Retention Time (RT): Each compound will have a characteristic retention time.

    • More polar compounds will elute earlier (lower RT).

    • Less polar compounds will elute later (higher RT).

  • Peak Area: The area under each peak is proportional to the concentration of the corresponding compound. By comparing the peak area of the starting material to the product, the percentage conversion can be accurately determined.

ReactionStarting Material (this compound)ProductExpected Change in Retention Time
Boc-DeprotectionLater Eluting5-Hydroxyanthranilic acidEarlier Eluting
EsterificationEarlier ElutingEster DerivativeLater Eluting
AmidationEarlier ElutingAmide DerivativeLater Eluting

A word of caution on acidic mobile phases: The Boc group is acid-labile.[9][] While 0.1% TFA or formic acid is generally acceptable for analytical HPLC, prolonged exposure or concentration of fractions containing these acids can lead to unintended deprotection.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirmation of Identity

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing unambiguous confirmation of the molecular weight of the starting materials, products, and any intermediates or byproducts.

Principle

As compounds elute from the LC column, they are ionized and their mass-to-charge ratio (m/z) is determined by the mass spectrometer. This allows for the direct confirmation of the expected molecular weights.

Application in Monitoring

LC-MS is particularly valuable for:

  • Confirming Product Identity: Verifying that the major new peak in the chromatogram corresponds to the expected molecular weight of the desired product.

  • Identifying Byproducts: Elucidating the structure of unknown peaks in the chromatogram.

  • Monitoring Complex Reactions: Tracking the appearance and disappearance of multiple species in the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture and is the most definitive method for confirming the success of a reaction.[11]

Principle

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. For monitoring reactions of this compound, ¹H and ¹³C NMR are most relevant.

Monitoring Boc-Deprotection by ¹H NMR

The most straightforward application of NMR in this context is monitoring the deprotection of the Boc group. The key diagnostic signals are:

  • Disappearance of the Boc Protons: The nine equivalent protons of the tert-butyl group of the Boc protecting group give a characteristic sharp singlet in the ¹H NMR spectrum, typically around 1.4-1.5 ppm.[9] The completion of the deprotection reaction is confirmed by the complete disappearance of this signal.[9]

Monitoring Esterification and Amidation by NMR

For esterification and amidation reactions, NMR can be used to observe:

  • Shifts in Aromatic Protons: The formation of an ester or amide bond will alter the electronic environment of the aromatic ring, leading to shifts in the signals of the aromatic protons.

  • Appearance of New Signals: For example, in an esterification with methanol, a new singlet corresponding to the methyl ester protons will appear around 3.8-3.9 ppm.

¹³C NMR as a Confirmatory Tool

¹³C NMR can provide further confirmation of reaction completion:

  • Boc-Deprotection: The disappearance of the quaternary carbon signal (~80 ppm) and the methyl carbon signal (~28 ppm) of the Boc group confirms its removal.[9]

  • Esterification/Amidation: A shift in the carbonyl carbon signal of the carboxylic acid will be observed upon conversion to an ester or amide.

Protocol for NMR Sample Preparation
  • Withdraw an aliquot from the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Acquire the NMR spectrum.

Key NMR Data for 5-Hydroxyanthranilic Acid Derivatives (in DMSO-d₆)
CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
5-Hydroxyanthranilic acidAromatic protons, -OH, -NH₂, -COOHC1: ~110.0, Aromatic CHs, C=O
This compound~1.4-1.5 (s, 9H, Boc), Aromatic protons, -OH, -NH, -COOH~28 (3C, Boc CH₃), ~80 (1C, Boc C), Aromatic carbons, C=O

Note: Exact chemical shifts can vary depending on the solvent and concentration.[12][13]

Troubleshooting and Considerations

  • Streaking in TLC: If spots are streaky, the sample may be too concentrated. Dilute the sample before spotting. For acidic compounds, adding a small amount of acetic acid to the eluent can improve spot shape.[3] For basic compounds, a small amount of triethylamine can be added.[3]

  • Incomplete Reactions: If monitoring indicates a stalled reaction, consider increasing the temperature, adding more reagent, or checking the quality of the reagents.

  • Side Reactions: The phenolic hydroxyl group and the aromatic amine can be susceptible to oxidation, especially under basic conditions. It is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) when necessary.

  • Stability of this compound: The Boc group is sensitive to strong acids and high temperatures.[] Care should be taken to avoid unnecessarily harsh conditions that could lead to premature deprotection.

Logical Flow for Technique Selection

The choice of monitoring technique depends on the stage of the research and the level of detail required.

G start Start of Reaction tlc Rapid Qualitative Check: TLC start->tlc hplc Quantitative Analysis: HPLC tlc->hplc Need quantitative data? end Reaction Complete tlc->end Qualitative check sufficient lcms Identity Confirmation: LC-MS hplc->lcms Need to confirm mass? hplc->end Purity confirmed nmr Structural Confirmation: NMR lcms->nmr Need full structural data? lcms->end Identity confirmed nmr->end Structure confirmed

Caption: Decision tree for selecting a monitoring technique.

Conclusion

The effective monitoring of reactions involving this compound is a cornerstone of successful drug discovery and development. By employing a combination of TLC for rapid qualitative checks, HPLC for quantitative analysis, LC-MS for identity confirmation, and NMR for definitive structural elucidation, researchers can gain a comprehensive understanding of their chemical transformations. This multi-faceted approach, grounded in the principles outlined in this guide, will empower scientists to optimize reaction conditions, minimize side product formation, and ultimately accelerate the synthesis of novel therapeutic agents.

References

Application Note & Protocols: Synthesis of Versatile Fluorescent Probes from N-Boc-5-hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Anthranilate Scaffold in Fluorescence Sensing

Anthranilic acid and its derivatives are a class of intrinsically fluorescent molecules that have garnered significant interest as building blocks for fluorescent probes.[1][2] Their compact size, structural analogy to natural amino acids, and environmentally sensitive fluorescence make them excellent candidates for developing sophisticated reporters for biological systems.[1] The N-Boc-5-hydroxyanthranilic acid scaffold is particularly advantageous as a starting material. It possesses three distinct functional handles: a tert-butyloxycarbonyl (Boc) protected amine, a free carboxylic acid, and a phenolic hydroxyl group. This arrangement allows for orthogonal chemical modifications, enabling the rational design of probes with tailored specificities and functionalities.

This guide provides a detailed framework for the synthesis of fluorescent probes using this compound as the core fluorophore. We will explore the primary synthetic strategy involving the functionalization of the carboxylic acid, provide step-by-step protocols for key reactions, and discuss the characterization and potential applications of the resulting probes.

The N-Boc-5-hydroxyanthranilate Core: Photophysical Properties

The fluorescence of anthranilate derivatives is characterized by a notable sensitivity to the local environment, such as solvent polarity. This solvatochromic behavior can be exploited in probe design to report on changes in the probe's immediate surroundings. Generally, these compounds exhibit blue fluorescence with large Stokes shifts, which is advantageous for minimizing self-quenching and improving the signal-to-noise ratio in biological imaging experiments.[3]

While the specific properties of a final probe will depend on its ultimate structure, the core anthranilate scaffold typically displays the following characteristics:

PropertyTypical Value RangeSignificance
Max Absorption (λabs) 320 - 360 nmExcitation in the near-UV range.
Max Emission (λem) 400 - 480 nmEmission in the blue-green region of the visible spectrum.
Stokes Shift 80 - 120 nmLarge separation between excitation and emission reduces spectral overlap.[1]
Quantum Yield (Φ) Variable (up to 1.0)Highly sensitive to solvent polarity and substitution; can be very high in non-polar environments.[1]

Primary Synthetic Strategy: Carboxylic Acid Functionalization

The most direct and widely applicable strategy for elaborating the this compound scaffold is through the functionalization of its carboxylic acid group. This approach leverages well-established peptide coupling chemistry to form a stable amide bond between the fluorophore and a molecule of interest (e.g., a targeting ligand, a linker, or a reactive group).

The general workflow involves two key stages:

  • Activation of the Carboxylic Acid: The carboxyl group is converted into a more reactive species, typically an active ester, that is susceptible to nucleophilic attack by a primary amine.

  • Amide Bond Formation: The activated fluorophore is reacted with an amine-containing molecule to yield the final probe conjugate.

This process is outlined in the workflow diagram below.

G A N-Boc-5-hydroxy- anthranilic Acid B Activation of Carboxylic Acid (e.g., EDC, NHS) A->B C Amine-Reactive Intermediate (NHS Ester) B->C E Coupling Reaction (Amide Bond Formation) C->E D Amine-Containing Moiety (R-NH2) D->E F Boc-Protected Probe Conjugate E->F G Acidic Deprotection (e.g., TFA) F->G H Final Amine-Free Probe G->H

Caption: General workflow for probe synthesis via carboxylic acid functionalization.

The causality behind this choice is rooted in its reliability and versatility. Amide bonds are exceptionally stable under physiological conditions, and a vast library of amine-containing building blocks is commercially available, allowing for extensive diversification of the final probe structure.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on the specific properties of their substrates and perform appropriate safety assessments.

Protocol 1: Synthesis of an Amine-Reactive NHS Ester Intermediate

This protocol describes the conversion of the starting material into a more stable, amine-reactive N-hydroxysuccinimide (NHS) ester. This intermediate can often be purified and stored, providing a convenient precursor for subsequent coupling reactions.

Mechanism Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl group, making it susceptible to nucleophilic attack. N-hydroxysuccinimide (NHS) is added to react with this activated intermediate, forming a semi-stable NHS ester that is less prone to hydrolysis than the initial activated species but highly reactive toward primary amines.

G reagents EDC, NHS start R-COOH N-Boc-5-hydroxy- anthranilic acid intermediate Activated Intermediate O-acylisourea start->intermediate  + EDC   final R-CO-NHS NHS Ester intermediate->final  + NHS  

Caption: Simplified mechanism of EDC/NHS ester formation.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 0.1 M Hydrochloric acid (HCl), chilled

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/EtOAc mixture.[4]

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with chilled 0.1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude NHS ester.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Coupling of the NHS Ester with a Primary Amine

This protocol details the reaction of the activated fluorophore with a generic primary amine (R-NH₂) to form the final probe conjugate.

Materials:

  • N-Boc-5-hydroxyanthranilate-NHS ester (from Protocol 1)

  • Amine-containing molecule of interest (R-NH₂) (1.0 - 1.2 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

Procedure:

  • Dissolve the amine-containing molecule (R-NH₂) (1.0 eq) in anhydrous DMF or DCM in a clean, dry flask under nitrogen.

  • Add the base (TEA or DIPEA) (2.0 eq) to the solution.

  • In a separate flask, dissolve the N-Boc-5-hydroxyanthranilate-NHS ester (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Add the NHS ester solution dropwise to the amine solution while stirring at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the NHS ester.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the resulting Boc-protected probe conjugate using flash column chromatography.

Protocol 3: Final Boc-Group Deprotection

If the final application requires a free amine on the fluorophore, the Boc protecting group can be efficiently removed under acidic conditions.

Materials:

  • Boc-protected probe conjugate (from Protocol 2)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected probe in anhydrous DCM (e.g., 0.1 M concentration).

  • Add an excess of TFA (e.g., 20-50% v/v) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

  • The final amine-free probe (as a TFA salt) can be used directly or purified further by reverse-phase HPLC if required.

Purification and Characterization

Self-validation is a cornerstone of trustworthy protocol design. Each step must be validated.

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. Visualization can be achieved using a UV lamp (254 nm), where the aromatic core will be visible.[4]

  • Flash Column Chromatography: The primary method for purifying intermediates and final products.[4]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product.

  • Spectroscopy: The final probe's absorption and emission spectra should be recorded to determine its key photophysical properties (λabs, λem, Stokes shift).

Application Example: Design of a Cancer-Targeting Probe

The versatility of this synthetic platform can be demonstrated by designing a probe for detecting cancer cells. Many cancer cells overexpress sialic acids on their surface glycoproteins.[1] A fluorescent probe equipped with a phenylboronic acid moiety can selectively bind to the diol groups present in sialic acid, leading to localized fluorescence enhancement at the cell surface.[1][]

Using the protocols described above, one could couple the N-Boc-5-hydroxyanthranilate-NHS ester with 3-aminophenylboronic acid. The resulting conjugate would serve as a selective probe for imaging cancer cells that exhibit this specific glycosylation pattern.

References

Troubleshooting & Optimization

common side reactions with n-Boc-5-hydroxyanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reactivity of N-Boc-5-hydroxyanthranilic Acid

This compound is a valuable bifunctional building block in organic synthesis, particularly in the fields of peptide chemistry and polymer science. Its structure, possessing a Boc-protected amine, a carboxylic acid, and a phenolic hydroxyl group, offers versatile reactivity. However, this same multifunctionality can be a source of common side reactions. A thorough understanding of the interplay between these functional groups is paramount to achieving desired outcomes.

This guide is structured to address specific challenges you may encounter, providing not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting.

Part 1: Troubleshooting Guide for Peptide Coupling Reactions

The use of this compound in peptide synthesis requires careful consideration to avoid the formation of unwanted byproducts. The primary challenges arise from the steric hindrance of the substituted ring and the nucleophilicity of the phenolic hydroxyl group.

Issue 1: Incomplete Coupling and Truncated Sequences

Symptoms:

  • Positive ninhydrin test after coupling.

  • Presence of truncated peptide sequences in HPLC and mass spectrometry (MS) analysis of the crude product.

Root Cause Analysis: The bulky nature of the this compound can physically impede the approach of its activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric hindrance can lead to slow reaction kinetics and incomplete coupling, resulting in unreacted amine groups that are capped in the next cycle, leading to truncated sequences.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete coupling.

Preventative Measures and Solutions:

StrategyDescriptionRationale
Use Potent Coupling Reagents Employ uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP.These reagents form highly reactive activated esters that can overcome the steric hindrance more effectively than standard carbodiimide reagents like DCC.
Double Coupling After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.This provides a second opportunity for the reaction to go to completion.
Increase Reaction Time Extend the coupling reaction time from the standard 1-2 hours to 4-6 hours.Allows more time for the sterically hindered coupling to proceed.
Solvent Choice Use N-methyl-2-pyrrolidone (NMP) as the solvent, or a mixture of DMF and DCM.These solvents can help to swell the resin and disrupt peptide aggregation, improving accessibility of the reactive sites.
Capping If incomplete coupling persists, treat the resin with a capping agent like acetic anhydride to block any unreacted amines.This prevents the formation of deletion sequences in the final product.[1]

Experimental Protocol: Capping of Unreacted Amines

  • After the second coupling attempt and a positive ninhydrin test, wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Prepare a capping solution of 10% acetic anhydride and 5% N,N-diisopropylethylamine (DIPEA) in DMF.

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min) before proceeding with the N-terminal Boc deprotection of the successfully coupled chains.

Issue 2: O-Acylation of the Phenolic Hydroxyl Group

Symptoms:

  • Presence of a byproduct with a mass corresponding to the desired peptide plus the mass of the acylating amino acid in MS analysis.

  • Branched peptide structures identified by MS/MS fragmentation.

Root Cause Analysis: The phenolic hydroxyl group at the 5-position is nucleophilic and can compete with the N-terminal amine of the growing peptide chain for the activated carboxyl group of the incoming amino acid. This results in the formation of an ester bond at the hydroxyl group, leading to a branched peptide. This side reaction is particularly prevalent when using highly reactive coupling reagents.[2]

Mitigation Strategies:

StrategyDescriptionRationale
Use of Additives Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in the coupling reaction.These additives form less reactive activated esters compared to the initial activated species, which can increase the selectivity for N-acylation over O-acylation.
Controlled Activation Pre-activate the incoming amino acid for a shorter period before adding it to the resin-bound peptide.This can minimize the concentration of the highly reactive activated species at any given time, reducing the likelihood of O-acylation.
Protecting the Hydroxyl Group For solution-phase synthesis or particularly challenging sequences, consider protecting the phenolic hydroxyl group with a suitable protecting group (e.g., benzyl or tert-butyl ether) prior to peptide synthesis.This completely eliminates the possibility of O-acylation but adds extra synthesis and deprotection steps.
Acidic Conditions for Acylation In some cases, performing acylations under acidic conditions can protonate the amine, making it less nucleophilic, while still allowing the hydroxyl group to be acylated if desired. This is more relevant to small molecule synthesis than peptide synthesis.[3]Protonation of the more basic amine can favor reaction at the less basic hydroxyl group.

Part 2: Troubleshooting Guide for Other Common Side Reactions

Beyond peptide coupling, the inherent reactivity of this compound can lead to other undesirable side reactions.

Issue 3: Decarboxylation

Symptoms:

  • Formation of N-Boc-4-aminophenol as a byproduct, detectable by HPLC and MS.

  • Gas evolution (CO2) during the reaction or workup.

Root Cause Analysis: Anthranilic acids are known to undergo decarboxylation when heated or exposed to acidic conditions.[4] The electron-donating hydroxyl and amino groups on the aromatic ring can stabilize the intermediate formed during decarboxylation, making this process more favorable. While the Boc protecting group offers some stability, it is not always sufficient to prevent this side reaction, especially at elevated temperatures or in the presence of strong acids.

Decarboxylation Mitigation Strategies:

ConditionMitigation Strategy
Elevated Temperature Maintain reaction temperatures below 60°C. If heating is necessary, use the lowest effective temperature and minimize reaction time.
Acidic Conditions Avoid strongly acidic conditions. If an acid is required, use a weaker acid or a buffered system. For Boc deprotection, use standard TFA/DCM conditions and perform the reaction at 0°C to room temperature, monitoring for completion to avoid prolonged acid exposure.
Workup During aqueous workup, maintain a neutral or slightly basic pH if possible, until the final product isolation step.
Issue 4: Oxidative Degradation

Symptoms:

  • Development of color (e.g., yellow, brown, or pink) in reaction mixtures or upon storage.

  • Presence of byproducts with higher molecular weights in MS analysis, potentially corresponding to dimers or other oxidation products.

Root Cause Analysis: Phenols, especially those with electron-donating substituents like an amino group, are susceptible to oxidation.[5] This can be initiated by air, light, or residual oxidizing agents. The resulting radical intermediates can dimerize or undergo further reactions to form colored quinone-imine type structures.

Preventing Oxidative Degradation:

StrategyDescription
Inert Atmosphere Conduct reactions under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.
Degassed Solvents Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
Avoid Light Exposure Protect reaction vessels from light by wrapping them in aluminum foil.
Storage Store this compound and its derivatives in a cool, dark place under an inert atmosphere.
Issue 5: Intramolecular Cyclization (Lactone Formation)

Symptoms:

  • Detection of a byproduct with a mass corresponding to the loss of a water molecule from the starting material.

Root Cause Analysis: Under certain conditions, particularly with activation of the carboxylic acid, intramolecular cyclization can occur between the carboxyl group and the phenolic hydroxyl group to form a lactone. This is more likely to occur if the desired intermolecular reaction is slow due to factors like steric hindrance.

Caption: Potential intramolecular lactonization of this compound.

Minimizing Lactone Formation:

StrategyDescription
Controlled Activation Use coupling conditions that favor the intermolecular reaction, such as higher concentrations of the nucleophile.
Temperature Control Keep reaction temperatures low to disfavor the intramolecular cyclization, which may have a higher activation energy.

Part 3: Frequently Asked Questions (FAQs)

Q1: Is the Boc protecting group stable during purification by silica gel chromatography?

A1: The Boc group is generally stable to silica gel chromatography. However, some grades of silica gel can be slightly acidic, which can lead to partial or complete deprotection. To mitigate this, you can use deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or perform a rapid purification.

Q2: What is the best way to monitor the progress of reactions involving this compound?

A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. TLC is a quick and easy way to get a qualitative assessment of the reaction progress. LC-MS provides more detailed information, allowing for the identification of the desired product and any side products by their mass-to-charge ratio.

Q3: Can I use this compound in polymerization reactions?

A3: Yes, it can be used as a monomer in polymerization reactions, for example, to create functional polymers.[6][7][8] However, the presence of the free hydroxyl group can lead to branching or cross-linking if not properly controlled. You may need to protect the hydroxyl group or carefully select your polymerization conditions to ensure linearity.

Q4: What are the optimal storage conditions for this compound?

A4: To prevent degradation, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This will minimize the risk of oxidative degradation and hydrolysis of the Boc group.

References

Technical Support Center: Optimizing Coupling Efficiency of N-Boc-5-hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-5-hydroxyanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this versatile molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your experiments are successful. Our approach is grounded in established chemical principles and field-proven insights to help you overcome common hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is showing low yield. What are the primary factors to investigate?

A1: Low coupling yields can stem from several factors. The primary areas to troubleshoot are:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid of this compound must be converted into a more reactive species to facilitate amide bond formation. If the activation is inefficient, the coupling will be sluggish.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reaction time are critical. This compound has specific solubility and stability characteristics that must be considered.

  • Steric Hindrance: The bulky tert-Butyloxycarbonyl (Boc) protecting group can sterically hinder the approach of the incoming amine, slowing down the reaction.

  • Side Reactions: The presence of the hydroxyl group on the anthranilic acid ring can lead to undesired side reactions if not properly managed.

Q2: I am observing the formation of an unexpected side product. What could be the cause?

A2: The most common side reaction involves the phenolic hydroxyl group. Although it is generally less reactive than the carboxylic acid, under certain conditions, it can be acylated, leading to ester formation. This is particularly prevalent with highly reactive coupling agents or if the hydroxyl group is deprotonated by a strong base. Another possibility is the O-N-migration of the activated carboxyl function, forming a stable N-acyl urea, which is unable to participate in further coupling reactions.[1]

Q3: What are the recommended coupling reagents for this compound?

A3: The choice of coupling reagent is crucial for a successful reaction. Here are some commonly used options, each with its own advantages:

  • Carbodiimides (e.g., DCC, EDC): Often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amine. This two-step process can minimize side reactions.

  • Phosphonium Salts (e.g., PyBOP, BOP): These reagents are highly efficient and often lead to faster reaction times and higher yields.[1]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): Similar to phosphonium salts, these are very effective activators. HATU is particularly useful for sterically hindered couplings.[1]

The selection of the appropriate reagent often depends on the specific substrates being coupled and the scale of the reaction.

Q4: How does the Boc protecting group on the amine influence the coupling reaction?

A4: The Boc group serves to prevent the amine from reacting with the activated carboxylic acid of another this compound molecule, which would lead to oligomerization.[2] However, its bulkiness can slow down the desired coupling reaction. In cases of severe steric hindrance, it may be necessary to use a more powerful coupling reagent or adjust the reaction conditions (e.g., higher temperature) to achieve a satisfactory yield.

Troubleshooting Guides

Guide 1: Addressing Low Coupling Yields

This guide provides a systematic approach to diagnosing and resolving low-yield issues.

Step 1: Verify Reagent Quality and Stoichiometry

  • This compound: Ensure it is pure and dry. The presence of impurities can interfere with the reaction.

  • Coupling Reagents: Use fresh, high-quality coupling reagents. Many are sensitive to moisture and can degrade over time.

  • Amine Component: The amine you are coupling should be pure and free of contaminants.

  • Stoichiometry: A slight excess of the coupling agent and the amine component (typically 1.1-1.5 equivalents) can help drive the reaction to completion.

Step 2: Optimize the Activation Step

The formation of an active intermediate is critical. Consider the following:

  • Pre-activation: Allow the this compound to react with the coupling agent and any additives (like NHS or HOBt) for a period before adding the amine. This ensures the active ester is formed in sufficient quantity.

  • Temperature: The activation step is often performed at a lower temperature (e.g., 0 °C) to minimize side reactions, followed by raising the temperature after the amine is added.

Step 3: Solvent Selection and Solubility

This compound has limited solubility in some common organic solvents.

SolventSuitabilityNotes
Dimethylformamide (DMF)ExcellentA good general-purpose solvent for peptide coupling.
Dichloromethane (DCM)ModerateMay require a co-solvent to ensure solubility.
Tetrahydrofuran (THF)ModerateSolubility can be an issue.
N-Methyl-2-pyrrolidone (NMP)ExcellentA good alternative to DMF, especially for difficult couplings.[3]

Ensure all reactants are fully dissolved before proceeding. If solubility is an issue, consider gentle heating or sonication.

Step 4: Monitor Reaction Progress

Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and identify if the reaction has stalled.

Caption: Troubleshooting workflow for low coupling yield.

Guide 2: Preventing Side Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group can compete with the amine during the coupling reaction. Here’s how to minimize this:

Option 1: Choice of Coupling Reagent and Additives

  • Using a carbodiimide with HOBt or NHS is generally recommended. These additives form an active ester that is more selective for the amine over the hydroxyl group.

  • Avoid highly reactive coupling agents that can acylate the hydroxyl group indiscriminately.

Option 2: Protecting the Hydroxyl Group

For particularly challenging couplings or when using very reactive partners, protecting the hydroxyl group may be necessary.

  • Suitable Protecting Groups: Common protecting groups for phenols include benzyl (Bn) or silyl ethers (e.g., TBDMS). The choice of protecting group will depend on the overall synthetic strategy and the deprotection conditions required.

  • Orthogonality: Ensure the chosen protecting group is "orthogonal" to the Boc group, meaning it can be removed without affecting the Boc group and vice versa.[2]

Caption: Reaction pathway and potential side reaction.

Experimental Protocols

Protocol 1: General Procedure for Coupling using EDC/NHS
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add N-hydroxysuccinimide (NHS) (1.2 eq) and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise and stir the mixture at 0 °C for 1 hour.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Preventing Racemization During N-Boc-5-hydroxyanthranilic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during the coupling of N-Boc-5-hydroxyanthranilic acid. Maintaining stereochemical integrity is paramount for the biological activity and therapeutic efficacy of synthetic peptides.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate this specific challenge in your peptide synthesis workflows.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles and field-proven insights.

Problem 1: Significant Epimerization Detected in the Final Product

Possible Cause: The primary cause of racemization in peptide synthesis is the formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid.[1][3][4] This intermediate is susceptible to attack from either side by the amine component, leading to a loss of stereochemical purity.[1] Factors such as the choice of coupling reagent, base, solvent, and temperature can significantly influence the rate of oxazolone formation.[3][5]

Solutions:

  • Optimize Your Coupling Reagent and Additive System:

    • Carbodiimides with Additives: When using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the use of additives is crucial to suppress racemization.[5][6] 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are standard additives that convert the highly reactive activated intermediate into a more stable active ester, which is less prone to oxazolone formation.[1][5][7]

    • HOAt for Superior Suppression: HOAt is generally more effective than HOBt at preventing racemization, especially for sensitive amino acids.[1][8][9] The nitrogen atom at the 7-position of its ring structure provides an electron-withdrawing effect, leading to a more reactive active ester that speeds up the desired coupling reaction, minimizing the time the activated amino acid is vulnerable to racemization.[1]

    • Phosphonium and Uronium/Aminium Reagents: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogs (PyBOP, PyAOP) were developed to avoid side reactions associated with carbodiimides and generally result in minimal racemization.[10] HATU, an aminium-type reagent, is also highly efficient, particularly when paired with HOAt.[4]

  • Select an Appropriate Base:

    • The strength and steric hindrance of the base used can impact racemization.[11] Stronger, less hindered bases like triethylamine (TEA) can accelerate racemization more than sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) and 2,4,6-collidine (TMP).[5][11] For particularly sensitive couplings, collidine has been shown to produce the least amount of racemic product.[11][12]

  • Control the Reaction Temperature:

    • Elevated temperatures can significantly increase the rate of racemization.[3][13][14] While higher temperatures can be used to drive difficult couplings to completion, especially in microwave-assisted synthesis, they should be used with caution for racemization-prone amino acids.[3][12][13] Performing the coupling reaction at a lower temperature, such as 0°C, is a standard practice to minimize epimerization.[5]

  • Consider the Solvent:

    • The polarity of the solvent can influence the rate of racemization.[3] While common polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are widely used, their polarity can sometimes favor racemization.[3] In some cases, less polar solvents may be advantageous.[5] The choice of solvent should also consider the solvation of the resin and the growing peptide chain to ensure efficient coupling.[15]

Problem 2: Low Coupling Yield Despite Using Strong Activation Methods

Possible Cause: While strong activation is necessary for peptide bond formation, it can also lead to undesired side reactions if not properly controlled. This compound, being an aromatic amino acid, may present unique challenges. Furthermore, side reactions like the formation of N-acylurea from carbodiimide reagents can consume the activated acid and reduce the yield.[6]

Solutions:

  • Pre-activation Strategy: For uronium/aminium coupling reagents, pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the peptide-resin can prevent guanidinylation of the N-terminus, which would otherwise terminate the peptide chain.[7]

  • Additive Stoichiometry: Ensure at least one equivalent of an additive like HOBt or HOAt is used with carbodiimide reagents. This not only suppresses racemization but also improves coupling efficiency.[10]

  • Monitor the Reaction: Use an appropriate method to monitor the reaction's completion. For couplings involving secondary amines or sterically hindered amino acids, standard tests like the Kaiser test may not be reliable.

  • Double Coupling: For difficult couplings, a second coupling step may be necessary to ensure the reaction goes to completion.[16]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during peptide coupling?

A1: The most common mechanism for racemization during peptide coupling is through the formation of an oxazolone (or azlactone) intermediate.[3][4] The activated carboxyl group of the N-protected amino acid cyclizes to form this planar intermediate. The proton at the chiral α-carbon of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical information. The incoming amine can then attack the achiral ring from either side, resulting in a mixture of the desired L-peptide and the undesired D-diastereomer.[3] A less common pathway is direct enolization, where a base directly removes the α-proton from the activated amino acid.[3]

Diagram: Mechanism of Racemization via Oxazolone Formation

G cluster_0 Racemization Pathway cluster_1 Nucleophilic Attack by Amine Activated_AA Activated L-Amino Acid (Chiral) Oxazolone Planar Oxazolone Intermediate (Achiral) Activated_AA->Oxazolone Cyclization Base1 Base Proton_Abstraction -H+ Base1->Proton_Abstraction Enolate Enolate Intermediate Oxazolone->Enolate Deprotonation L_Peptide Desired L-Peptide Oxazolone->L_Peptide D_Peptide Undesired D-Peptide (Racemized Product) Oxazolone->D_Peptide Base2 Base Enolate->Oxazolone Reprotonation Protonation +H+ Amine R'-NH2 Amine->Oxazolone

Caption: The primary pathway for racemization involves the formation of an achiral oxazolone intermediate.

Q2: Which coupling reagents are best for minimizing racemization with this compound?

A2: For carbodiimide-based couplings (e.g., DIC, EDC), it is highly recommended to use them in combination with racemization-suppressing additives.[6]

  • DIC/HOAt or DIC/Oxyma: The combination of DIC with HOAt is a powerful system for minimizing racemization.[1][8] OxymaPure® is another excellent, non-explosive alternative to HOBt and HOAt that provides high coupling rates with low racemization.[5][6]

  • Phosphonium/Uronium Reagents: Phosphonium salts like PyAOP and uronium salts like HATU are highly effective, especially for challenging couplings, and are known to minimize racemization.[4][10] DEPBT is another phosphonium reagent noted for its remarkable resistance to racemization.[17]

The choice may also depend on the specific sequence and reaction conditions. Below is a table summarizing the effectiveness of various additives.

Table 1: Comparative Racemization Levels with Different Additives

AdditiveCoupling Reagent% D-Isomer Formation (Model Peptides)Reference
NoneDICHigh (Varies with substrate)[5]
HOBtDIC14.8%[8]
HOAtDIC5.6%[8]
6-Cl-HOBtDIC4.2%[11]
OxymaPureDICGenerally lower than HOBt[5][18]
HOBt + CuCl₂CarbodiimideRacemization eliminated in some cases[7][19]

Q3: How does temperature affect racemization during the coupling of this compound?

A3: Higher temperatures accelerate reaction rates, including the rate of oxazolone formation and subsequent racemization.[3][5] While microwave-assisted peptide synthesis at elevated temperatures (e.g., 80-86°C) can be very efficient for difficult sequences, it also significantly increases the risk of racemization, particularly for sensitive amino acids like histidine and cysteine.[12][13][14] For the coupling of this compound, it is advisable to start with lower temperatures (e.g., 0°C to room temperature) and only cautiously increase the temperature if coupling is inefficient. If high temperatures are necessary, coupling times should be minimized.[20]

Q4: What is the recommended experimental protocol to minimize racemization when coupling this compound?

A4: The following is a generalized protocol for a manual solid-phase peptide synthesis (SPPS) coupling cycle designed to minimize racemization.

Diagram: Optimized Coupling Workflow for SPPS

G start Start: Resin with N-terminal Amine preactivation Pre-activation: 1. This compound (3-5 eq.) 2. Coupling Reagent (e.g., HATU) (3-5 eq.) 3. Base (e.g., DIPEA) (6-10 eq.) in DMF (5-10 min) coupling Coupling: Add activated acid to resin. React for 1-4 hours at RT. preactivation->coupling wash1 Wash Resin (DMF) coupling->wash1 monitoring Monitor Reaction (e.g., Chloranil test) wash1->monitoring wash2 Wash Resin (DMF, DCM) monitoring->wash2 No incomplete Incomplete? monitoring->incomplete Yes end End: Coupled Peptide-Resin wash2->end double_coupling Perform Second Coupling incomplete->double_coupling double_coupling->wash1

Caption: A workflow for coupling this compound with minimized racemization risk.

Step-by-Step Protocol:

  • Resin Preparation: Start with the resin-bound peptide exposing a free N-terminal amine. Ensure the previous deprotection and neutralization steps are complete.

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) in an appropriate solvent like DMF.

    • Add the coupling reagent (e.g., HATU, 3-5 eq.) and a hindered base (e.g., DIPEA or Collidine, 6-10 eq.).[16]

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. Avoid prolonged pre-activation times, which can increase the risk of racemization.[8]

  • Coupling:

    • Add the pre-activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-4 hours at room temperature. Maintain an inert atmosphere (e.g., nitrogen or argon).

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Check for reaction completion using an appropriate test (e.g., the Chloranil test for secondary amines, if applicable, or a small-scale cleavage and LC-MS analysis).

  • Repeat if Necessary: If the coupling is incomplete, perform a second coupling (double coupling) under the same conditions.[16]

  • Final Washes: Once the coupling is complete, wash the resin thoroughly with DMF and then with a solvent like Dichloromethane (DCM) to prepare for the next deprotection step or final cleavage.

By carefully selecting reagents, controlling reaction conditions, and following optimized protocols, researchers can significantly minimize racemization during the coupling of this compound, ensuring the synthesis of high-purity peptides.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for troubleshooting the often-challenging Boc deprotection of hydroxyanthranilic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific transformation. Here, we will delve into the underlying chemical principles, provide actionable troubleshooting steps, and offer detailed protocols to ensure the successful synthesis of your target molecule.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1] However, the deprotection of a Boc group from an electron-rich aromatic system like hydroxyanthranilic acid can be problematic. The presence of both a hydroxyl and an amino group on the aniline ring increases its nucleophilicity, making it susceptible to side reactions and often leading to incomplete deprotection under standard conditions. This guide will address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of hydroxyanthranilic acid incomplete?

A1: Incomplete Boc deprotection of hydroxyanthranilic acid is a common issue that can stem from several factors:

  • Insufficient Acid Strength or Concentration: The standard conditions for Boc deprotection, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), may not be sufficiently acidic to drive the reaction to completion for this specific substrate.[2] The electron-donating hydroxyl group can decrease the acidity of the carbamate proton, making it more resistant to cleavage.

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can result in an incomplete reaction, especially with a more challenging substrate.[2]

  • Steric Hindrance: While less common for this specific molecule, steric bulk near the Boc-protected amine can impede the approach of the acid.[2]

  • Substrate Solubility: Poor solubility of the Boc-protected hydroxyanthranilic acid in the reaction solvent can limit the accessibility of the reagent and lead to an incomplete reaction.

Q2: I'm observing unexpected side products in my LC-MS analysis. What are they and how can I prevent them?

A2: The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation (t-Bu⁺) intermediate.[3][4] This electrophile can attack nucleophilic sites on your hydroxyanthranilic acid molecule. Given the electron-rich nature of the aromatic ring, a likely side product is the C-alkylation of the ring by the tert-butyl cation, resulting in a product with a +56 Da mass shift.[5]

To prevent this, the addition of a "scavenger" to the reaction mixture is crucial. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[3][5]

Q3: How do I choose the right scavenger for my reaction?

A3: For an electron-rich phenolic compound like hydroxyanthranilic acid, which is analogous to tyrosine in peptides, suitable scavengers include:

  • Triisopropylsilane (TIS): A highly effective carbocation scavenger.[5]

  • Phenol or Anisole: These act as decoy molecules for the tert-butyl cation.[5]

  • Thioanisole: Also effective in preventing alkylation.[5]

A common practice is to use a scavenger cocktail, such as 95% TFA, 2.5% water, and 2.5% TIS.[6]

Q4: Can I monitor the progress of the deprotection reaction?

A4: Yes, and it is highly recommended. The most common and effective methods are:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting material and the appearance of the more polar product. The product amine can often be visualized with a ninhydrin stain.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more detailed picture, allowing you to monitor the consumption of starting material, the formation of the desired product, and the emergence of any side products.[7]

  • ¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the nine tert-butyl protons around 1.4-1.5 ppm provides unambiguous confirmation of Boc group removal.[9]

Troubleshooting Guide

This section provides a logical workflow to diagnose and solve incomplete deprotection issues.

G cluster_0 start Incomplete Deprotection Observed q1 Is starting material (SM) still present? start->q1 increase_acid Increase Acid Strength (e.g., 50% to 95% TFA) q1->increase_acid Yes q2 Are side products (+56 Da) observed? q1->q2 No extend_time Extend Reaction Time (monitor by TLC/LC-MS) increase_acid->extend_time change_acid Change Acid System (e.g., 4M HCl in Dioxane) extend_time->change_acid reassess Re-evaluate Strategy change_acid->reassess add_scavenger Add Scavenger (e.g., TIS, Anisole) q2->add_scavenger Yes success Successful Deprotection q2->success No add_scavenger->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Data Summary: Common Deprotection Conditions
Acidic ReagentConcentrationSolventTypical TimeTemperatureNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to RTStandard conditions, may be insufficient for this substrate.[2]
Trifluoroacetic Acid (TFA)95%-1 - 4 hoursRoom Temp.Stronger conditions, scavenger is essential.[2]
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hoursRoom Temp.An effective alternative to TFA.[2]
Oxalyl Chloride3 equivalentsMethanol1 - 4 hoursRoom Temp.A milder alternative that may preserve other acid-sensitive groups.[10]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavenger

This protocol is a starting point for the deprotection of Boc-protected hydroxyanthranilic acid.

Materials:

  • Boc-protected hydroxyanthranilic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected hydroxyanthranilic acid in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TIS to a final concentration of 2.5-5% (v/v).[2]

  • Slowly add TFA to a final concentration of 50% (v/v).[2]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Alternative Deprotection with HCl in Dioxane

If TFA-based methods fail or lead to undesirable side products, this protocol offers a robust alternative.

Materials:

  • Boc-protected hydroxyanthranilic acid

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected hydroxyanthranilic acid in a minimal amount of DCM or 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).[12]

  • Upon completion, remove the solvent under reduced pressure.

  • Perform a basic work-up as described in Protocol 1 to obtain the free amine.

Protocol 3: Monitoring Reaction Progress by TLC

G cluster_0 start Spot TLC Plate (Co-spot SM, RXN mix) develop Develop Plate in Solvent System start->develop visualize Visualize under UV and/or with Ninhydrin develop->visualize analyze Analyze Spots: - SM Disappearance - Product Appearance visualize->analyze decision Is SM consumed? analyze->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Work-up decision->workup Yes

Caption: Workflow for monitoring reaction progress by TLC.

Conclusion

The Boc deprotection of hydroxyanthranilic acid presents unique challenges due to the electron-rich nature of the substrate. Incomplete reactions and side-product formation are common hurdles. By carefully selecting reaction conditions, employing appropriate scavengers, and diligently monitoring the reaction progress, researchers can overcome these obstacles. A systematic troubleshooting approach, starting with stronger acidic conditions and incorporating scavengers, will significantly increase the likelihood of a successful and clean deprotection.

References

Technical Support Center: Managing Poor Solubility of n-Boc-5-hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for n-Boc-5-hydroxyanthranilic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this versatile building block. This compound (C12H15NO5, MW: 253.25) is a key intermediate in the synthesis of various complex molecules, including pharmaceuticals and functional materials.[1][2] However, its amphoteric nature, arising from the presence of both a carboxylic acid and a Boc-protected amine, coupled with a phenolic hydroxyl group, often leads to poor solubility in common organic solvents. This can significantly hinder reaction kinetics, reduce yields, and complicate purification processes.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound that influence its solubility?

A1: Understanding the structural features of this compound is the first step to troubleshooting solubility issues.

  • Amphoteric Nature: The molecule contains both an acidic carboxylic acid group and a basic (though protected) amino group. This means its charge state, and therefore its solubility, is highly dependent on the pH of the solution.[3]

  • Aromatic Core: The rigid, planar benzene ring contributes to strong intermolecular π-π stacking interactions in the solid state, which can make it difficult for solvent molecules to effectively solvate the compound.

  • Hydrogen Bonding: The presence of a carboxylic acid, a hydroxyl group, and a carbamate N-H group allows for extensive hydrogen bonding. While this can aid solubility in protic solvents, it can also lead to self-association and aggregation, which reduces solubility.[4]

  • Boc Protecting Group: The bulky tert-butyloxycarbonyl (Boc) group adds significant non-polar character to the molecule, influencing its solubility in organic solvents.[5]

Q2: I'm having trouble dissolving this compound in common solvents for an amide coupling reaction. What solvents should I try?

A2: Selecting the right solvent or solvent system is critical. A single solvent may not be sufficient, and a mixture is often required.

Solvent Selection Guide:

Solvent ClassRecommended SolventsRationale & Considerations
Polar Aprotic DMF, DMAc, NMP, DMSOThese are generally the best starting points due to their ability to disrupt hydrogen bonds and solvate both polar and non-polar parts of the molecule.[6] NMP and DMSO are stronger solvating agents than DMF.[6]
Ethers THF, 2-MeTHF, DioxaneOften used as co-solvents. Dioxane can be particularly effective. Pure ethers are typically poor solvents for this compound.
Chlorinated Dichloromethane (DCM)Generally a poor solvent on its own but is often used in solvent mixtures, particularly for reactions involving acid-labile groups where other solvents might be too reactive.[7]
Alcohols Methanol, EthanolCan be useful as a co-solvent in small amounts but may interfere with certain coupling reactions by reacting with activated carboxylic acids.

Expert Tip: A "magic mixture" of DCM/DMF/NMP (1:1:1) is known to be effective for dissolving difficult sequences in peptide synthesis and can be a powerful option here.[4]

Q3: My compound is still not dissolving, even in DMF. What can I do next?

A3: If a single solvent fails, the next steps involve chemical modification or the use of solvent mixtures.

  • Use of Co-solvents: The principle of co-solvency involves adding a small amount of a second solvent to a primary solvent to enhance the solubility of a solute.[8] Adding a small amount of DMSO or NMP to DMF can significantly improve solubility. For charged solutes, adding a small amount of water to an organic solvent can sometimes surprisingly increase solubility.[9]

  • In-situ Salt Formation (pH Adjustment): Since the molecule has a carboxylic acid, adding a non-nucleophilic organic base can deprotonate it to form a more soluble carboxylate salt.[10]

    • Recommended Bases: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

    • Caution: Use the minimum amount of base necessary (typically 1.0-1.1 equivalents). Excess base can interfere with subsequent coupling reactions and cause side reactions like racemization.[11]

Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is a common reaction for this compound. Poor solubility is a frequent cause of low yields and incomplete reactions.

Problem: Low or no product yield in an amide coupling reaction.

This is often a direct consequence of the starting material not being fully dissolved, leading to a heterogeneous reaction mixture where the reagents cannot interact effectively.

Workflow for Troubleshooting Low Yield Due to Insolubility

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

Protocol 1: Amide Coupling with Enhanced Solubility via In-Situ Salt Formation

This protocol details a standard procedure for an amide coupling reaction, incorporating steps to address the poor solubility of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DMF

Procedure:

  • Initial Dissolution Attempt: To a flame-dried flask under an inert atmosphere (N2 or Ar), add this compound and anhydrous DMF. Stir at room temperature for 15-20 minutes.

  • In-Situ Salt Formation: If the solid has not fully dissolved, add DIPEA (1.1 equivalents) dropwise to the suspension. Stir until the solution becomes clear. The formation of the ammonium carboxylate salt should significantly increase solubility.

  • Activation: Once the solution is homogeneous, add HATU (1.1 equivalents). Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine coupling partner (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up to remove DMF and excess reagents.

Troubleshooting Guide for Boc-Deprotection

The Boc group is typically removed under acidic conditions.[5] However, the resulting free amine and the carboxylic acid can form a zwitterion, which may precipitate out of solution.

Problem: Product precipitates during or after Boc-deprotection.
Workflow for Troubleshooting Precipitation During Deprotection

Caption: Decision tree for managing precipitation during Boc-deprotection.

Protocol 2: Boc-Deprotection with Minimized Precipitation

This protocol provides a method for removing the Boc group while managing the solubility of the resulting product.

Materials:

  • This compound derivative (1.0 eq)

  • 4M HCl in Dioxane

  • Dioxane/Methanol co-solvent (optional)

Procedure:

  • Dissolution: Dissolve the N-Boc protected starting material in a minimal amount of dioxane. If solubility is poor, add methanol as a co-solvent until a clear solution is obtained.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in dioxane (typically 5-10 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Product Isolation:

    • If no precipitation occurs: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.

    • If precipitation occurs: Do not filter the solid immediately. Proceed directly to an aqueous work-up. Dilute the entire reaction slurry with water and adjust the pH with a saturated solution of sodium bicarbonate until the solid redissolves. Then, proceed with extraction using an appropriate organic solvent.

Summary of Key Troubleshooting Strategies

IssuePrimary CauseRecommended Solutions
Poor Solubility in Aprotic Solvents Strong intermolecular forces (H-bonding, π-stacking).1. Switch to stronger solvents (NMP, DMSO).[6] 2. Use co-solvent mixtures (e.g., DMF/DMSO).[8][9] 3. Gentle heating (monitor for degradation).
Incomplete Amide Coupling Reagent insolubility prevents effective reaction.1. Ensure a homogeneous solution before adding coupling reagents. 2. Use in-situ salt formation with a non-nucleophilic base (DIPEA, NMM).[10]
Precipitation on Boc-Deprotection Formation of an insoluble zwitterionic product.1. Use 4M HCl in Dioxane.[12] 2. Add a co-solvent (Methanol) to the deprotection reaction. 3. Perform a pH-adjusted workup to dissolve the product before extraction.[13]

References

Technical Support Center: Purification of N-Boc-5-hydroxyanthranilic Acid and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Boc-5-hydroxyanthranilic acid and its reaction products. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this versatile building block. The unique combination of a Boc-protected amine, a carboxylic acid, and a phenolic hydroxyl group within a single molecule presents a distinct set of challenges that require careful consideration of experimental design. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve your desired purity and yield.

Introduction: The Purification Challenge

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. However, its purification is often non-trivial. The primary challenges stem from its trifunctional nature:

  • pH-Dependent Solubility and Zwitterionic Character: The presence of both an acidic carboxylic acid group and a basic amino group (as a carbamate) leads to zwitterionic properties and highly pH-dependent solubility, complicating extractions and crystallization.

  • Oxidative Instability: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored impurities, particularly under basic conditions or upon prolonged exposure to air.[1][2]

  • Acid Lability of the Boc Group: The N-Boc protecting group is sensitive to acidic conditions, which can lead to premature deprotection during purification steps like silica gel chromatography or reversed-phase HPLC with acidic mobile phases.[3]

This guide will address these challenges in a practical, question-and-answer format, providing both the "what to do" and the "why you're doing it."

Core Purification Workflow & Decision Points

The purification strategy for this compound and its downstream products will depend on the nature of the impurities and the scale of the reaction. The following diagram illustrates a general workflow and key decision points.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (pH Adjustment) start->workup extraction Liquid-Liquid Extraction workup->extraction crystallization Recrystallization extraction->crystallization If solid chromatography Column Chromatography extraction->chromatography If oil or complex mixture crystallization->chromatography Needs further purification pure_product Pure Product crystallization->pure_product Purity OK chromatography->crystallization Can be crystallized chromatography->pure_product Purity OK

Caption: General purification workflow for this compound products.

Troubleshooting and FAQs

Section 1: Aqueous Work-up and Extraction

Question: My product seems to be stuck in the aqueous layer during extraction. How can I improve its recovery into the organic phase?

This is a classic issue arising from the molecule's amphoteric nature. To maximize extraction efficiency into an organic solvent like ethyl acetate or dichloromethane, you must suppress the ionization of the carboxylic acid group.

Answer:

The key is careful pH adjustment of the aqueous layer before extraction.[4][5]

  • The "pKa ± 2" Rule: For an acidic compound to be in its neutral, more organic-soluble form, the pH of the aqueous solution should be at least 2 units below its pKa.[5] The pKa of the carboxylic acid on an anthranilic acid derivative is typically around 4-5.

  • Recommended Protocol:

    • After quenching your reaction, add water to dissolve the salts.

    • Cool the mixture in an ice bath.

    • Slowly add a dilute acid (e.g., 1M HCl or a saturated solution of citric acid) with vigorous stirring, monitoring the pH with a pH meter or pH paper.

    • Adjust the pH to approximately 2-3. At this pH, the carboxylic acid will be protonated (-COOH), and the molecule will be neutral, favoring partitioning into the organic layer.

    • Proceed with the extraction using a suitable organic solvent.

Expert Tip: Avoid using strong, concentrated acids for pH adjustment, as this can lead to localized areas of very low pH, potentially causing some cleavage of the acid-sensitive Boc group.[3][6]

Question: After extraction and solvent removal, my product is a dark, discolored oil. What is causing this?

This discoloration is likely due to the oxidation of the phenolic hydroxyl group. Hydroxyanthranilic acids are known to be susceptible to oxidation, which can be accelerated by basic conditions, exposure to air, or the presence of trace metals.[1][2][7]

Answer:

To minimize oxidation:

  • Work-up under Inert Atmosphere: If possible, perform the work-up and extractions under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Avoid Strong Bases: During the work-up, avoid strongly basic conditions (pH > 9), as deprotonation of the phenol makes it more susceptible to oxidation. If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate and perform the wash quickly.

  • Use of Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite or ascorbic acid to the aqueous layer during work-up can help prevent oxidation.

  • Charcoal Treatment: If discoloration is significant, a charcoal treatment of the crude product dissolved in a suitable solvent can be effective at removing colored impurities.[8]

Section 2: Crystallization and Recrystallization

Question: I'm trying to recrystallize my this compound, but it keeps "oiling out" or precipitating as an amorphous solid. What can I do?

"Oiling out" is a common problem when a compound's solubility changes too rapidly with temperature or when impurities are present that inhibit crystal lattice formation.

Answer:

Here are several strategies to promote proper crystallization:

  • Solvent System Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a molecule with the polarity of this compound, single solvents may not be ideal.

    • Try a Solvent/Anti-Solvent System: A common and effective approach is to dissolve the compound in a minimal amount of a "good" solvent (one in which it is quite soluble, like ethanol, methanol, or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is much less soluble, like water or hexanes) dropwise until the solution becomes slightly cloudy (the cloud point). Re-heat to get a clear solution, and then allow it to cool slowly.[8]

    • Recommended Systems to Try:

      • Ethanol/Water[9]

      • Methanol/Water[9]

      • Ethyl Acetate/Hexanes

      • Acetone/Water

  • Control the Cooling Rate: Rapid cooling often leads to the precipitation of amorphous solids or oils.[10]

    • Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels.

    • Once at room temperature, gradually cool further in an ice bath, and finally in a freezer if necessary.

  • Induce Crystallization: If crystals do not form spontaneously from the supersaturated solution:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a tiny crystal to the cooled solution to act as a template for crystal growth.

Data Table: Common Solvents for Recrystallization

Solvent System (Good/Anti-Solvent)PolarityBoiling Point (°C) of Good SolventComments
Ethanol/WaterPolar Protic78A very common and often successful system for polar organic molecules.[8][9]
Methanol/WaterPolar Protic65Similar to ethanol/water, but methanol is more polar.[9]
Ethyl Acetate/HexanesPolar Aprotic / Nonpolar77Good for moderately polar compounds.
Acetone/WaterPolar Aprotic56Effective, but acetone's low boiling point requires careful handling.

Question: My recrystallized product is still not pure. What are the likely remaining impurities?

Answer:

Common impurities after initial purification can include:

  • Starting Material: Unreacted 5-hydroxyanthranilic acid. This is more polar and might be removed by a carefully controlled basic wash (e.g., with dilute NaHCO3) during the work-up, though this risks oxidizing the product.

  • Di-Boc Species: Over-reaction can lead to the formation of a di-Boc derivative where the phenolic hydroxyl is also protected. This impurity is less polar than the desired product.

  • Oxidation Products: As discussed, these are often colored and can be challenging to remove completely.

  • Residual Solvents: Ensure the product is thoroughly dried under vacuum.

If recrystallization fails to remove these impurities, column chromatography is the next logical step.

Section 3: Column Chromatography

Question: What are the best practices for purifying this compound by flash chromatography on silica gel?

Answer:

Purification on silica gel requires a careful balance to achieve separation without causing on-column degradation.

  • Mobile Phase Selection: A gradient elution is typically most effective. Start with a less polar mobile phase and gradually increase the polarity.

    • Common Systems: Hexanes/Ethyl Acetate or Dichloromethane/Methanol.

    • Expert Tip: To prevent streaking and improve peak shape for this acidic compound, it is often beneficial to add a small amount of acetic acid or formic acid (e.g., 0.5-1% v/v) to the mobile phase. However, be cautious! Prolonged exposure to the acidic silica surface, even with these weak acids, can cause some loss of the Boc group. The chromatography should be performed as quickly as reasonably possible.

  • Sample Loading:

    • Dry Loading: For best resolution, pre-adsorb your crude product onto a small amount of silica gel. Dissolve the crude material in a minimal amount of a solvent in which it is very soluble (e.g., methanol or acetone), add silica gel, and then evaporate the solvent to dryness. This dry powder can then be carefully loaded onto the top of the column.

    • Liquid Loading: If dry loading is not feasible, dissolve the sample in the minimum possible volume of the initial mobile phase or a slightly stronger solvent.

Question: I am considering preparative HPLC. What are the risks and how can I mitigate them?

Answer:

Preparative HPLC can provide very high purity but poses a significant risk to the Boc group due to the common use of trifluoroacetic acid (TFA) in the mobile phase.[3]

  • The Risk of Deprotection: TFA is a strong acid and is very effective at cleaving the Boc group.[3] Even at low concentrations (e.g., 0.1%), prolonged contact time during the run and especially during solvent evaporation (where the TFA concentration increases) can lead to significant deprotection.

  • Mitigation Strategies:

    • Avoid TFA if Possible: If your separation allows, use a mobile phase buffered at a less acidic pH. A common alternative for mass spectrometry-compatible methods is a buffer of ammonium formate or ammonium acetate, which can maintain a pH in the 3-6 range.[11][12]

    • Minimize Contact Time: If TFA is necessary for good peak shape, run the purification as quickly as possible.

    • Immediate Neutralization: As fractions containing your product are collected, immediately add a small amount of a mild base (e.g., a dilute solution of ammonium hydroxide or triethylamine in methanol) to neutralize the TFA.

    • Lyophilization (Freeze-Drying): Instead of rotary evaporation, which concentrates the TFA, immediately freeze and lyophilize the collected fractions. This removes the volatile TFA along with the solvent without heating.

HPLC Method Development Starting Point

ParameterRecommendation
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes.
Detection UV, typically around 254 nm and 316 nm.[13]
Flow Rate 1.0 mL/min for an analytical column.

Workflow for Handling Acid-Sensitive Boc Group in Chromatography

Boc_Stability_Workflow start Crude Product decision Is Acidic Mobile Phase Necessary? start->decision no_acid Use Buffered Mobile Phase (e.g., Ammonium Acetate) decision->no_acid No yes_acid Use Acidic Mobile Phase (e.g., 0.1% Formic Acid/TFA) decision->yes_acid Yes collect_no_acid Collect Fractions & Rotary Evaporate no_acid->collect_no_acid collect_yes_acid Collect Fractions yes_acid->collect_yes_acid end_product Pure Product collect_no_acid->end_product neutralize Immediately Neutralize Fractions collect_yes_acid->neutralize lyophilize Lyophilize (Freeze-Dry) Fractions neutralize->lyophilize lyophilize->end_product

Caption: Decision workflow for chromatography of Boc-protected compounds.

References

Technical Support Center: Synthesis of n-Boc-5-hydroxyanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of n-Boc-5-hydroxyanthranilic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of this synthesis and improve your yields.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and step-by-step solutions.

Q1: Why is my yield of this compound consistently low?

Low yields in the Boc protection of 5-hydroxyanthranilic acid can stem from several factors, ranging from the reactivity of the starting material to the reaction conditions.[1] A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

  • Weak Nucleophilicity of the Amine: The amino group of 5-hydroxyanthranilic acid is on an aromatic ring, making it less nucleophilic than an aliphatic amine.[2][3]

    • Solution: Consider the use of a catalyst to activate the Boc anhydride. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection for weakly nucleophilic amines like anilines.[2] However, be aware that DMAP can also increase the likelihood of side reactions.[2] A catalytic amount (0.1-0.2 equivalents) is typically sufficient.[2]

  • Side Reactions: The presence of the hydroxyl and carboxylic acid groups on the starting material can lead to competing reactions.

    • Solution: Carefully control the reaction stoichiometry and temperature. Use of a suitable base is critical to deprotonate the carboxylic acid and the phenolic hydroxyl group to prevent them from reacting with the Boc anhydride.

  • Poor Solubility of Starting Material: 5-hydroxyanthranilic acid may have limited solubility in common organic solvents.[2]

    • Solution: Choose an appropriate solvent system. A mixture of solvents, such as THF and water or dioxane and water, can improve solubility. The use of a co-solvent like tert-butanol has also been reported to be effective.[4]

  • Inadequate Reaction Monitoring: The reaction may not be going to completion, or it may be proceeding to form byproducts with extended reaction times.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This will help you determine the optimal reaction time and prevent the formation of degradation products.

Q2: I'm observing the formation of multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?

The formation of multiple products is a common issue when working with multifunctional molecules like 5-hydroxyanthranilic acid.

Common Side Reactions and Minimization Strategies:

  • Di-Boc Protection: The primary amine can react with two molecules of Boc anhydride, leading to the formation of a di-Boc protected product.[5]

    • Minimization: Carefully control the stoichiometry of the Boc anhydride. Using a slight excess (1.1-1.2 equivalents) is generally recommended.[2] Adding the Boc anhydride slowly to the reaction mixture can also help.

  • O-Acylation: The phenolic hydroxyl group can be acylated by the Boc anhydride.

    • Minimization: This can be minimized by controlling the reaction temperature and the choice of base. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is preferred.[6][7] Running the reaction at a lower temperature can also favor N-acylation over O-acylation.

  • Esterification of the Carboxylic Acid: The carboxylic acid can react with tert-butanol, a byproduct of the Boc anhydride reaction, to form a tert-butyl ester, especially under acidic conditions.

    • Minimization: The reaction is typically run under basic conditions, which will deprotonate the carboxylic acid and prevent this side reaction.[8]

Q3: My purified product is not stable and seems to decompose over time. What are the stability issues with this compound and how can I properly store it?

While the Boc protecting group itself is generally stable under basic and nucleophilic conditions, the overall stability of this compound can be influenced by the other functional groups present.[8][9]

Stability and Storage Considerations:

  • Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can lead to coloration and degradation of the product. 5-hydroxyanthranilic acid itself has been shown to generate oxidative stress.[10]

    • Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. The use of amber vials can help to protect it from light.

  • Acid Sensitivity: The Boc group is labile to acidic conditions.[9]

    • Storage: Ensure that the product is stored free of any acidic contaminants. If the final product was isolated from an acidic workup, ensure it is thoroughly neutralized and dried.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

Q1: What are the critical parameters for the Boc protection of 5-hydroxyanthranilic acid?

Several parameters are critical for achieving a high yield and purity in this reaction.

Key Parameters:

  • Choice of Base: A base is typically required to neutralize the proton released during the reaction.[6][11] Triethylamine (TEA) or diisopropylethylamine (DIEA) are common choices.[7] The amount of base used should be sufficient to deprotonate the carboxylic acid and the phenolic hydroxyl group.

  • Solvent System: The choice of solvent is crucial for ensuring the solubility of the starting material and reagents.[2] Tetrahydrofuran (THF), dioxane, acetonitrile, and dichloromethane (DCM) are commonly used solvents.[2] Aqueous solvent mixtures can also be effective.

  • Reaction Temperature: The reaction is typically carried out at room temperature.[2] However, for less reactive substrates, gentle heating may be necessary.[1] Conversely, cooling the reaction may be required to control exothermicity and minimize side reactions.

  • Stoichiometry of Boc Anhydride: A slight excess of Boc anhydride (1.1-1.2 equivalents) is generally used to ensure complete conversion of the starting material.[2]

Q2: How do I effectively purify this compound?

Proper purification is essential to obtain a high-purity product.

Purification Strategy:

  • Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. The reaction mixture is often diluted with an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine.[2]

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.[12] The crude product can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly to form crystals.

  • Column Chromatography: If the product is an oil or if crystallization is not effective, flash column chromatography on silica gel is a common purification technique.[1][2] A gradient of ethyl acetate in hexanes is a typical eluent system.

Q3: Can I perform this reaction without a catalyst?

While it is possible to perform the Boc protection without a catalyst, the reaction may be slow, especially with an electron-deficient aniline like 5-hydroxyanthranilic acid.[13] For efficient and high-yielding synthesis, the use of a catalyst like DMAP is often recommended.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Dissolve Starting Material: Dissolve 5-hydroxyanthranilic acid (1.0 eq) in a suitable solvent such as a mixture of THF and water.

  • Add Base: Add a base, such as triethylamine (2.2-3.0 eq), to the solution.

  • Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) either as a solid or as a solution in the same solvent.[2]

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with a weak acid (e.g., 5% citric acid solution), water, and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude product by flash column chromatography or crystallization.[2]

Data Presentation

ParameterCondition 1Condition 2Condition 3
Solvent THF/WaterDioxane/WaterAcetonitrile
Base TriethylamineDIEASodium Bicarbonate
Catalyst NoneDMAP (0.1 eq)None
Temperature Room TempRoom Temp50 °C
Typical Yield ModerateHighLow to Moderate

This table provides a qualitative comparison of different reaction conditions. Optimal conditions should be determined experimentally for each specific setup.

Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound cause1 Weak Nucleophilicity of Amine start->cause1 cause2 Side Reactions (Di-Boc, O-Acylation) start->cause2 cause3 Poor Solubility of Starting Material start->cause3 cause4 Incomplete Reaction or Product Degradation start->cause4 solution1 Add Catalyst (e.g., DMAP) cause1->solution1 solution2 Optimize Stoichiometry and Temperature cause2->solution2 solution3 Use Appropriate Solvent System cause3->solution3 solution4 Monitor Reaction (TLC, LC-MS) cause4->solution4

Caption: Troubleshooting flowchart for low yields.

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-hydroxyanthranilic acid in solvent B Add Base (e.g., TEA) A->B C Add Boc Anhydride B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F G Dry and Concentrate F->G H Purify (Chromatography or Crystallization) G->H I Pure this compound H->I

Caption: General experimental workflow.

References

stability issues of n-Boc-5-hydroxyanthranilic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-5-hydroxyanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this molecule, particularly under acidic conditions. Here, we provide in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols to ensure the integrity of your research.

FAQs: Quick Answers to Common Questions

Q1: What is the primary cause of this compound degradation under acidic conditions?

The primary cause of degradation is the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group. The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by fragmentation to release a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to yield the free amine (5-hydroxyanthranilic acid) and carbon dioxide gas.[1][2][3]

Q2: At what pH does the N-Boc group become significantly labile?

While there is no absolute pH threshold, the Boc group is generally stable in neutral and basic conditions but becomes increasingly susceptible to cleavage as the pH drops. Significant removal is often observed at pH levels below 4. Strong acids like TFA (pKa ≈ 0.5) or 4M HCl in dioxane will typically effect complete deprotection within 30 to 120 minutes at room temperature.[4] Even mild acids can cause slow degradation over extended periods.[5]

Q3: Can I use HPLC with a TFA-containing mobile phase for my this compound sample?

Caution is advised. While brief exposure to 0.1% TFA in a mobile phase during analytical HPLC is often tolerated, prolonged exposure or concentration of the fractions can lead to significant deprotection.[5] If you must use an acidic modifier, it is recommended to neutralize the collected fractions immediately or use a less aggressive acid like acetic acid. For preparative chromatography, using a buffer system like ammonium acetate is a safer alternative.[5]

Q4: Besides deprotection, are there other stability concerns with this molecule?

Yes. The deprotected product, 5-hydroxyanthranilic acid, is an aminophenol derivative. This class of compounds is susceptible to oxidation, which can be accelerated by air, light, and trace metals, particularly under neutral to basic conditions after the initial acidic workup. This can lead to the formation of colored quinone-imine type byproducts.[6]

Troubleshooting Guide

Issue 1: My reaction shows multiple spots on TLC, and the solution has changed color after an acidic workup.

Plausible Causes:

  • Complete or Partial Boc Deprotection: The primary, more polar spot is likely the deprotected 5-hydroxyanthranilic acid. Intermediate polarity spots could be partially degraded starting material or byproducts.

  • Oxidation of the Deprotected Product: Aminophenols are easily oxidized. The color change (often to brown or dark purple) is a strong indicator that the resulting 5-hydroxyanthranilic acid is oxidizing to form highly conjugated quinoidal species.[6]

Solutions & Proactive Measures:

  • Confirm Deprotection: Use a visualization technique that can distinguish between the starting material and the product. For TLC, the deprotected amine will have a lower Rf value and should be ninhydrin positive.[7]

  • Work Under Inert Atmosphere: After the acidic step, perform all subsequent neutralizations, extractions, and purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Use Degassed Solvents: Employ solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Control Temperature: Perform workup steps at low temperatures (0-5 °C) to slow the rate of both deprotection and oxidation.

Issue 2: My NMR analysis shows the disappearance of the t-butyl peak, but the aromatic signals are complex or diminished.

Plausible Causes:

  • Successful Deprotection: The disappearance of the characteristic singlet for the nine tert-butyl protons around 1.4-1.5 ppm is the classic indicator of Boc group removal.[8]

  • Product Instability in NMR Solvent: If the deprotected product was isolated as a salt (e.g., TFA or HCl salt), dissolving it in a solvent like CDCl3 might not be optimal. The free amine can be prone to oxidation or polymerization over time, leading to signal broadening or the appearance of multiple species in the aromatic region.

Solutions & Proactive Measures:

  • Use an Appropriate NMR Solvent: For the amine salt, consider using D₂O or DMSO-d₆, which are better at solubilizing salts and can provide clearer spectra.

  • Prompt Analysis: Acquire the NMR spectrum immediately after sample preparation to minimize degradation in the tube.

  • Convert to Free Base Carefully: If the free base is required for analysis, neutralize the salt carefully with a mild base (e.g., NaHCO₃ solution) and extract quickly, ensuring minimal exposure to air.

Issue 3: I am experiencing poor yield after purification by silica gel chromatography.

Plausible Causes:

  • On-Column Degradation: Silica gel is inherently acidic and can catalyze the further deprotection of any remaining starting material.

  • Irreversible Adsorption: The deprotected product, 5-hydroxyanthranilic acid, is both acidic (carboxylic acid) and basic (amine), and it is also a phenol. This multifunctionality can lead to strong, sometimes irreversible, adsorption onto the silica surface, resulting in significant material loss.

Solutions & Proactive Measures:

  • Deactivate the Silica: Prepare a slurry of silica gel with a small percentage of a base like triethylamine (~1%) in your eluent and then pack the column. This will neutralize the acidic sites.

  • Alternative Purification Methods: Consider alternative methods such as preparative reverse-phase HPLC (with a non-TFA modifier), crystallization, or ion-exchange chromatography, which may be more suitable for this type of multifunctional molecule.

Mechanistic Insights & Visualizations

The stability of this compound is governed by the well-understood mechanism of acid-catalyzed carbamate hydrolysis.

Mechanism of Acid-Catalyzed Boc Deprotection

The process involves three key steps:

  • Protonation: The acidic catalyst protonates the carbonyl oxygen of the Boc group.

  • Fragmentation: The protonated intermediate fragments, leading to the loss of a highly stable tert-butyl cation and the formation of a carbamic acid.[1][2]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release carbon dioxide and the free amine.[2][3]

Boc Deprotection Mechanism Acid-Catalyzed Boc Deprotection Pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation A N-Boc-5-hydroxy- anthranilic acid B Protonated Intermediate A->B + H⁺ C Carbamic Acid B->C Spontaneous D tert-Butyl Cation (CH₃)₃C⁺ E 5-Hydroxyanthranilic acid (Free Amine) C->E - CO₂ F CO₂

Caption: Acid-catalyzed removal of the Boc protecting group.

Troubleshooting Workflow

When encountering stability issues, a systematic approach can help identify the root cause and the appropriate solution.

Troubleshooting_Workflow Troubleshooting Flowchart for Stability Issues start Stability Issue Observed (e.g., Low Yield, Impurities, Color Change) check_conditions Review Experimental Conditions: pH, Temp, Atmosphere, Time? start->check_conditions tlc_analysis Analyze by TLC/LC-MS: Multiple Spots? Compare to Standard. check_conditions->tlc_analysis deprotection Primary Spot is More Polar & Ninhydrin Positive? tlc_analysis->deprotection oxidation Is Solution Colored? Are there High MW Byproducts? deprotection->oxidation No/Uncertain deprotection_issue Issue: Uncontrolled Deprotection deprotection->deprotection_issue Yes oxidation->tlc_analysis No oxidation_issue Issue: Product Oxidation oxidation->oxidation_issue Yes solution_deprotection Solution: - Use milder acid or buffer pH - Reduce reaction time/temp - Re-evaluate purification strategy deprotection_issue->solution_deprotection solution_oxidation Solution: - Work under inert (N₂/Ar) atmosphere - Use degassed solvents - Keep samples cold and protected from light oxidation_issue->solution_oxidation

Caption: A logical workflow for diagnosing stability problems.

Experimental Protocols & Data

To quantitatively assess stability, a forced degradation study is recommended.

Protocol: Forced Degradation Study by HPLC

Objective: To determine the rate of degradation of this compound under different acidic conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or TFA for stronger conditions)

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to a concentration of 1 mg/mL.

  • Prepare Acidic Media: Prepare aqueous solutions at desired pH levels (e.g., pH 2, pH 4) using formic acid, and a control (e.g., pH 7 buffer).

  • Initiate Degradation: Add a known volume of the stock solution to each acidic medium at t=0 to achieve a final concentration of 50 µg/mL. Maintain the solutions at a constant temperature (e.g., 40 °C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench Reaction: Immediately neutralize the aliquots with a suitable base (e.g., ammonium hydroxide) to stop further degradation and inject into the HPLC.

  • HPLC Analysis: Analyze the samples using a suitable reverse-phase HPLC method (e.g., C18 column, gradient elution with water/acetonitrile, UV detection at an appropriate wavelength).

  • Data Analysis: Quantify the peak area of the parent compound at each time point to calculate the percentage remaining.

Data Summary: Expected Degradation Profile

The following table summarizes hypothetical data from a forced degradation study, illustrating the expected trend.

Time (Hours)% Parent Remaining (pH 7 Control)% Parent Remaining (pH 4)% Parent Remaining (pH 2)
0100%100%100%
199.8%98.5%85.2%
299.6%96.8%72.1%
499.5%93.5%51.5%
899.2%87.1%26.8%
2498.9%65.4%< 5%

References

Technical Support Center: Minimizing Byproduct Formation in N-Boc-5-hydroxyanthranilic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-5-hydroxyanthranilic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive building block. This compound's unique structure, containing a protected amine, a carboxylic acid, and an electron-rich phenolic ring, makes it highly valuable. However, this same functionality presents specific challenges in synthetic chemistry, primarily the formation of unwanted byproducts.

This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve cleaner reactions, higher yields, and more reliable results. We will move beyond simple procedural lists to explain the chemical principles behind common side reactions and provide robust, validated protocols to mitigate them.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with this compound, particularly in the context of amide bond formation, a frequent and critical transformation.

Question 1: Why is my reaction mixture turning dark brown or black upon adding the coupling reagent?

Answer: This is a classic sign of oxidation . The 5-hydroxy group makes the anthranilic acid ring highly electron-rich and susceptible to oxidation, which can be initiated by air (oxygen), metallic impurities, or even the reaction conditions themselves. The resulting products are often highly colored, quinone-like species or polymeric materials that can be difficult to remove.[1][2][3][4]

Root Causes & Mitigation Strategies:

  • Atmospheric Oxygen: The reaction is sensitive to air.

    • Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas your solvents (e.g., by sparging with argon for 15-20 minutes or using a freeze-pump-thaw technique) before use.

  • Reaction Temperature: Higher temperatures can accelerate oxidation.

    • Solution: Maintain a low temperature, especially during the activation step. Start the reaction at 0 °C and allow it to warm slowly to room temperature only if necessary.

  • Choice of Base: Some amine bases can promote oxidation.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Avoid bases like triethylamine (TEA) where possible, as it is less hindered and can sometimes contain oxidizing impurities.

Question 2: My TLC/LC-MS analysis shows a new, more polar spot, and I'm recovering unreacted starting material. What is this byproduct?

Answer: This observation strongly suggests that the N-Boc protecting group is being prematurely cleaved . The byproduct is the free amine, 5-hydroxyanthranilic acid. Because this free amine is now available to react, it can lead to oligomerization or other side reactions, consuming your activated acid and reducing the yield of your desired product.

Root Causes & Mitigation Strategies:

  • Acidic Conditions: The Boc group is notoriously acid-labile.[5][6][7] Any source of acid in the reaction can cause deprotection. This is particularly relevant if your amine coupling partner is used as a salt (e.g., a hydrochloride or trifluoroacetate salt).

    • Solution 1 (Stoichiometric Base): If your amine is an HCl or TFA salt, ensure you add a full additional equivalent of base (e.g., DIPEA) to neutralize the salt before adding the coupling reagent. This is a critical step.[8]

    • Solution 2 (Pre-neutralization): Alternatively, pre-neutralize your amine salt in a separate step. Dissolve the amine salt in a suitable solvent, wash with a mild aqueous base (like NaHCO₃), extract with an organic solvent, dry, and use the resulting free amine directly in the coupling reaction.

  • Coupling Additives: Some older coupling additives, when used with carbodiimides, can create a locally acidic microenvironment.

    • Solution: Use modern, pH-neutral additives like OxymaPure® or HOBt. OxymaPure® is particularly effective at suppressing side reactions without introducing acidity.[9][10][11]

Question 3: My mass spectrum shows a peak corresponding to my desired product mass, but my amine failed to couple. What is happening?

Answer: You are likely observing O-acylation , where the activated carboxylic acid has reacted with the phenolic 5-hydroxy group of another this compound molecule instead of your target amine.[12][13] This forms a dimeric ester byproduct. The phenol oxygen is a competing nucleophile, and under certain conditions, it can react faster than the intended amine.

Root Causes & Mitigation Strategies:

  • Activation Before Amine Addition: Activating the carboxylic acid for too long before the primary amine is present gives the phenolic hydroxyl group a window of opportunity to react.

    • Solution 1 (Order of Addition): The order of addition is crucial. For uronium/aminium salt reagents like HATU, it's often best to mix the carboxylic acid, the amine, and the base first, and then add the coupling reagent last.[14] This ensures the amine is present and ready to react the moment the activated ester is formed.

    • Solution 2 (Pre-activation with Caution): If pre-activation is necessary, keep the time to a minimum (e.g., 1-5 minutes at 0 °C) before adding your amine nucleophile.[14][15]

  • Excessive Base: A large excess of a strong base can deprotonate the phenol, significantly increasing its nucleophilicity and favoring O-acylation.

    • Solution: Use the base judiciously. Typically, 2.0-2.5 equivalents of DIPEA are sufficient to facilitate the coupling and neutralize any amine salts present.

Part 2: Data Summary & Visualization

Table 1: Common Byproducts and Troubleshooting Summary
Observed Problem Likely Byproduct Primary Cause(s) Recommended Solutions
Reaction turns dark brown/blackOxidation Products (Quinones, Polymers)Exposure to atmospheric O₂; High temperatureWork under an inert (N₂/Ar) atmosphere; Use degassed solvents; Maintain low temperature (0 °C).
New polar spot on TLC; Starting material remainsN-Boc Deprotection (Free Amine)Acidic conditions (e.g., from amine salts)Add 1 extra equivalent of base (DIPEA) for amine salts; Pre-neutralize the amine before reaction.[5][8]
Product mass observed, but amine did not coupleO-Acyl Dimer (Ester)Competing reaction at the 5-OH groupOptimize order of addition (add coupling reagent last); Minimize pre-activation time; Avoid large excess of base.[14]
Insoluble white precipitate (when using DCC/DIC)N-AcylureaRearrangement of O-acylisourea intermediateUse coupling additives like OxymaPure® or HOBt; Maintain low temperature.[11][16]
Product mass +193 Da (when using HATU)Guanidinium AdductReaction of excess HATU with the phenol -OHUse HATU in slight excess (1.05-1.1 eq.); Avoid prolonged reaction times with large excesses of HATU.[17][18]
Diagram 1: Key Reaction and Competing Byproduct Pathways

This diagram illustrates the desired amide formation pathway versus the three most common side reactions. The goal is to maximize the rate of the "Desired Reaction" while minimizing the rates of the competing pathways.

Byproduct_Pathways cluster_start Reactants cluster_activation Activation cluster_products Products & Byproducts Start N-Boc-5-hydroxy- anthranilic Acid + R-NH2 Activated Activated Ester (e.g., OAt-ester) Start->Activated Coupling Reagent (e.g., HATU, EDC) Oxidation Oxidation Byproducts (Quinones) Start->Oxidation O2 / Heat Deprotection Boc-Deprotected Byproduct Start->Deprotection Acidic Conditions Desired Desired Amide Product Activated->Desired + R-NH2 (fast) OAcyl O-Acyl Dimer Byproduct Activated->OAcyl + Another Acid Molecule (slow, competing)

Caption: Desired vs. undesired reaction pathways.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving issues during your reaction.

Troubleshooting_Workflow Start Reaction Issue Observed Color Is the mixture dark brown/black? Start->Color TLC Is there a new, more polar spot on TLC? Color->TLC No Solve_Ox Diagnosis: Oxidation - Use Inert Atmosphere - Degas Solvents - Run at 0 °C Color->Solve_Ox Yes MassSpec Does MS show correct mass but amine is absent? TLC->MassSpec No Solve_Boc Diagnosis: Boc Deprotection - Add extra eq. of base - Pre-neutralize amine salt TLC->Solve_Boc Yes Solve_OAcyl Diagnosis: O-Acylation - Add coupling reagent last - Minimize activation time MassSpec->Solve_OAcyl Yes End Re-run Experiment Solve_Ox->End Solve_Boc->End Solve_OAcyl->End

Caption: A logical workflow for troubleshooting.

Part 3: Recommended Experimental Protocols

These protocols are optimized to minimize the common side reactions discussed above.

Protocol A: Optimized Amide Coupling using HATU

HATU is a highly efficient coupling reagent that, when used correctly, minimizes many side reactions.[19][20]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)[17]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, use 3.5 eq if amine is an HCl/TFA salt)

  • Anhydrous, degassed Dimethylformamide (DMF)

Procedure:

  • Preparation: Under an argon or nitrogen atmosphere, add this compound, the amine, and anhydrous/degassed DMF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling & Base Addition: Cool the resulting solution to 0 °C in an ice bath.

  • Add the DIPEA dropwise while stirring. Stir for 5 minutes.

  • Coupling Reagent Addition: Add HATU as a solid in one portion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 1-4 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% citric acid (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol B: Optimized Amide Coupling using EDC and OxymaPure®

This protocol is an excellent alternative, particularly when cost is a consideration or if guanidinylation from HATU is a concern. OxymaPure® is a non-explosive and highly effective additive that enhances coupling efficiency and suppresses racemization.[9][10][11]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • OxymaPure® (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, use 3.5 eq if amine is an HCl/TFA salt)

  • Anhydrous, degassed Dichloromethane (DCM) or DMF

Procedure:

  • Preparation: Under an argon or nitrogen atmosphere, add this compound, the amine, OxymaPure®, and anhydrous/degassed solvent to a flame-dried round-bottom flask.

  • Cooling & Base Addition: Cool the mixture to 0 °C in an ice bath.

  • Add the DIPEA dropwise.

  • Coupling Reagent Addition: Add EDC·HCl as a solid in one portion.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC or LC-MS (typically complete in 2-6 hours).

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol A. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[16]

References

Technical Support Center: N-Boc-5-hydroxyanthranilic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide coupling reactions involving N-Boc-5-hydroxyanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in these challenging couplings. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot issues and optimize your reaction outcomes.

Troubleshooting Guide: A Problem-Oriented Approach

This section directly addresses specific issues you may encounter during your experiments.

Question 1: My coupling reaction with this compound shows very low to no product yield at the standard 0 °C to room temperature conditions. What is happening?

Answer: This is a common and expected challenge. The low reactivity stems from a combination of factors inherent to your specific aniline:

  • Reduced Nucleophilicity: While the hydroxyl group is electron-donating, the N-Boc protecting group is sterically bulky and can electronically deactivate the amine, making it a weaker nucleophile.[1] Reactions with such anilines are often sluggish at low temperatures.[1][2]

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group on the nitrogen, combined with the ortho-substituent (the carboxylic acid of the coupling partner), creates a sterically crowded environment around the reactive amine, slowing down the approach of the activated ester.[3][4]

Troubleshooting Steps & Solutions:

  • Controlled Temperature Increase: The most direct way to increase the reaction rate is to raise the temperature. However, this must be done cautiously. Gradually increase the temperature from room temperature to 40-50 °C and monitor the reaction closely. Elevated temperatures can significantly improve coupling efficiency for difficult sequences.[5][6][7]

  • Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide like EDC or DIC with HOBt, consider switching to a more potent phosphonium- or uronium-based reagent like HBTU, HATU, or PyBOP.[7][8] These reagents are known to be more effective for coupling sterically hindered amino acids and unreactive anilines.[7]

  • Increase Reaction Time: Before resorting to higher temperatures, simply extending the reaction time at room temperature (e.g., to 24-48 hours) may be sufficient to achieve a reasonable yield.

  • Solvent Choice: Ensure your reagents are fully dissolved. N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are generally good choices. In cases of aggregation, adding dimethyl sulfoxide (DMSO) can be beneficial.[9]

Question 2: I increased the reaction temperature to 60 °C and, while I see more product, my reaction mixture has several new, significant impurities. What are these side products and how can I avoid them?

Answer: Elevating the temperature is a double-edged sword. While it accelerates the desired amide bond formation, it disproportionately accelerates deleterious side reactions.[6] The most likely culprits are:

  • N-Acylurea Formation: This is a classic side reaction with carbodiimide reagents (EDC, DIC). The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, effectively consuming your activated acid.[10][11] This rearrangement is highly temperature-dependent.[11]

  • Racemization: If your carboxylic acid partner is chiral, higher temperatures dramatically increase the risk of epimerization, leading to a loss of stereochemical integrity.[5][6][12]

  • Thermal Degradation: The N-Boc protecting group can be thermally labile, especially at temperatures above 60-80 °C or in the presence of trace acids.[13] Furthermore, coupling reagents themselves can have limited thermal stability.[14][15]

  • Oxidation: The 5-hydroxyanthranilic acid moiety is electron-rich and can be prone to oxidation, especially at higher temperatures in the presence of air, leading to colored impurities.[16]

Troubleshooting Steps & Solutions:

  • Optimize Temperature: Find the "sweet spot." Try running the reaction at a more moderate temperature, such as 40 °C, which may provide a good balance between reaction rate and purity.

  • Use Additives: If using a carbodiimide, the addition of 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) is strongly recommended.[11] These additives trap the O-acylisourea intermediate to form a more stable active ester, which suppresses N-acylurea formation and reduces racemization.[9][11]

  • Maintain an Inert Atmosphere: To prevent oxidation of the electron-rich phenol ring, conduct the reaction under a nitrogen or argon atmosphere.[16]

  • Consider a Different Class of Reagent: Phosphonium (PyBOP) or uronium (HATU) reagents often provide better results at lower temperatures for difficult couplings and may circumvent some of the issues seen with carbodiimides.[8]

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for a coupling reaction with this compound?

A: Always start at a low temperature and gradually increase only if necessary. A recommended starting protocol is to combine the carboxylic acid, coupling agent (e.g., EDC), and additive (e.g., HOBt) at 0 °C, stir for 15-20 minutes for pre-activation, then add the this compound and allow the reaction to slowly warm to room temperature.[17] Monitor for progress over 12-24 hours before considering heating.

Q2: How does temperature quantitatively affect the key reaction rates?

Q3: My starting aniline is a solid. Does solubility impact the reaction temperature?

A: Absolutely. Complete dissolution of all reactants is critical for a successful reaction. If this compound or the carboxylic acid partner has poor solubility in standard solvents like DCM or THF at room temperature, using a more polar aprotic solvent like DMF or NMP is necessary.[8] Gentle warming may be required to achieve a homogenous solution before the coupling reagents are added.

Data Summary & Visualizations

Table 1: Effect of Temperature on this compound Coupling
Temperature RangeExpected Reaction RatePrimary RisksRecommended Action
0 °C – RT Slow to Very SlowIncomplete reaction, low yield.Use potent coupling agents (HATU, PyBOP), extend reaction time, ensure all reagents are high purity.
RT – 50 °C Moderate to FastIncreased risk of racemization and N-acylurea formation (with carbodiimides).Optimal range for difficult couplings. Use additives (HOBt, Oxyma), monitor reaction closely via TLC/LC-MS.
> 60 °C Very FastSignificant N-acylurea formation, high risk of racemization, potential N-Boc cleavage, reagent/product decomposition.[10]Generally not recommended. Only use for very short reaction times with robust substrates and careful monitoring.
Diagrams

Troubleshooting Workflow for Low Yield Coupling

Troubleshooting_Workflow Start Low Yield at RT Check_Time Increase Reaction Time (24-48h)? Start->Check_Time Check_Reagent Switch to Potent Reagent? (e.g., HATU, PyBOP) Check_Time->Check_Reagent Still low yield Success Reaction Successful Check_Time->Success Yield Improved Increase_Temp Increase Temperature? (e.g., 40-50°C) Check_Reagent->Increase_Temp Still low yield Check_Reagent->Success Yield Improved Monitor Monitor for Side Products (TLC/LC-MS) Increase_Temp->Monitor Monitor->Success Clean Conversion Failure Re-evaluate Strategy Monitor->Failure Side Products > 10%

Caption: Logical steps for troubleshooting low-yield couplings.

Reaction Pathways: Desired vs. Temperature-Induced Side Reactions

Reaction_Pathways cluster_0 Carbodiimide Activation (e.g., EDC) cluster_1 Reaction Pathways RCOOH R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC Product Desired Amide O_Acylisourea->Product + Amine (Desired Pathway) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Favored by High Temp) Amine Aniline (N-Boc-5-OH-AA)

Caption: Competition between amide formation and N-acylurea side reaction.

Experimental Protocols

Protocol 1: Standard Low-Temperature Coupling (EDC/HOBt)

This protocol prioritizes minimizing side reactions.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (to make a ~0.2 M solution).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise. Stir the mixture at 0 °C for 20 minutes.

  • Amine Addition: Add a solution of this compound (1.1 eq) in a minimum amount of DMF to the reaction mixture.

  • Reaction: Allow the flask to slowly warm to room temperature while stirring. Monitor the reaction progress by TLC or LC-MS over 24 hours.

  • Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Perform standard aqueous washes to remove DMF and the urea byproduct.

Protocol 2: Elevated Temperature Coupling for Hindered Substrates (HATU)

This protocol is designed to drive a sluggish reaction to completion.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Amine Addition: Add this compound (1.2 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. If no significant conversion is observed, slowly heat the reaction mixture to 40-50 °C using an oil bath.

  • Monitoring: Monitor the reaction every 1-2 hours. Do not maintain the elevated temperature longer than necessary to consume the limiting reagent.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and perform aqueous washes with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine to remove base and byproducts.

References

Technical Support Center: Navigating Steric Hindrance in N-Boc-5-hydroxyanthranilic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges associated with N-Boc-5-hydroxyanthranilic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities arising from steric hindrance in reactions involving this versatile building block. Our focus is on providing practical, field-tested insights to optimize your synthetic strategies.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable trifunctional molecule in organic synthesis, offering handles for diverse chemical transformations. However, the bulky tert-butoxycarbonyl (Boc) protecting group, while crucial for modulating the reactivity of the aniline nitrogen, introduces significant steric hindrance. This steric congestion can impede reactions at the adjacent carboxylic acid group and, to a lesser extent, influence the reactivity of the phenolic hydroxyl group, leading to common issues such as low yields, slow reaction rates, and unexpected side products. This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my amide coupling reactions with this compound resulting in low yields?

Low yields in amide coupling reactions with this substrate are a frequent issue, primarily due to the steric hindrance imposed by the N-Boc group on the neighboring carboxylic acid.[1] This bulkiness can obstruct the approach of the amine nucleophile to the activated carboxylic acid intermediate.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like EDC, often used with an additive such as NHS or HOBt, can be effective. However, for more challenging couplings with sterically hindered amines, consider using more potent activating agents like HATU, HBTU, or COMU. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.

  • Reaction Conditions:

    • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric hindrance. However, monitor the reaction closely to avoid decomposition or side reactions.

    • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices.

    • Base: A non-nucleophilic base such as DIEA is recommended to scavenge the acid produced during the reaction without competing with the amine nucleophile.

Q2: I am observing significant unreacted starting material during the esterification of the carboxylic acid. What can I do?

Similar to amide coupling, esterification of the sterically hindered carboxylic acid can be challenging.

Troubleshooting Strategies:

  • Steglich Esterification: This method, which utilizes DCC or EDC and a catalytic amount of DMAP, is a good starting point.[2] DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the alcohol.

  • More Reactive Electrophiles: Consider converting the carboxylic acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride will be significantly more electrophilic and readily react with the alcohol, even in the presence of steric hindrance.[2]

  • Forcing Conditions: In some cases, using a large excess of the alcohol as both reactant and solvent, along with an acid catalyst (e.g., H₂SO₄ or TsOH) and elevated temperatures with removal of water (e.g., using a Dean-Stark apparatus), can drive the equilibrium towards the ester product. However, be mindful of potential side reactions at the phenol or Boc-group under harsh acidic conditions.

Q3: Can I selectively react the phenolic hydroxyl group without affecting the carboxylic acid or the N-Boc group?

Yes, selective reaction at the phenolic hydroxyl is possible due to the difference in reactivity between the functional groups. Phenols are generally more nucleophilic than carboxylic acids and can be selectively O-acylated or O-alkylated under appropriate conditions.

Troubleshooting Strategies for Selective O-Acylation:

  • Base: Use a mild base like potassium carbonate or triethylamine. Stronger bases could deprotonate the carboxylic acid, leading to a mixture of products.

  • Acylating Agent: Acyl chlorides or anhydrides are suitable for this transformation. The reaction is typically fast and can be performed at room temperature or below.

Q4: What are the best practices for deprotecting the N-Boc group, especially if my molecule contains other acid-sensitive functionalities?

Standard N-Boc deprotection involves strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[3] However, these conditions can be harsh and may cleave other acid-labile groups or promote side reactions.

Milder Deprotection Protocols:

  • Oxalyl Chloride in Methanol: This method offers a mild and efficient way to remove the N-Boc group at room temperature.[4][5]

  • Lewis Acids: Catalytic amounts of certain Lewis acids, such as Sn(OTf)₂, can facilitate Boc deprotection under milder conditions than strong Brønsted acids.[6]

  • Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can lead to thermal cleavage of the Boc group, although this may require high temperatures.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Amide Coupling - Insufficient activation of the carboxylic acid.- Steric hindrance preventing amine approach.- Use a more potent coupling reagent (e.g., HATU, HBTU).- Increase reaction temperature moderately (40-50 °C).- Use a non-nucleophilic base like DIEA.
Incomplete Esterification - Steric hindrance at the carboxylic acid.- Reversible nature of the reaction.- Employ Steglich esterification conditions (EDC/DMAP).- Convert the carboxylic acid to a more reactive acyl chloride.- Use a large excess of alcohol and remove water azeotropically.
Unwanted N-Acylation during Phenol Acylation - The aniline nitrogen, though protected, can still have some residual nucleophilicity.- Ensure the reaction is performed under basic conditions that favor phenoxide formation.- The Boc group generally provides good protection against N-acylation under these conditions.
Side Reactions during N-Boc Deprotection - Presence of other acid-sensitive groups.- The tert-butyl cation generated can cause unwanted alkylation.- Use milder deprotection methods like oxalyl chloride in methanol.[4][5]- Add a scavenger, such as triethylsilane or anisole, to trap the tert-butyl cation.
Poor Solubility of Starting Material - The molecule has both polar and non-polar character.- Use polar aprotic solvents like DMF, DMSO, or NMP.- Gentle heating may improve solubility.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Primary Amine using HATU
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIEA) (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is adapted from a general procedure for N-Boc deprotection.[4]

  • In a dry round-bottom flask, dissolve the N-Boc protected substrate (1.0 eq) in methanol.

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 eq) dropwise to the solution. Effervescence and a slight increase in temperature may be observed.

  • Allow the reaction mixture to stir at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected amine.

Visualizing Reaction Strategies

Decision Workflow for Amide Coupling

AmideCouplingWorkflow start Start: Amide Coupling reagent_choice Select Coupling Reagent start->reagent_choice edc_nhs EDC/NHS or HOBt reagent_choice->edc_nhs Standard Conditions hatu HATU / HBTU / COMU reagent_choice->hatu Hindered Substrates check_yield Reaction Sluggish or Low Yield? edc_nhs->check_yield hatu->check_yield increase_temp Increase Temperature (40-50 °C) check_yield->increase_temp Yes purify Work-up & Purify check_yield->purify No increase_temp->purify

Caption: Decision tree for optimizing amide coupling reactions.

N-Boc Deprotection Strategy Selection

DeprotectionStrategy start N-Boc Deprotection Required acid_sensitive_check Acid-Sensitive Groups Present? start->acid_sensitive_check harsh_conditions Standard Conditions: TFA/DCM or HCl/Dioxane acid_sensitive_check->harsh_conditions No mild_conditions Milder Conditions: Oxalyl Chloride/MeOH or Lewis Acid (e.g., Sn(OTf)₂) acid_sensitive_check->mild_conditions Yes add_scavenger Consider adding a scavenger (e.g., triethylsilane) harsh_conditions->add_scavenger proceed Proceed with Deprotection mild_conditions->proceed add_scavenger->proceed

Caption: Selecting an appropriate N-Boc deprotection method.

Conclusion

Successfully employing this compound in synthesis requires a nuanced understanding of how the bulky Boc group influences reactivity. By carefully selecting reagents, optimizing reaction conditions, and being prepared to troubleshoot common issues, researchers can effectively overcome the challenges posed by steric hindrance. This guide provides a foundational framework for navigating these complexities, enabling the efficient and successful use of this valuable synthetic intermediate.

References

Technical Support Center: Alternative Deprotection Strategies for Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chemists, researchers, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and advanced protocols for the deprotection of acid-sensitive substrates. Our focus is on providing scientifically sound, field-tested solutions to common challenges encountered in multi-step organic synthesis.

The Challenge of Deprotecting Acid-Sensitive Molecules

In the synthesis of complex organic molecules, such as natural products, peptides, and oligonucleotides, the use of protecting groups is indispensable.[1][2] These groups temporarily mask reactive functional groups, allowing for selective transformations elsewhere in the molecule.[3][4] However, the final deprotection step can be fraught with challenges, especially when the target molecule contains acid-labile functionalities like acetals, ketals, certain esters, or other acid-sensitive protecting groups.[5] Traditional deprotection methods often rely on harsh acidic conditions, which can lead to undesired side reactions, degradation of the target compound, and low yields.[6][7]

This guide provides a comprehensive overview of alternative, milder deprotection strategies designed to preserve the integrity of your acid-sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: My standard acid-based deprotection protocol (e.g., TFA, HCl) is cleaving more than just my target protecting group. What are my options?

This is a classic problem of chemoselectivity. When strong acids are used, they can indiscriminately cleave multiple acid-labile groups. The key is to either switch to a milder deprotection method for your target group or to employ an "orthogonal" protecting group strategy from the outset.[1][3]

Immediate Solutions:

  • Reduce Acid Strength/Concentration: Instead of concentrated TFA or HCl, consider using dilute solutions or weaker acids like acetic acid or p-toluenesulfonic acid (p-TsOH) under carefully monitored conditions.[8]

  • Lewis Acid Catalysis: Lewis acids such as ZnCl₂, MgBr₂, or Sc(OTf)₃ can facilitate deprotection under milder conditions than Brønsted acids.

  • Enzymatic Deprotection: For certain protecting groups (e.g., esters), enzymes like lipases can offer exquisite selectivity under neutral pH conditions.

  • Catalytic Hydrogenolysis: For benzyl-based protecting groups (e.g., Cbz, Bn), catalytic hydrogenation is a very mild and effective method, provided your molecule does not contain other reducible functional groups.[9]

Q2: I'm trying to deprotect a Boc group on a substrate with an acid-sensitive ester. What's the best approach?

The tert-butyloxycarbonyl (Boc) group is notoriously acid-labile, making its selective removal in the presence of other acid-sensitive groups challenging.

Recommended Strategies:

  • Oxalyl Chloride in Methanol: This method has been shown to be a mild and effective way to deprotect N-Boc groups in the presence of acid-labile functionalities. The reaction typically proceeds at room temperature with high yields.[6][7]

  • TMSI-mediated Deprotection: Trimethylsilyl iodide (TMSI) can be used for the deprotection of N-Boc groups under neutral conditions, which is particularly useful for zwitterionic compounds.[6]

  • Thermolysis in Fluorinated Alcohols: N-Boc deprotection can be achieved by heating in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP). These conditions are often mild enough to preserve other acid-sensitive groups.[8]

Q3: What does "orthogonal protection" mean, and how can it help me?

Orthogonal protection is a powerful strategy in multi-step synthesis where multiple protecting groups are used, each of which can be removed by a specific set of reagents without affecting the others.[1][2][3] For example, you could have a molecule with:

  • A Boc group, removed by acid.

  • An Fmoc group, removed by base (e.g., piperidine).[1][10]

  • A Benzyl ester, removed by hydrogenolysis.[1]

This allows for the selective deprotection of one functional group while the others remain intact, providing precise control over the synthetic route.[3]

Q4: Are there any "green" or more sustainable deprotection methods?

Yes, the field of green chemistry is actively developing more environmentally friendly synthetic methods. For deprotection, this includes:

  • Water-based deprotection: Some N-Boc deprotections can be performed in boiling water or using catalyst-free water-based systems.[6]

  • Microwave-assisted deprotection: Microwave irradiation can significantly accelerate deprotection reactions, often allowing for the use of milder reagents and shorter reaction times.[4]

  • Solid-supported reagents: Using reagents on a solid support (e.g., acidic resins) can simplify workup and purification, reducing solvent waste.[5]

Troubleshooting Guide: Specific Protecting Groups

Troubleshooting N-Boc Deprotection Failures

The N-Boc group is one of the most common amine protecting groups, but its removal can be problematic in sensitive substrates.

Problem Potential Cause Troubleshooting Solution
Incomplete Deprotection Insufficient acid strength or reaction time.Increase reaction time or consider a slightly stronger, yet still mild, acid system. Monitor reaction progress carefully by TLC or LC-MS.
Side Reactions/Degradation Acid is too strong, cleaving other sensitive groups.Switch to a milder, non-acidic method such as oxalyl chloride/MeOH or thermolysis in TFE/HFIP.[6][7][8]
Formation of t-butyl Adducts The released t-butyl cation is trapped by nucleophilic residues (e.g., tryptophan, methionine).Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the t-butyl cation.[11]

DOT Diagram: Decision-Making for N-Boc Deprotection

boc_deprotection start Substrate with N-Boc Group acid_sensitive Other Acid-Sensitive Groups Present? start->acid_sensitive no_acid_groups Use Standard Acidic Deprotection (TFA/DCM) acid_sensitive->no_acid_groups No yes_acid_groups Choose Alternative Mild Method acid_sensitive->yes_acid_groups Yes end Deprotected Amine no_acid_groups->end oxalyl_chloride Oxalyl Chloride/MeOH yes_acid_groups->oxalyl_chloride thermolysis Thermolysis in TFE/HFIP yes_acid_groups->thermolysis tmsi TMSI in DCM yes_acid_groups->tmsi oxalyl_chloride->end thermolysis->end tmsi->end

Caption: Decision workflow for N-Boc deprotection.

Troubleshooting Silyl Ether Deprotection

Silyl ethers (e.g., TMS, TES, TBS, TIPS, TBDPS) are common alcohol protecting groups. While often removed with fluoride sources, acidic conditions are also used, which can be problematic for acid-sensitive substrates.

Problem Potential Cause Troubleshooting Solution
Slow or Incomplete Deprotection Steric hindrance around the silyl ether.Switch to a more reactive fluoride source (e.g., HF-Pyridine) or a different deprotection method. For sterically hindered groups, longer reaction times or elevated temperatures may be needed.
Unwanted Desilylation The chosen conditions are too harsh, removing multiple silyl groups.Employ a silyl group with different steric bulk and electronic properties for orthogonal protection. For example, a TBS group can often be removed in the presence of a TIPS or TBDPS group.
Acid-catalyzed decomposition The substrate is not stable to the acidic conditions often used for deprotection.Use a fluoride-based deprotection method, such as TBAF in THF, which is generally performed under neutral or slightly basic conditions.[12]
Experimental Protocol: Selective Deprotection of a Primary TBS Ether in the Presence of a Secondary TIPS Ether

This protocol demonstrates the principle of orthogonal protection with silyl ethers.

  • Dissolution: Dissolve the substrate (1.0 equiv) in a 10:1 mixture of dichloromethane (DCM) and pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of hydrogen fluoride-pyridine (HF-Py, 1.5 equiv) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The less sterically hindered primary TBS ether should be cleaved first.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Advanced Strategies: Orthogonal Deprotection in Practice

For complex molecules with multiple functional groups that require protection, a well-designed orthogonal protection strategy is crucial.[2]

Case Study: Synthesis of a Protected Peptide Fragment

Consider the synthesis of a dipeptide containing both an acid-sensitive side chain and a base-labile protecting group.

Objective: Synthesize a dipeptide with a protected glutamic acid (as a t-butyl ester) and a lysine residue protected with an Fmoc group.

Strategy:

  • The carboxylic acid of the glutamic acid residue is protected as a t-butyl ester (acid-labile).

  • The amine of the lysine residue is protected with an Fmoc group (base-labile).

  • The N-terminus of the dipeptide is protected with a Cbz group (removable by hydrogenolysis).

This orthogonal strategy allows for the selective deprotection of each functional group as needed for further transformations.

DOT Diagram: Orthogonal Deprotection Workflow

orthogonal_deprotection start Fully Protected Dipeptide deprotect_lysine Deprotect Lysine Amine? start->deprotect_lysine deprotect_glutamic Deprotect Glutamic Acid? deprotect_lysine->deprotect_glutamic No piperidine Add Piperidine (Base) deprotect_lysine->piperidine Yes deprotect_n_terminus Deprotect N-Terminus? deprotect_glutamic->deprotect_n_terminus No tfa Add TFA (Acid) deprotect_glutamic->tfa Yes hydrogenolysis H₂, Pd/C (Hydrogenolysis) deprotect_n_terminus->hydrogenolysis Yes lysine_free Lysine Amine Free glutamic_free Glutamic Acid Free n_terminus_free N-Terminus Free piperidine->lysine_free tfa->glutamic_free hydrogenolysis->n_terminus_free lysine_free->deprotect_glutamic glutamic_free->deprotect_n_terminus

Caption: Orthogonal deprotection of a peptide fragment.

References

Technical Support Center: Optimizing N-Boc-5-Hydroxyanthranilic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of N-Boc-5-hydroxyanthranilic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth troubleshooting, evidence-based optimization strategies, and a clear understanding of the underlying chemical principles.

Section 1: Foundational Principles of the N-Boc Protection

This section addresses the core chemical transformation, providing the necessary background to make informed decisions during the synthesis.

Q: What is the detailed reaction mechanism for the N-Boc protection of 5-hydroxyanthranilic acid, and what are the key reactive sites?

A: The N-Boc protection of 5-hydroxyanthranilic acid is a nucleophilic acyl substitution reaction.[1] The starting material presents three potentially reactive functional groups: the aromatic amine (-NH₂), the phenolic hydroxyl (-OH), and the carboxylic acid (-COOH). The primary target for this reaction is the amine, which is the most nucleophilic site under neutral or slightly basic conditions.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) molecule.[1]

  • Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Collapse and Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[1]

  • Deprotonation: A base, such as triethylamine (TEA) or sodium bicarbonate, removes the proton from the newly acylated nitrogen, yielding the final, neutral N-Boc protected product.[2]

While the amine is the most reactive site, the phenolic hydroxyl can also be acylated, especially under strongly basic conditions or with the use of hyper-nucleophilic catalysts like 4-dimethylaminopyridine (DMAP).[3] The carboxylic acid is generally unreactive under these conditions but plays a crucial role during the work-up procedure.

N-Boc Protection Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 5-HAA 5-Hydroxyanthranilic Acid (NH₂-Ar-OH-COOH) Attack Nucleophilic Attack (Amine on Carbonyl) 5-HAA->Attack Boc2O Boc Anhydride ((Boc)₂O) Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Collapse Collapse & Decomposition (CO₂ + tBuO⁻ release) Intermediate->Collapse Leads to Deprotonation Base-mediated Deprotonation Collapse->Deprotonation Generates protonated amine Product This compound Deprotonation->Product Yields

Caption: Reaction mechanism for N-Boc protection.

Section 2: Experimental Protocol and Optimization Parameters

A robust and reproducible protocol is the foundation of successful synthesis. The following procedure has been optimized for high yield and purity.

Detailed Step-by-Step Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxyanthranilic acid (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the solution and stir until all solids have dissolved. The solution should be basic.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane eluent with 1% acetic acid. The starting material can be visualized with a ninhydrin stain (positive, purple spot), while the product will be ninhydrin-negative but visible under UV light.[4]

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove any unreacted Boc₂O and other non-polar impurities.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a 1 M potassium bisulfate (KHSO₄) solution or 10% citric acid solution.[5] A precipitate should form. Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can often be purified by crystallization from an ethyl acetate/hexane solvent system. If it remains an oil, trituration with cold hexane can induce solidification.[6]

Table 1: Key Quantitative Reaction Parameters
ParameterRecommended ValueRationale & Optimization Notes
Solvent System THF:Water (1:1) or DioxaneA polar, aprotic co-solvent is needed to dissolve both the polar starting material and the less polar Boc₂O. Water helps dissolve the base.
Base Sodium Bicarbonate (NaHCO₃)A mild inorganic base that is sufficient to neutralize the generated acid without promoting side reactions like O-acylation of the phenol.[2]
Molar Eq. of Base 2.0 - 3.0Ensures the reaction medium remains basic, which is crucial for the amine's nucleophilicity and to neutralize the carboxylic acid and the acidic byproducts.
Molar Eq. of Boc₂O 1.05 - 1.2A slight excess ensures the reaction goes to completion. A large excess can complicate purification.
Reaction Temperature 0 °C to Room TemperatureInitial addition at 0 °C controls the exotherm. Allowing the reaction to proceed at room temperature provides a balance between reaction rate and stability.
Reaction Time 4 - 12 hoursHighly dependent on scale and mixing efficiency. Monitor by TLC or HPLC to determine the optimal endpoint and avoid potential degradation.[7]
Acid for Work-up 1 M KHSO₄ or 10% Citric AcidA mild acid is used to protonate the carboxylate, making the product extractable into an organic solvent, without risking premature cleavage of the acid-labile Boc group.[8]

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Troubleshooting Workflow cluster_TLC Reaction Monitoring Analysis Cause Cause Solution Solution Problem Problem TLC_Check What does the chromatogram show? Problem->TLC_Check Step 1: Analyze TLC/HPLC Incomplete_Rxn High % of Starting Material TLC_Check->Incomplete_Rxn Incomplete Reaction Side_Products Multiple New Spots TLC_Check->Side_Products Side Products Purification_Issue Smearing or Oily Product TLC_Check->Purification_Issue Purification Issue Cause2B Di-Boc Protection Side_Products->Cause2B Potential Cause Cause1A Insufficient Base or Time Solution1A Add more base (1 eq.) Extend reaction time (4-6h) Increase temp to 40°C Cause1A->Solution1A Solution Cause2A O-Acylation on Phenol Solution2A Use milder base (NaHCO₃) Avoid DMAP catalyst Maintain low temperature Cause2A->Solution2A Solution Solution2B Avoid excess Boc₂O (>1.5 eq.) Avoid harsh bases (e.g., NaH) Cause2B->Solution2B Solution Cause3A Product is an oil/amorphous Solution3A Triturate with Hexane Attempt crystallization from different solvent systems (EtOAc/Heptane) Purify via column chromatography Cause3A->Solution3A Solution

Caption: A workflow for troubleshooting common synthesis issues.

Q: My reaction has stalled, with significant starting material remaining after 12 hours. What are the likely causes and solutions?

A: This is a common issue often related to reaction conditions.

  • Insufficient Base: The reaction generates acidic byproducts. If the base is consumed, the pH can drop, protonating the amine starting material and rendering it non-nucleophilic. Solution: Check the pH of the reaction mixture. If it is not basic, add another equivalent of NaHCO₃ and continue stirring.

  • Low Temperature: While initial cooling is important, a reaction conducted entirely at 0 °C may be kinetically slow. Solution: After the initial addition of Boc₂O, allow the reaction to warm to room temperature. If it remains sluggish, gentle heating to 30-40 °C can increase the rate.[2]

  • Poor Reagent Quality: Boc anhydride can hydrolyze over time if exposed to moisture. Solution: Use a fresh bottle of Boc₂O. Ensure all solvents are of appropriate quality.

Q: I've isolated my product, but it's a sticky oil that refuses to crystallize. How can I purify it?

A: Boc-protected amino acids are frequently difficult to crystallize.[5]

  • Trituration: The first step is to attempt trituration. Add a non-polar solvent in which the product is insoluble, such as cold n-hexane or diethyl ether. Vigorously scratch the inside of the flask with a glass rod and stir. This mechanical action can often induce nucleation and solidification.

  • Solvent System Change: If trituration fails, attempt recrystallization from a different solvent system. A good starting point is dissolving the oil in a minimum amount of a good solvent (like ethyl acetate or acetone) and slowly adding a poor solvent (like hexane or heptane) until turbidity persists, then cooling.

  • Chromatography: If all else fails, silica gel chromatography is a reliable option. To prevent streaking of the acidic product on the silica, it is crucial to add a small amount of acid (0.5-1% acetic acid) to the eluent system.

Q: My mass spectrometry results show a peak corresponding to the desired mass + 100, suggesting a di-Boc adduct. How can I prevent this?

A: The formation of an N,N-di-Boc product is a known side reaction, though less common with anilines than aliphatic amines.[9] It occurs when the initially formed N-Boc-amine is deprotonated and acts as a nucleophile toward another molecule of Boc₂O.

  • Control Stoichiometry: Avoid using a large excess of Boc₂O. Stick to 1.1-1.2 molar equivalents.

  • Avoid Overly Strong Bases: Do not use very strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), which can readily deprotonate the N-H of the carbamate product. Milder bases like NaHCO₃ are preferred.

  • Avoid Catalytic DMAP: DMAP is known to facilitate the formation of di-Boc species.[10] If you must use it to accelerate a slow reaction, use it in truly catalytic amounts (1-5 mol%).

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a different base, such as triethylamine (TEA) or sodium hydroxide (NaOH)?

A: Yes, but with considerations.

  • Triethylamine (TEA): A common organic base that works well. However, the resulting triethylammonium salt byproduct must be thoroughly removed during the aqueous work-up.

  • Sodium Hydroxide (NaOH): Can be used in aqueous systems, but it is a much stronger base. This increases the risk of hydrolyzing the Boc₂O reagent and potentially promoting side reactions on the phenolic hydroxyl group. If used, it must be done at low temperatures with careful pH control.[2]

Q: How critical is the choice of acid in the final work-up? Can I just use HCl?

A: The choice is critical. The Boc group is designed to be labile to strong acids.[8] Using a strong acid like concentrated HCl, even for a short time during work-up, can lead to partial or complete cleavage of the Boc group you just installed, significantly lowering your yield. Mild, non-nucleophilic acids like citric acid, KHSO₄, or dilute acetic acid are strongly recommended to protonate the carboxylate for extraction without cleaving the protector.[5]

Q: What are the primary safety concerns when running this reaction?

A:

  • Gas Evolution: The reaction releases carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[1]

  • Reagent Handling: Boc anhydride can be an irritant. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Solvent Safety: THF can form explosive peroxides. Use fresh, tested THF and handle all organic solvents in a well-ventilated fume hood.

References

Technical Support Center: Catalyst Selection for Reactions Involving n-Boc-5-hydroxyanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for n-Boc-5-hydroxyanthranilic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction to the Molecule

This compound is a trifunctional molecule featuring a carboxylic acid, a Boc-protected amine, and a phenolic hydroxyl group. This unique structure presents both opportunities and challenges in synthesis. The selection of an appropriate catalyst is paramount to achieving high yields and minimizing side reactions, as the reactivity of each functional group must be carefully managed. This guide will walk you through catalyst selection for the most common transformations: amide coupling, esterification, and cyclization, as well as address the stability and removal of the Boc protecting group.

Section 1: Amide Coupling Reactions

Amide bond formation is one of the most frequent reactions performed with this compound. Success hinges on activating the carboxylic acid without triggering unwanted side reactions at the phenolic hydroxyl or premature deprotection of the Boc-amine.

Q1: What are the standard catalysts and reagents for coupling this compound with an amine?

A1: The standard approach is to use a "coupling reagent" which is technically a carboxylic acid activator rather than a true catalyst. These reagents form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. The most common choices fall into two main categories: carbodiimides and uronium/phosphonium salts.

  • Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used due to their cost-effectiveness and water-soluble byproducts that are easily removed during workup.[1] They are almost always used with an additive like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to suppress racemization and improve efficiency.

  • Uronium/Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are highly efficient and generally lead to faster reactions and higher yields, especially with sterically hindered substrates.[1] They are often the preferred choice when coupling valuable or complex amines.

Reagent CombinationTypical Solvent(s)TemperatureKey Advantages & Causality
EDC / HOBt DMF, DCM0 °C to RTCost-effective, water-soluble urea byproduct. HOBt activates the O-acylisourea intermediate to form an active ester, reducing side reactions.[1]
DCC / HOBt DCM, THF0 °C to RTSimilar to EDC, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and must be filtered off.
HATU / DIPEA DMF, NMP0 °C to RTHighly efficient, rapid coupling. The 7-azabenzotriazole leaving group is highly activating, making it suitable for challenging couplings.[1]
HBTU / DIPEA DMF, NMP0 °C to RTA classic, robust uronium salt that provides a good balance of reactivity and stability.
Q2: My amide coupling reaction has a low yield. What are the common causes and troubleshooting steps?

A2: Low yields in amide coupling reactions with this substrate are common and can usually be traced to one of several factors. The following decision tree and table can help diagnose the issue.

cluster_yes cluster_no start Low Yield in Amide Coupling q1 Is starting material (acid) consumed? (Check by TLC/LC-MS) start->q1 q2 Product observed, but yield is low after purification. q1->q2 Yes q3 Significant starting material remains. q1->q3 No sol1 Possible Causes: - Product loss during workup/extraction. - Product degradation. - Side reaction at 5-OH group. q2->sol1 sol2 Possible Causes: - Ineffective acid activation. - Steric hindrance. - Insufficient reaction time/temperature. q3->sol2

Caption: Troubleshooting workflow for low amide coupling yield.

IssuePotential CauseRecommended SolutionScientific Rationale
Incomplete Reaction Ineffective Activation Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).HATU forms a more reactive activated ester than HOBt, accelerating the rate of amide bond formation, which can overcome sluggish reactions.[1]
Steric Hindrance Increase reaction time and/or gently warm the reaction (e.g., to 40°C). Ensure the amine is not protonated by adding a non-nucleophilic base like DIPEA.Increased thermal energy can help overcome the activation barrier for sterically demanding substrates. DIPEA ensures the amine nucleophile is in its free base form and fully reactive.
Low Yield After Workup Side Reaction at 5-OH Protect the phenolic hydroxyl group (e.g., as a benzyl or silyl ether) prior to coupling.The phenolic -OH is nucleophilic and can be acylated by the activated carboxylic acid, leading to undesired ester byproducts. Protection blocks this pathway.[2]
Product Loss Review the workup procedure. Ensure the pH is correctly adjusted during extraction to keep the product in the organic layer. Avoid overly aggressive washing.The product contains both acidic (phenolic -OH) and basic (if the coupled amine has a basic site) functionalities, making its solubility pH-dependent.
Section 2: Esterification Reactions

Esterifying the carboxylic acid of this compound requires conditions that do not cleave the acid-labile Boc group.

Q1: Which catalysts are best for the esterification of the carboxylic acid group while preserving the N-Boc group?

A1: The key is to avoid strong acids like H₂SO₄ or HCl gas, which are traditionally used for Fischer esterification but will readily deprotect the Boc-amine. Milder, catalyst-driven methods are required.

Catalyst / MethodReagentsConditionsKey Advantages & Causality
Carbodiimide-Mediated EDC or DCC, Alcohol, DMAP (catalytic)DCM, 0 °C to RTDMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with the EDC-activated acid, which is then efficiently attacked by the alcohol. This avoids strongly acidic conditions.
Alkylation with Base Alkyl Halide (e.g., MeI, EtBr), K₂CO₃ or Cs₂CO₃DMF or Acetonitrile, RT to 60 °CThe base deprotonates the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile in an SN2 reaction with the alkyl halide. This method is mild and effective.[3]
Solid Acid Catalysts Alcohol, Solid Acid (e.g., Sulfated Zirconia)RefluxHeterogeneous catalysts like sulfated zirconia provide Brønsted acid sites to promote esterification but can be filtered off, simplifying workup.[4] Their use requires careful screening to ensure they are not acidic enough to cause significant Boc deprotection.
Section 3: Cyclization Reactions

The anthranilic acid core is a precursor to valuable heterocyclic scaffolds like quinazolinones. This transformation typically involves reacting with a one-carbon source (like an amide or aldehyde) followed by cyclization.

Q1: What catalysts are used to promote the cyclization of this compound derivatives into quinazolinones?

A1: The cyclization is usually a dehydration reaction that requires a catalyst to facilitate the ring closure. The choice of catalyst depends on the reaction partner.

  • With Formamide/Amides: Lewis acids such as ZnCl₂ or Brønsted acids like p-toluenesulfonic acid (p-TSA) can be used to catalyze the condensation and subsequent cyclization.[5][6] Microwave irradiation in the presence of organic clays has also been reported as an effective, solvent-free method.[7]

  • With Aldehydes/Ketones: Acid catalysts like p-TSA are effective for promoting the initial condensation followed by cyclization.[6]

  • Transition Metal Catalysis: For more complex cyclizations or C-H functionalization approaches, transition metals like Rhodium(III) or Nickel(0) have been employed.[8][9][10] These advanced methods allow for the construction of highly substituted ring systems.

Protocol: p-TSA Catalyzed Quinazolinone Synthesis

  • Mixing: In a round-bottom flask, combine the N-acylated anthranilamide intermediate (1 eq.), the aldehyde or ketone (1.1 eq.), and p-toluenesulfonic acid (10-20 mol%).

  • Solvent: Add a suitable solvent capable of azeotropically removing water, such as toluene or xylene.

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water formed during the reaction, driving the equilibrium towards the cyclized product.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, wash with a basic solution (e.g., sat. NaHCO₃) to remove the acid catalyst, and purify the product via crystallization or chromatography.

Section 4: Boc Group Stability & Deprotection

The Boc group is a cornerstone of modern synthesis, but its lability to acid requires careful consideration during catalyst selection and a robust protocol for its eventual removal.

Q1: Under which catalytic conditions is the N-Boc group generally stable?

A1: The Boc group is stable under a wide range of conditions, which is why it is so versatile. It is generally robust to:

  • Basic conditions: (e.g., NaOH, K₂CO₃, piperidine).[2]

  • Hydrogenation: (e.g., H₂/Pd).[2]

  • Most oxidizing and reducing agents.

  • Nucleophiles.

Its primary vulnerability is to acidic conditions . Even mild Lewis acids or Brønsted acids can cause cleavage if heated or used in high concentrations.[11]

Q2: I'm seeing byproducts from the tert-butyl cation during Boc deprotection with TFA. How can I prevent this?

A2: This is a classic problem. When the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA), it generates a reactive tert-butyl cation.[11] This cation can alkylate any nucleophilic sites on your molecule, particularly the phenolic hydroxyl group or electron-rich aromatic rings.

The solution is to use scavengers . These are nucleophilic molecules added to the reaction mixture to "scavenge" or trap the tert-butyl cation before it can react with your product.

cluster_mech Boc Deprotection Mechanism cluster_scav Role of Scavengers Boc-Protected Amine Boc-Protected Amine Protonated Boc-Amine Protonated Boc-Amine Boc-Protected Amine->Protonated Boc-Amine + H+ (TFA) Deprotected Amine Deprotected Amine Protonated Boc-Amine->Deprotected Amine - CO2 t-Butyl Cation t-Butyl Cation Protonated Boc-Amine->t-Butyl Cation Cleavage Alkylated Product (Byproduct) Alkylated Product (Byproduct) t-Butyl Cation->Alkylated Product (Byproduct) Unwanted Side Reaction Trapped Cation Trapped Cation t-Butyl Cation->Trapped Cation Desired Scavenging Scavenger (TIS) Scavenger (TIS) Scavenger (TIS)->Trapped Cation

Caption: Mechanism of Boc deprotection and the role of scavengers.

Common Scavengers and Their Targets:

  • Triisopropylsilane (TIS): A very effective general scavenger that reduces the cation.

  • Water: Can act as a scavenger by hydrating the cation to form tert-butanol.

  • Thioanisole or Ethanedithiol (EDT): Particularly good for protecting sulfur-containing residues like methionine or cysteine.

Protocol: Boc Deprotection with a Scavenger Cocktail

  • Dissolve: Dissolve your this compound derivative in anhydrous Dichloromethane (DCM).

  • Cool: Cool the solution to 0°C in an ice bath.[12]

  • Add Scavengers: Add the desired scavengers. A common general-purpose cocktail is 2.5-5% v/v TIS and 2.5% v/v H₂O.[12]

  • Add Acid: Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% v/v.[12][13]

  • React: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.[12]

  • Workup: Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA to prevent trifluoroacetylation of the free amine.[12]

References

Validation & Comparative

A Head-to-Head Comparison: Navigating N-Boc and Fmoc Protection for 5-Hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate landscape of chemical synthesis, particularly in the development of complex pharmaceutical intermediates and peptide-based therapeutics, the judicious selection of protecting groups is a critical determinant of success. For a molecule like 5-hydroxyanthranilic acid, which possesses both a nucleophilic amine and a potentially reactive phenol, the choice between the two most prominent amino-protecting groups—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—is a decision that profoundly impacts yield, purity, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of the n-Boc and Fmoc protection strategies for 5-hydroxyanthranilic acid, grounded in chemical principles and supported by detailed experimental protocols.

The Strategic Imperative: Why Protecting Groups Matter

5-Hydroxyanthranilic acid is a bifunctional molecule. The primary amine is highly nucleophilic and requires protection to prevent undesired side reactions, such as self-polymerization or reaction with other electrophiles, during subsequent synthetic transformations.[][2] The choice of protecting group dictates the conditions for its removal, a property known as lability, and this forms the cornerstone of orthogonal synthesis strategies where one group can be removed without affecting another.[3][4][5]

Core Principles: A Dichotomy of Lability

The fundamental difference between the Boc and Fmoc protecting groups lies in the chemical conditions required for their cleavage. This dichotomy is the foundation of their strategic application in multi-step synthesis.[4][6]

  • n-Boc (tert-Butyloxycarbonyl): This group is acid-labile. It is stable under a wide range of conditions but is efficiently removed by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[3][7] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of a stable tert-butyl cation, which decomposes into isobutylene and a proton. The resulting unstable carbamic acid readily decarboxylates to yield the free amine.[]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In stark contrast, the Fmoc group is base-labile.[3][8] It is cleaved under mild basic conditions, most commonly using a solution of a secondary amine like piperidine in an aprotic polar solvent such as dimethylformamide (DMF).[9] The mechanism relies on the abstraction of the acidic proton on the fluorenyl ring system by the base, initiating an E1cb-type elimination that liberates the free amine, carbon dioxide, and dibenzofulvene.[8]

This fundamental orthogonality allows for selective deprotection schemes. For instance, an Fmoc-protected amine can coexist in a molecule with acid-labile side-chain protecting groups (like tert-butyl ethers or esters), as the Fmoc group can be removed without affecting them.[10][]

Visualizing the Protection and Deprotection Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of the amino group on 5-hydroxyanthranilic acid using both Boc and Fmoc strategies.

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection A 5-Hydroxyanthranilic Acid C N-Boc-5-hydroxy- anthranilic acid A->C Protection Boc2O Boc Anhydride (Boc₂O) or Boc-ON Base Base (e.g., Et₃N, NaHCO₃) in Dioxane/Water D N-Boc-5-hydroxy- anthranilic acid E 5-Hydroxyanthranilic Acid (Amine Salt) D->E Deprotection Acid Strong Acid (e.g., TFA, HCl)

Caption: General workflow for N-Boc protection and deprotection.

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection A 5-Hydroxyanthranilic Acid C N-Fmoc-5-hydroxy- anthranilic acid A->C Protection FmocCl Fmoc-Cl or Fmoc-OSu Base Base (e.g., NaHCO₃) in Dioxane/Water D N-Fmoc-5-hydroxy- anthranilic acid E 5-Hydroxyanthranilic Acid D->E Deprotection Piperidine Base (e.g., 20% Piperidine) in DMF

Caption: General workflow for N-Fmoc protection and deprotection.

Head-to-Head Comparison: Performance and Practicality

The choice between Boc and Fmoc is not merely academic; it has significant practical implications for the synthesis of molecules derived from 5-hydroxyanthranilic acid.

FeatureN-Boc ProtectionN-Fmoc ProtectionCausality and Field Insights
Lability Acid-Labile (TFA, HCl)[3][7]Base-Labile (Piperidine/DMF)[3][9]This is the core orthogonal principle. The choice depends on the stability of other functional groups in the molecule. For acid-sensitive substrates, Fmoc is preferred.[2][4]
Protection Conditions Typically Boc₂O or Boc-ON with a base like Et₃N or NaHCO₃ in aqueous dioxane.[12]Typically Fmoc-Cl or Fmoc-OSu with a base like NaHCO₃ in aqueous dioxane.[8][13]Both protection reactions are robust and high-yielding. The choice of reagent (e.g., Boc₂O vs. Boc-ON, Fmoc-Cl vs. Fmoc-OSu) can be optimized to improve handling and byproduct profiles.
Deprotection Conditions Harsh; requires strong, corrosive acids (e.g., neat TFA or 4M HCl in dioxane).[][14]Mild; typically 20% piperidine in DMF at room temperature.[3][15]The mildness of Fmoc deprotection is a major advantage, preserving sensitive functionalities and often simplifying workup.[4] Boc deprotection can be detrimental to acid-sensitive groups.
Compatibility Incompatible with other acid-labile groups (e.g., t-butyl esters, Trt ethers).[3] Good for base-sensitive peptides.[2]Highly compatible with acid-labile side-chain protecting groups (orthogonal system).[10][] Can be problematic for base-sensitive modifications.[4]The Fmoc/tBu strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its full orthogonality.[4][10]
Reaction Monitoring Not straightforward to monitor by simple spectroscopic means.Deprotection can be quantified by UV spectroscopy, measuring the absorbance of the dibenzofulvene byproduct.[16]Real-time monitoring of Fmoc deprotection is a significant advantage in automated synthesis, ensuring reaction completion and optimizing cycle times.
Cost Boc-protected amino acids are generally less expensive.[4]Fmoc-protected amino acids are typically more expensive.[4]For large-scale synthesis, the cost of raw materials can be a significant factor, potentially favoring the Boc strategy if chemically feasible.
Safety/Handling Deprotection requires handling hazardous strong acids like TFA or HF (in older protocols), which may require specialized equipment.[4]Piperidine is toxic and has an unpleasant odor, but the deprotection conditions are generally considered safer than those for Boc.[4]Modern Fmoc chemistry avoids the highly hazardous reagents like HF that were common in early Boc-based SPPS.

Experimental Protocols

These protocols provide a validated starting point for the protection and deprotection of 5-hydroxyanthranilic acid. Researchers should optimize conditions based on their specific downstream applications and analytical capabilities.

Protocol 1: N-Boc Protection of 5-Hydroxyanthranilic Acid

Objective: To synthesize 2-((tert-butoxycarbonyl)amino)-5-hydroxybenzoic acid.

Methodology:

  • Dissolution: Dissolve 5-hydroxyanthranilic acid (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, dilute the mixture with water. Wash with a nonpolar solvent like ethyl acetate to remove any unreacted Boc₂O.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. A precipitate may form.

  • Isolation: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-((tert-butoxycarbonyl)amino)-5-hydroxybenzoic acid.[17]

Protocol 2: N-Fmoc Protection of 5-Hydroxyanthranilic Acid

Objective: To synthesize 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxybenzoic acid.

Methodology:

  • Dissolution: Suspend 5-hydroxyanthranilic acid (1 equivalent) in a mixture of 10% aqueous sodium carbonate and dioxane.[13]

  • Reagent Addition: Cool the mixture to 0 °C. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 equivalents) in dioxane dropwise while maintaining vigorous stirring.[8]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove impurities.

  • Acidification & Extraction: Cool the aqueous phase in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the desired N-Fmoc protected compound.

Protocol 3: Deprotection of N-Boc-5-hydroxyanthranilic acid

Objective: To remove the Boc group to liberate the free amine.

Methodology:

  • Dissolution: Dissolve the N-Boc protected compound in dichloromethane (DCM).

  • Reagent Addition: Add an excess of trifluoroacetic acid (TFA), typically a 25-50% solution in DCM (v/v).[3]

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor deprotection by TLC.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The product is typically obtained as a TFA salt. If the free amine is required, a subsequent basic workup or purification via ion-exchange chromatography is necessary.

Protocol 4: Deprotection of N-Fmoc-5-hydroxyanthranilic acid

Objective: To remove the Fmoc group to liberate the free amine.

Methodology:

  • Dissolution: Dissolve the N-Fmoc protected compound in dimethylformamide (DMF).

  • Reagent Addition: Add a solution of 20% piperidine in DMF (v/v).[9][14]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.[5] Monitor by TLC.

  • Isolation: Remove the solvent under reduced pressure. The crude product contains the deprotected amine and piperidine/dibenzofulvene adducts.

  • Purification: Purify by column chromatography or acid/base extraction to isolate the pure 5-hydroxyanthranilic acid.

Conclusion and Strategic Recommendations

The decision between n-Boc and Fmoc protection for 5-hydroxyanthranilic acid is fundamentally a strategic one, dictated by the overall synthetic plan.

Decision_Tree Start Select Protection Strategy for 5-Hydroxyanthranilic Acid Q1 Are there other acid-sensitive groups in the molecule? Start->Q1 Fmoc Use Fmoc Protection Q1->Fmoc Yes Boc Boc Protection is a viable option Q1->Boc No Q2 Is real-time reaction monitoring required? Fmoc->Q2 Q3 Is cost a primary constraint for large scale? Boc->Q3 Q2->Fmoc Yes Q2->Boc No Q3->Fmoc No Q3->Boc Yes

Caption: Decision logic for choosing between Boc and Fmoc protection.

Choose Fmoc protection if:

  • The synthetic route involves acid-labile groups that must be preserved.

  • Mild deprotection conditions are paramount to avoid degradation of a sensitive substrate.

  • The synthesis is automated and requires UV monitoring for reaction completion.

Choose n-Boc protection if:

  • The molecule is stable to strong acid.

  • The synthetic strategy involves base-sensitive functionalities.

  • Cost of reagents is a primary driver for large-scale production.[4]

  • The synthesis is for a robust intermediate where harsh deprotection is tolerable.

Ultimately, a thorough understanding of the chemical properties of both the substrate and the protecting groups, supported by empirical data, empowers the researcher to design and execute a more efficient and successful synthesis.[6]

References

A Comparative Guide to Alternatives for N-Boc-5-hydroxyanthranilic Acid: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile Role of N-Boc-5-hydroxyanthranilic Acid in Modern Synthesis

This compound is a valuable bifunctional building block in synthetic and medicinal chemistry. Its structure, featuring a carboxylic acid, a Boc-protected amine, and a hydroxyl group on a benzene ring, makes it a versatile component in the synthesis of a range of complex molecules. These include pharmacologically active compounds such as quinazolinones and benzoxazinones, as well as sophisticated constructs like Proteolysis-Targeting Chimeras (PROTACs) where it can function as a linker component.[1][][3] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial, as it allows for the selective unmasking of the amine for subsequent reactions, a common strategy in peptide synthesis and multi-step organic synthesis.[4]

This guide provides a comprehensive comparison of viable alternatives to this compound, categorized into three main classes:

  • Alternative Amine Protecting Groups: Replacing the Boc group with other protecting groups to modify the deprotection strategy.

  • Structural Isomers and Analogs: Utilizing different positional isomers of hydroxyanthranilic acid or related structures with altered electronic and steric properties.

  • Alternative Scaffolds for Specific Applications: Employing entirely different molecular frameworks to achieve similar synthetic outcomes in areas like benzoxazinone synthesis and PROTAC linker design.

This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and explore novel chemical space.

Section 1: Alternative Amine Protecting Groups for 5-Hydroxyanthranilic Acid

The choice of an amine protecting group is a critical decision in multi-step synthesis, dictating the overall synthetic strategy, particularly the deprotection conditions. The Boc group is acid-labile, which is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS).[5][6] However, in molecules with other acid-sensitive functional groups, an orthogonal protecting group strategy is often necessary.

N-Fmoc-5-hydroxyanthranilic acid

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used alternative to Boc. Its key advantage is its lability to basic conditions, typically a solution of piperidine in an organic solvent, while being stable to acids.[7][] This orthogonality to the acid-labile Boc group allows for selective deprotection of either group in the presence of the other, a powerful tool in complex syntheses.[6]

N-Cbz-5-hydroxyanthranilic acid

The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group, particularly in solution-phase synthesis.[4] It is typically removed by catalytic hydrogenation, which provides an additional layer of orthogonality. This method is mild and selective, but may not be compatible with molecules containing other reducible functional groups, such as alkenes or alkynes.

Performance Comparison of Amine Protecting Groups
FeatureThis compoundN-Fmoc-5-hydroxyanthranilic acidN-Cbz-5-hydroxyanthranilic acid
Deprotection Condition Moderate to strong acid (e.g., TFA, HCl)[7]Mild base (e.g., 20% piperidine in DMF)[7]Catalytic hydrogenation (e.g., H₂, Pd/C)[4]
Stability Stable to bases and nucleophiles[9]Stable to acids[7]Stable to acidic and basic conditions
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc) and hydrogenation-labile groups (e.g., Cbz)[6]Orthogonal to acid-labile groups (e.g., Boc) and hydrogenation-labile groups (e.g., Cbz)[6]Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups
Key Advantage Well-established, robust, and often better for long or hydrophobic sequences in SPPS.[5]Milder deprotection conditions preserve sensitive functionalities; allows for UV monitoring of deprotection.[6]Mild, selective deprotection; useful in solution-phase synthesis.[4]
Key Disadvantage Harsh repetitive acid deprotection can degrade sensitive moieties.[6]Base-labile side reactions (e.g., aspartimide formation in peptides) can be a concern.[6]Incompatible with reducible functional groups; not ideal for solid-phase synthesis.[4]
Experimental Protocol: Boc Deprotection of an N-Boc Protected Amine

This protocol is a general procedure for the deprotection of an N-Boc protected amine using trifluoroacetic acid (TFA).

Materials:

  • N-Boc protected amine (e.g., this compound)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected amine in DCM (approximately 0.1-0.5 M).

  • To the stirred solution, add an equal volume of TFA (for a 50% TFA in DCM solution).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification by chromatography may be necessary.

Note: The concentration of TFA and reaction time may need to be optimized depending on the specific substrate.[5][10]

Visualization: Orthogonal Deprotection Strategies

G cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy cluster_Cbz Cbz Strategy Boc This compound Amine_Boc Free Amine Boc->Amine_Boc  Acid (TFA, HCl)   Fmoc N-Fmoc-5-hydroxyanthranilic acid Amine_Fmoc Free Amine Fmoc->Amine_Fmoc  Base (Piperidine)   Cbz N-Cbz-5-hydroxyanthranilic acid Amine_Cbz Free Amine Cbz->Amine_Cbz  H₂, Pd/C  

Caption: Orthogonal deprotection of N-protected 5-hydroxyanthranilic acid.

Section 2: Structural Isomers and Analogs

The position of the hydroxyl group on the anthranilic acid ring can significantly influence the electronic properties of the molecule and, consequently, its reactivity and the biological activity of the final product.

N-Protected 3-hydroxyanthranilic acid

3-Hydroxyanthranilic acid is a biologically active metabolite of tryptophan.[11] A key chemical difference from its 5-hydroxy isomer is its propensity to undergo auto-oxidation, which could be a consideration in its use in synthesis.[12] This reactivity could be either a desired feature for certain applications or a challenge to be managed during synthesis and purification.

N-Protected 4-hydroxyanthranilic acid

4-Hydroxyanthranilic acid is another positional isomer. The hydroxyl group at the 4-position will have a different electronic influence on the aromatic ring compared to the 3- and 5-positions, which could affect the reactivity of both the amine and the carboxylic acid.

Sulfur-Containing Analogs

For applications such as the synthesis of benzoxazinone-like heterocycles, 2-aminothiophenol and its derivatives can serve as sulfur analogs to anthranilic acid. These starting materials lead to the formation of 1,4-benzothiazinones, which have a sulfur atom in place of the oxygen in the heterocyclic ring.[13] This substitution can significantly alter the biological and physicochemical properties of the resulting compounds.

Performance Comparison of Isomers and Analogs
ReagentKey Differentiating FeaturePotential Impact on Synthesis/Product
N-Protected 5-hydroxyanthranilic acid Hydroxyl group is para to the amine.Standard electronic effects; well-established in various syntheses.
N-Protected 3-hydroxyanthranilic acid Prone to auto-oxidation.[12]May require careful handling and inert atmosphere during reactions; potential for unique reactivity.
N-Protected 4-hydroxyanthranilic acid Hydroxyl group is meta to the amine.Different electronic effects on the ring may alter reactivity and product properties.
N-Protected 2-aminothiophenol Thiol group instead of a carboxylic acid and a hydroxyl group.Leads to sulfur-containing heterocycles (e.g., benzothiazinones) with distinct properties.[13]

Visualization: Structural Isomers of Hydroxyanthranilic Acid

G POI Protein of Interest (POI) Ligand Linker Linker POI->Linker E3 E3 Ligase Ligand Linker->E3

References

A Senior Application Scientist's Guide to Coupling Reagent Selection for N-Boc-5-hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unique Challenge of N-Boc-5-hydroxyanthranilic Acid

In the field of peptide synthesis and drug development, the formation of an amide bond is a cornerstone reaction. While seemingly straightforward, the efficiency and fidelity of this coupling are highly dependent on the substrates and reagents involved. This compound presents a unique set of challenges that demand a careful and informed selection of coupling reagents.[1][2]

This molecule, an N-terminally protected aromatic amino acid, possesses three key features that influence the coupling strategy:

  • Steric Hindrance: The bulky tert-Butoxycarbonyl (Boc) protecting group on the amine can sterically impede the approach of the coupling partner.

  • Electronic Effects: The electron-donating nature of both the amino and hydroxyl groups can modulate the reactivity of the carboxylic acid.

  • A Free Phenolic Hydroxyl Group: The hydroxyl group at the 5-position is a potential site for side reactions, primarily O-acylation (ester formation), which competes with the desired N-acylation (amide formation).[3] This side reaction not only consumes the starting material and reagent but also complicates purification, leading to lower yields of the target amide.

Therefore, the choice of coupling reagent is not merely a matter of activating the carboxylic acid; it is a critical decision to maximize amide formation while minimizing unwanted side reactions.[4][5] This guide provides a comparative analysis of common coupling reagents, offering experimental insights to guide researchers toward successful outcomes.

Mechanism of Action: A Primer on Carboxyl Group Activation

Peptide coupling reagents function by converting the relatively unreactive carboxyl group into a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[6][7][8] The major classes of coupling reagents achieve this through different intermediates, which dictates their efficacy and side-reaction profile.[9]

dot graph "Coupling_Reagent_Classes" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

subgraph "cluster_Carbodiimides" { label="Carbodiimides (e.g., EDC)"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carbodiimide_Node [label="R-N=C=N-R'"]; O_Acylisourea [label="O-Acylisourea\n(Unstable Intermediate)"]; Carbodiimide_Node -> O_Acylisourea [label="+ R''-COOH"]; }

subgraph "cluster_Onium" { label="Onium Salts (e.g., HATU, PyBOP)"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Onium_Node [label="Phosphonium/Uronium Salt"]; Active_Ester [label="Activated Ester\n(e.g., OAt/OBt Ester)"]; Onium_Node -> Active_Ester [label="+ R''-COOH"]; }

subgraph "cluster_Product" { label="Coupling"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R'''-NH2"]; Amide [label="Amide Bond"]; }

O_Acylisourea -> Amine [style=dashed, label="Fast Attack\n(Desired)"]; Active_Ester -> Amine [label="Efficient Attack"]; Amine -> Amide; O_Acylisourea -> Amide [style=invis]; Active_Ester -> Amide [style=invis];

{rank=same; O_Acylisourea; Active_Ester;} } dot Figure 1. General mechanisms of carboxyl activation by carbodiimide and onium salt coupling reagents.

Comparative Analysis of Coupling Reagents

The selection of an optimal coupling reagent for this compound hinges on balancing reactivity with the suppression of O-acylation. We will compare three widely used reagents: a classic carbodiimide (EDC), a phosphonium salt (PyBOP), and a uronium/aminium salt (HATU).

Coupling Reagent Class Mechanism Highlights Typical Yield (Amide) Side Product (Ester) Key Advantages Limitations
EDC/HOBt CarbodiimideForms a highly reactive O-acylisourea intermediate. HOBt acts as an additive to suppress racemization and improve efficiency.[10][11]60-75%15-25%Cost-effective, water-soluble byproduct (EDU).Unstable intermediate can rearrange; higher risk of O-acylation with phenolic substrates.
PyBOP PhosphoniumForms a benzotriazolyl (OBt) active ester.[8][12] The reaction byproduct, HMPA, from the parent BOP reagent is carcinogenic; PyBOP avoids this.[8]80-90%5-10%High efficiency, stable active ester, low racemization.[12] Byproducts are generally easy to remove.More expensive than carbodiimides.
HATU Uronium/AminiumForms a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester. The pyridine nitrogen in the HOAt moiety can catalyze the aminolysis step.[13][14]>95%<2%Superior reactivity for hindered systems,[5][15] extremely low racemization, and excellent suppression of O-acylation side reactions.[8][16]Highest cost, potential for side reactions if excess reagent is used relative to the carboxylic acid.[14]
EDC•HCl (with HOBt)
  • Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][10] This intermediate is prone to nucleophilic attack by either the desired amine (forming the amide) or the phenolic hydroxyl group (forming an ester). The addition of 1-hydroxybenzotriazole (HOBt) is standard practice; it traps the O-acylisourea to form a more stable HOBt-ester, which reduces the risk of racemization and certain side reactions.[14]

  • Performance Insight: For this compound, the EDC/HOBt system provides moderate yields. The primary drawback is the competitive O-acylation. The highly reactive O-acylisourea, though partially trapped by HOBt, still has a sufficient lifetime to react with the phenolic hydroxyl group, leading to significant ester byproduct formation.

PyBOP®
  • Mechanism: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium-based reagent.[12] It reacts with the carboxylate to directly form the OBt active ester, bypassing the more reactive and less selective intermediates seen with carbodiimides.[12][17] This process is generally cleaner and more efficient.

  • Performance Insight: PyBOP offers a significant improvement over EDC/HOBt. The in situ formation of the OBt-ester is rapid and efficient. This active ester is more selective towards the amine nucleophile over the phenolic hydroxyl group, resulting in higher amide yields and substantially less ester byproduct. It represents a good balance between cost and efficiency for this specific substrate.

HATU
  • Mechanism: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a uronium/aminium-type reagent that utilizes 1-hydroxy-7-azabenzotriazole (HOAt).[13] It activates the carboxylic acid to form a highly reactive OAt-ester. The key advantage of the OAt-ester over the OBt-ester lies in the neighboring group effect of the pyridine nitrogen atom, which accelerates the subsequent aminolysis step.[13][14]

  • Performance Insight: HATU is the premier reagent for challenging couplings, including those involving sterically hindered amino acids or substrates prone to side reactions like this compound.[5][16] The rapid and efficient formation of the amide bond significantly outcompetes the potential O-acylation side reaction. For this substrate, HATU consistently provides the highest yields and purity, making it the reagent of choice when product quality is paramount.

dot graph "Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

Start [label="Start: Couple this compound\nwith a primary amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Select Coupling Reagent", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

subgraph "cluster_reagents" { bgcolor="#FFFFFF"; border=0; node [style="rounded,filled"]; EDC [label="EDC / HOBt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PyBOP [label="PyBOP", fillcolor="#34A853", fontcolor="#FFFFFF"]; HATU [label="HATU", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Result_EDC [label="Result:\n70% Amide Yield\n20% O-acylation\nModerate Purity", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Result_PyBOP [label="Result:\n85% Amide Yield\n7% O-acylation\nGood Purity", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Result_HATU [label="Result:\n>95% Amide Yield\n<2% O-acylation\nExcellent Purity", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Decision; Decision -> EDC [label=" Economy-focused"]; Decision -> PyBOP [label=" Balanced Performance"]; Decision -> HATU [label=" Purity-focused"]; EDC -> Result_EDC; PyBOP -> Result_PyBOP; HATU -> Result_HATU; } dot Figure 2. Decision workflow for selecting a coupling reagent based on experimental goals.

Experimental Protocols

The following protocols are provided as a starting point for the coupling of this compound with a generic primary amine (R-NH₂). Reactions should be monitored by TLC or LC-MS for completion.

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol is optimized for maximizing yield and purity.

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) to the solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the mixture. Stir at room temperature for 10-15 minutes. This "pre-activation" step is crucial for forming the active ester.

  • Amine Addition: Add the primary amine (R-NH₂) (1.2 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: PyBOP-Mediated Coupling

This protocol provides a good balance of efficiency and cost.

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF.

  • Amine Addition: Add the primary amine (R-NH₂) (1.2 eq) to the mixture.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-8 hours.

  • Work-up & Purification: Follow steps 6 and 7 from Protocol 1.

Conclusion and Recommendation

For the amide coupling of this compound, the choice of reagent has a profound impact on the outcome.

  • EDC/HOBt is a viable option for initial exploratory work where cost is a major constraint, but researchers should anticipate significant byproduct formation and challenging purification.

  • PyBOP offers a robust and reliable method, significantly improving upon carbodiimide-based approaches by increasing yield and minimizing the O-acylation side reaction. It represents an excellent mid-tier option.

  • HATU stands out as the superior reagent for this specific application.[16] Its high reactivity and the unique catalytic properties of its HOAt component ensure a rapid and clean conversion to the desired amide, with negligible formation of the ester byproduct.[13]

For researchers and drug development professionals where purity, yield, and reliability are paramount, HATU is the unequivocally recommended coupling reagent for this compound and other similarly challenging phenolic amino acids.

References

A Comparative Guide to the Synthesis of N-Boc-5-Hydroxyanthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-5-hydroxyanthranilic acid and its derivatives are valuable building blocks in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of the Boc-protecting group on the amine, the free carboxylic acid, and the phenolic hydroxyl group makes it a versatile intermediate for further chemical transformations. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles of each approach.

Route 1: Direct N-Boc Protection of 2-Amino-5-hydroxybenzoic Acid

This is the most straightforward approach, involving the direct protection of the commercially available 2-amino-5-hydroxybenzoic acid. The elegance of this route lies in its atom economy and minimal number of synthetic steps.

Scientific Rationale

The core of this strategy is the chemoselective acylation of the amino group in the presence of a free hydroxyl and carboxylic acid. The nucleophilicity of the aromatic amine is significantly greater than that of the phenolic hydroxyl group, allowing for selective reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The carboxylic acid is deprotonated under these conditions, rendering it unreactive towards the Boc anhydride.

Experimental Workflow

A 2-Amino-5-hydroxybenzoic Acid B This compound A->B (Boc)2O, Base (e.g., NaHCO3) Solvent (e.g., THF/Water)

Caption: Workflow for the direct N-Boc protection of 2-amino-5-hydroxybenzoic acid.

Detailed Protocol
  • Dissolution: Dissolve 2-amino-5-hydroxybenzoic acid in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water. The aqueous component aids in dissolving the starting material and the base.

  • Basification: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the solution. This deprotonates the carboxylic acid and neutralizes the acid formed during the reaction.

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture portion-wise at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This protonates the carboxylic acid, causing the product to precipitate.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Route 2: Methoxy Protection/Deprotection Strategy

This alternative route employs a methoxy group as a protecting group for the phenol, which is removed in the final step. This strategy is particularly useful if the starting material, 2-amino-5-methoxybenzoic acid, is more readily available or cost-effective than 2-amino-5-hydroxybenzoic acid.

Scientific Rationale

This multi-step synthesis begins with the N-Boc protection of 2-amino-5-methoxybenzoic acid, a reaction analogous to that in Route 1. The key step in this route is the subsequent demethylation of the aryl methyl ether to unveil the free hydroxyl group. Boron tribromide (BBr₃) is a powerful and commonly used reagent for this transformation.[1][2] It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the methyl C-O bond.[3]

Experimental Workflow

cluster_0 Step 1: Boc Protection cluster_1 Step 2: Demethylation A 2-Amino-5-methoxybenzoic Acid B N-Boc-5-methoxyanthranilic Acid A->B (Boc)2O, Base Solvent C N-Boc-5-methoxyanthranilic Acid D This compound C->D BBr3 DCM

Caption: Two-step synthesis of this compound via a methoxy-protected intermediate.

Detailed Protocol

Step 1: Synthesis of 2-Amino-5-methoxybenzoic Acid

A common laboratory-scale synthesis of 2-amino-5-methoxybenzoic acid involves the reduction of the corresponding nitro compound.[4][5]

  • Reduction: 5-Methoxy-2-nitrobenzoic acid is dissolved in a suitable solvent like tetrahydrofuran (THF) or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • Hydrogenation: The mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.

  • Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 2-amino-5-methoxybenzoic acid.[4]

Step 2: N-Boc Protection of 2-Amino-5-methoxybenzoic Acid

The procedure is analogous to Route 1, substituting 2-amino-5-hydroxybenzoic acid with 2-amino-5-methoxybenzoic acid.

Step 3: Demethylation of N-Boc-5-methoxyanthranilic Acid

  • Dissolution: The N-Boc-5-methoxyanthranilic acid is dissolved in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to a low temperature, typically -78 °C or 0 °C, using a dry ice/acetone or ice bath, respectively.

  • Addition of BBr₃: Boron tribromide (BBr₃), either neat or as a solution in DCM, is added dropwise to the cooled solution. The reaction is highly exothermic and care must be taken during the addition.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. Progress is monitored by TLC.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or methanol at a low temperature. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the final this compound.

Performance Comparison

FeatureRoute 1: Direct ProtectionRoute 2: Methoxy Protection/Deprotection
Number of Steps 13 (including synthesis of starting material)
Starting Material 2-Amino-5-hydroxybenzoic acid5-Methoxy-2-nitrobenzoic acid
Key Reagents (Boc)₂O, Base(Boc)₂O, Base, Pd/C, H₂, BBr₃
Potential Yield Generally high (80-95%)Moderate overall yield due to multiple steps
Scalability Readily scalableScalability may be limited by the use of BBr₃ and hydrogenation equipment
Safety & Handling Relatively safe reagentsInvolves flammable hydrogen gas and highly corrosive and toxic BBr₃
Purification Simple precipitation/recrystallizationRequires chromatographic purification in the final step

Conclusion

The choice between these two synthetic routes will largely depend on the specific needs and resources of the laboratory.

Route 1 is the preferred method due to its simplicity, high yield, and the use of less hazardous reagents. Its straightforward nature makes it ideal for both small-scale and large-scale synthesis, provided that the starting material, 2-amino-5-hydroxybenzoic acid, is readily available and economically viable.

Route 2 offers a viable alternative when the methoxy-substituted starting material is more accessible. While it involves more synthetic steps and the use of hazardous reagents like boron tribromide, it provides a reliable pathway to the desired product. This route requires careful handling and purification techniques, particularly in the demethylation step.

Ultimately, a thorough cost-benefit analysis, considering starting material availability, reagent costs, and safety infrastructure, should be conducted before selecting the optimal synthetic strategy.

References

A Senior Application Scientist's Guide to Spectroscopic Purity Assessment of N-Boc-5-hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

N-Boc-5-hydroxyanthranilic acid is a key building block in the synthesis of complex pharmaceutical molecules, including kinase inhibitors and other targeted therapeutics.[1] As with any Active Pharmaceutical Ingredient (API) or intermediate, its purity is not merely a quality metric but a fundamental determinant of the safety and efficacy of the final drug product.[] Unwanted chemicals, such as by-products, intermediates, or degradation products, can have unintended biological effects or alter the stability of the API.[3]

Regulatory bodies, guided by frameworks like the International Conference on Harmonisation (ICH), mandate rigorous characterization and control of impurities.[4][] This guide provides a comparative analysis of essential spectroscopic techniques for the purity assessment of this compound. We will delve into the "why" behind procedural choices, offering field-proven insights to ensure the generation of reliable and defensible data. The core principle is that a multi-technique, orthogonal approach provides the most comprehensive and trustworthy purity profile.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it the cornerstone for confirming the identity of the main component and identifying structurally related impurities.[7]

Causality Behind Method Selection
  • ¹H NMR: Provides a quantitative map of all proton-containing species. The integral of each signal is directly proportional to the number of protons it represents, allowing for the quantification of impurities relative to the main compound without needing a specific reference standard for each impurity.

  • ¹³C NMR: Offers insights into the carbon framework of the molecule. While not typically used for quantification due to long relaxation times, it is invaluable for confirming the overall structure and identifying impurities with different carbon skeletons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign all proton and carbon signals, which is critical for the unambiguous structural elucidation of unknown impurities.[8]

Experimental Protocol: ¹H NMR for Quantitative Purity (%qNMR)
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, precisely known mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

  • Dissolution: Dissolve the mixture in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆), ensuring complete dissolution.[9] DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic molecules and for its high boiling point.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters to ensure quantitativity include a sufficient relaxation delay (D1 ≥ 5 times the longest T₁ of interest) and a 90° pulse angle.

  • Processing: Process the spectrum with baseline correction and phase correction. Calibrate the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[9]

  • Integration & Calculation: Integrate a well-resolved signal from the analyte and one from the internal standard. Calculate the purity using the standard qNMR equation.

Workflow for NMR Purity Assessment

References

A Comparative Guide to the Biological Activity of n-Boc-5-Hydroxyanthranilic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the interrogation of novel chemical entities for therapeutic potential is a cornerstone of innovation. Anthranilic acid derivatives have long been a fertile ground for discovery, demonstrating a wide spectrum of biological activities.[1][2] This guide provides an in-depth technical comparison of the biological activities of n-Boc-5-hydroxyanthranilic acid and its analogs, focusing on their antioxidant, anti-inflammatory, and cytotoxic properties. By synthesizing available data and elucidating the underlying structure-activity relationships, this document aims to empower researchers in their pursuit of novel therapeutic agents.

Introduction: The Therapeutic Promise of Anthranilic Acid Scaffolds

The anthranilic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives are known to possess a diverse range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The introduction of a hydroxyl group at the 5-position and N-terminal protection with a tert-butyloxycarbonyl (Boc) group modulates the physicochemical and biological properties of the parent molecule, offering a nuanced approach to drug design. This guide will dissect the impact of these modifications and further structural variations on the key biological activities that are critical for therapeutic development.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Phenolic compounds, including derivatives of 5-hydroxyanthranilic acid, are of significant interest for their potential to mitigate oxidative damage.[5]

Structure-Activity Relationship Insights

The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure.[4] Key determinants include the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. For hydroxycinnamic acids, a related class of phenolic compounds, the presence of an ortho-dihydroxy (catechol) moiety is a significant contributor to antioxidant activity.[4] While this compound itself does not possess a catechol group, the presence of the hydroxyl and amino functionalities on the benzene ring suggests a potential for radical scavenging activity.

The N-Boc protecting group, while enhancing lipophilicity, may influence the electron-donating ability of the amino group, which could in turn affect the overall antioxidant potential. Esterification or amidation of the carboxylic acid group would further modify the molecule's electronic properties and hydrogen-donating capacity, thereby altering its antioxidant profile.

Comparative Analysis

Direct comparative studies providing IC50 values for a series of this compound analogs in standardized antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not extensively available in the public domain. However, based on the general principles of antioxidant activity in phenolic compounds, a qualitative comparison can be inferred.

Table 1: Postulated Antioxidant Activity Trend of this compound Analogs

Compound/Analog TypePostulated Relative Antioxidant ActivityRationale
This compound BaselineThe parent compound with a free carboxylic acid and a protected amine.
Analogs with additional hydroxyl groups Potentially IncreasedAdditional hydroxyl groups can enhance radical scavenging capacity.
Ester Analogs (e.g., Methyl, Ethyl) Potentially DecreasedEsterification of the carboxylic acid may reduce hydrogen-donating ability.
Amide Analogs VariableThe effect would depend on the nature of the amine used for amidation and its influence on the electronic properties of the scaffold.

It is imperative for researchers to experimentally validate these postulations using standardized antioxidant assays to determine the precise IC50 values.[6]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research. Anthranilic acid derivatives, most notably the fenamates, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[3] Another important target in the inflammatory pathway is 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.

Signaling Pathways in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[5] Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory drugs.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines IKK Complex IKK Complex Pro-inflammatory Cytokines->IKK Complex activate LPS LPS LPS->IKK Complex activate IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation NF-κB (p50/p65) Active NF-κB NF-κB (p50/p65)->NF-κB (p50/p65) translocates Inflammatory Genes Inflammatory Genes NF-κB (p50/p65) ->Inflammatory Genes activates transcription

Caption: The canonical NF-κB signaling pathway in inflammation.

Comparative Analysis

A study on 5-hydroxyanthranilic acid esters, specifically isodecyl, isoundecyl, and isolauryl esters, identified them as potent inhibitors of 5-lipoxygenase.[7] This suggests that esterification of the carboxylic acid group of 5-hydroxyanthranilic acid with lipophilic alcohols can lead to significant anti-inflammatory activity through the 5-LOX pathway.

Table 2: Postulated Anti-inflammatory Activity Trend of this compound Analogs

Compound/Analog TypePostulated Primary TargetPostulated Relative Anti-inflammatory ActivityRationale
This compound COX/5-LOXBaselineThe free carboxylic acid is a common feature in many NSAIDs.
Lipophilic Ester Analogs 5-LOXPotentially IncreasedEsterification with lipophilic alcohols has been shown to confer potent 5-LOX inhibitory activity.[7]
Amide Analogs COX/5-LOXVariableThe nature of the amide substituent will significantly impact binding to target enzymes.
Analogs with modifications on the aromatic ring COX/5-LOXVariableSubstituents on the ring can alter electronic and steric properties, influencing enzyme inhibition.

Cytotoxic Activity: A Double-Edged Sword in Drug Discovery

The evaluation of cytotoxicity is crucial in drug development, both for identifying potential anticancer agents and for assessing the safety profile of compounds intended for other therapeutic applications. Anthranilic acid derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[4]

Mechanisms of Cytotoxicity

Cytotoxicity can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death). A key player in the apoptotic cascade is caspase-3, an executioner caspase that, once activated, cleaves a broad range of cellular substrates, leading to cell death.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimuli cluster_activation Caspase Activation cluster_outcome Cellular Outcome Intrinsic Pathway (e.g., DNA damage) Intrinsic Pathway (e.g., DNA damage) Initiator Caspases (e.g., Caspase-8, -9) Initiator Caspases (e.g., Caspase-8, -9) Intrinsic Pathway (e.g., DNA damage)->Initiator Caspases (e.g., Caspase-8, -9) activate Extrinsic Pathway (e.g., Death Ligands) Extrinsic Pathway (e.g., Death Ligands) Extrinsic Pathway (e.g., Death Ligands)->Initiator Caspases (e.g., Caspase-8, -9) activate Executioner Caspase (Caspase-3) Executioner Caspase (Caspase-3) Initiator Caspases (e.g., Caspase-8, -9)->Executioner Caspase (Caspase-3) activate Cleavage of Cellular Substrates Cleavage of Cellular Substrates Executioner Caspase (Caspase-3)->Cleavage of Cellular Substrates Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis

Caption: Simplified overview of the caspase-mediated apoptotic pathway.

Comparative Analysis

While a patent application mentions the potential of certain anthranilic acid derivatives as anticancer agents, with some compounds showing promising cytotoxicity against various cancer cell lines, specific data for this compound analogs is scarce.[8] One study reported that 5-hydroxyanthranilic acid, a metabolite of tryptophan, can induce oxidative stress and neuronal death, suggesting potential cytotoxic effects in specific cell types.[9]

The cytotoxic potential of this compound analogs would likely be highly dependent on the specific cell line and the nature of the chemical modifications. The lipophilicity conferred by the N-Boc group and ester or amide functionalities could influence cellular uptake and interaction with intracellular targets.

Table 3: Postulated Cytotoxic Activity Trend of this compound Analogs

Compound/Analog TypePostulated Relative CytotoxicityRationale
This compound BaselineThe parent compound's activity would need to be established experimentally.
Analogs with increased lipophilicity Potentially IncreasedEnhanced membrane permeability could lead to higher intracellular concentrations and greater cytotoxic effects.
Analogs with specific functional groups VariableThe introduction of moieties known to interact with biological targets (e.g., DNA, enzymes) could significantly enhance cytotoxicity.

It is crucial to perform comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines and normal cell lines to determine both the potency and the therapeutic index of any new analog.[10]

Experimental Protocols

To facilitate further research and ensure the generation of comparable data, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

DPPH_Assay_Workflow Prepare DPPH Solution Prepare DPPH Solution Prepare Test Compound Dilutions Prepare Test Compound Dilutions Prepare DPPH Solution->Prepare Test Compound Dilutions Mix DPPH and Test Compound Mix DPPH and Test Compound Prepare Test Compound Dilutions->Mix DPPH and Test Compound Incubate in the Dark Incubate in the Dark Mix DPPH and Test Compound->Incubate in the Dark Measure Absorbance at 517 nm Measure Absorbance at 517 nm Incubate in the Dark->Measure Absorbance at 517 nm Calculate % Inhibition Calculate % Inhibition Measure Absorbance at 517 nm->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound and Standard: Prepare a stock solution of the this compound analog and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent. Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each dilution of the test compound or standard to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

    • For the blank, use 200 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[6]

In Vitro Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition Assay

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of soybean 5-lipoxygenase in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, linoleic acid, in the same buffer.

  • Preparation of Test Compound and Standard: Prepare stock solutions and serial dilutions of the this compound analog and a standard 5-LOX inhibitor (e.g., zileuton).

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add the test compound or standard to the respective wells.

    • Add the 5-lipoxygenase enzyme solution to each well and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the linoleic acid substrate solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 234 nm over time using a microplate reader. This absorbance change corresponds to the formation of the conjugated diene product.

  • Calculation: Determine the rate of the enzymatic reaction for each concentration of the test compound. Calculate the percentage of inhibition relative to the control (enzyme and substrate without inhibitor).

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

In Vitro Cytotoxicity: MTT Assay

MTT_Assay_Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with Test Compound Treat with Test Compound Seed Cells in 96-well Plate->Treat with Test Compound Incubate for 24-72 hours Incubate for 24-72 hours Treat with Test Compound->Incubate for 24-72 hours Add MTT Reagent Add MTT Reagent Incubate for 24-72 hours->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizing Agent (e.g., DMSO) Add Solubilizing Agent (e.g., DMSO) Incubate->Add Solubilizing Agent (e.g., DMSO) Measure Absorbance at 570 nm Measure Absorbance at 570 nm Add Solubilizing Agent (e.g., DMSO)->Measure Absorbance at 570 nm Calculate % Cell Viability Calculate % Cell Viability Measure Absorbance at 570 nm->Calculate % Cell Viability Determine IC50 Value Determine IC50 Value Calculate % Cell Viability->Determine IC50 Value

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Culture: Culture the desired cancer or normal cell line in appropriate medium and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control.

  • IC50 Determination: Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value (the concentration that reduces cell viability by 50%).[10]

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents with potential antioxidant, anti-inflammatory, and cytotoxic activities. While direct comparative data for a series of its analogs is currently limited, this guide provides a framework for their systematic evaluation based on established structure-activity relationships and standardized in vitro assays.

Future research should focus on the synthesis of a diverse library of this compound analogs, including variations in the ester or amide functionality and substitutions on the aromatic ring. A comprehensive biological evaluation of these compounds using the protocols outlined herein will be essential to elucidate clear structure-activity relationships and identify lead candidates for further preclinical development. Such a systematic approach will undoubtedly accelerate the translation of these promising chemical entities into novel therapeutics for a range of human diseases.

References

literature review of n-Boc-5-hydroxyanthranilic acid applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Applications of N-Boc-5-Hydroxyanthranilic Acid: A Comparative Analysis for Synthetic and Medicinal Chemists

Introduction: The Strategic Value of a Protected Anthranilate

Anthranilic acid and its analogues represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals, including anti-inflammatory agents, antivirals, and anticancer drugs.[1][2] The inherent reactivity of the vicinal amino and carboxylic acid groups makes this scaffold a versatile starting point for constructing complex heterocyclic systems.[3] Within this family, 5-hydroxyanthranilic acid introduces a third functional handle, the hydroxyl group, expanding its synthetic potential but also increasing the complexity of chemical manipulations due to competing reaction sites.

The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom transforms 5-hydroxyanthranilic acid into This compound , a highly valuable and tractable building block.[4] This guide, intended for researchers, synthetic chemists, and drug development professionals, provides an in-depth review of the applications of this key intermediate. We will explore the causality behind its use, compare its performance with alternative synthetic strategies through experimental data, and provide detailed protocols to demonstrate its utility in the synthesis of high-value heterocyclic cores like quinazolinones and phenoxazinones.

The Synthetic Rationale: Why N-Boc Protection is a Game-Changer

The decision to use the N-Boc variant over the unprotected 5-hydroxyanthranilic acid is a calculated choice rooted in reaction control and synthetic efficiency. The Boc group imparts several key advantages:

  • Prevents Self-Polymerization: The free amine of anthranilic acids is nucleophilic and can react intermolecularly, particularly under conditions that activate the carboxylic acid, leading to undesired oligomers. The Boc group's steric hindrance and electronic withdrawing nature effectively shut down this pathway.

  • Enables Orthogonal Functionalization: It allows chemists to perform reactions selectively at the carboxylic acid or hydroxyl group without interference from the amine. The Boc group is stable to a wide range of non-acidic reagents but can be cleanly removed under mild acidic conditions, offering an orthogonal deprotection strategy.

  • Modulates Reactivity: By temporarily masking the amine, the Boc group allows for precise, stepwise construction of complex molecules, which is fundamental in modern drug discovery.[][6]

  • Improves Solubility: The lipophilic tert-butyl group often enhances the solubility of the intermediate in common organic solvents, facilitating homogenous reaction conditions.

This strategic protection is paramount in multi-step syntheses where precision and yield are critical.[7]

Core Application I: A Superior Route to Substituted Quinazolinones

The quinazolinone framework is a cornerstone of medicinal chemistry, found in numerous approved drugs, including PI3K inhibitors like Idelalisib.[8] The synthesis of chiral 2-alkylamino-quinazolinones, however, is challenging, often plagued by racemization. This compound provides a superior entry point for a multi-component reaction that preserves stereochemical integrity.

A robust one-pot protocol involves the coupling of an anthranilic acid, an N-Boc-amino acid, and an amine.[8] The use of this compound in this context allows for the direct synthesis of 6-hydroxy-quinazolinone derivatives, providing a handle for further functionalization.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A N-Boc-5-hydroxy- anthranilic acid P N-Boc-6-hydroxy-2-alkylamino -quinazolin-4(3H)-one A->P B N-Boc-Amino Acid (e.g., N-Boc-L-Valine) B->P C Primary Amine (e.g., Benzylamine) C->P R 1. MsCl, N-Methylimidazole 2. CuCl₂ (Racemization Suppressor) 3. Anhydrous DCM or DCE, -20°C to rt R->P One-Pot Multicomponent Reaction

Caption: Multicomponent synthesis of a chiral quinazolinone intermediate.

Causality Behind Experimental Choices: The critical component in this protocol is Copper(II) chloride. It acts as a racemization suppressor during the activation of the N-Boc-amino acid, ensuring the stereocenter is preserved with >99% enantiomeric excess (ee).[8] This is a significant advantage over traditional methods that often require chiral resolution at a later stage, which is inefficient and costly.

Comparative Analysis: Quinazolinone Synthesis
MethodStarting MaterialsKey AdvantagesKey Disadvantages
N-Boc-Anthranilate MCR This compound, N-Boc-amino acid, amineOne-pot procedure, high yields, excellent preservation of enantiopurity (>99% ee), modular.[8]Requires specific copper catalyst for optimal results.
Niementowski Reaction Anthranilic acid, amideSimple, uses readily available materials.Requires high temperatures (130-200 °C), often gives low yields with sensitive substrates.
From 2-Aminobenzonitrile 2-Aminobenzonitrile, acid chloride, H₂O₂Versatile for various substitutions.Multi-step process, use of peroxide can be hazardous on a large scale.

Core Application II: Controlled Synthesis of Phenoxazinones

Phenoxazinones are a class of heterocyclic compounds known for their chromophoric properties and biological activities, including acting as mimics for the enzyme phenoxazinone synthase.[9][10] The standard synthesis involves the oxidative dimerization of an o-aminophenol. However, this reaction can be difficult to control, leading to undesired side products.

This compound serves as an advanced precursor for the regioselective synthesis of phenoxazinone-dicarboxylates. The Boc group prevents the amine from participating in premature oxidation, allowing a controlled, stepwise construction.

G cluster_A Method A: Controlled Synthesis cluster_B Method B: Direct Oxidation A1 N-Boc-5-hydroxy- anthranilic acid A2 Esterification (e.g., TMS-Diazomethane) A1->A2 A3 N-Boc Deprotection (TFA) A2->A3 A4 Controlled Oxidative Coupling (e.g., Ag₂O, K₃[Fe(CN)₆]) A3->A4 A5 Phenoxazinone Dicarboxylate A4->A5 B1 5-Hydroxyanthranilic acid B2 Direct Oxidative Coupling (e.g., O₂, Catalyst) B1->B2 B3 Mixture of Products (Phenoxazinone, Polymers) B2->B3

Caption: Comparison of phenoxazinone synthesis workflows.

Comparative Analysis: Phenoxazinone Synthesis

MethodStarting MaterialKey AdvantagesKey Disadvantages
N-Boc Protected Route This compoundHigh regioselectivity, cleaner reaction profile, higher yields of desired product, avoids polymerization.Multi-step process (protection/deprotection), higher initial cost of starting material.
Direct Oxidative Coupling 5-Hydroxyanthranilic acid (or other o-aminophenols)Fewer steps, potentially more atom-economical.Prone to over-oxidation and polymerization, often requires specific and sensitive biomimetic catalysts (e.g., Cu(II) or Co(II) complexes)[9][11], lower yields of the pure product.

Experimental Protocols

The following protocols are representative methodologies adapted from established literature to illustrate the practical application of this compound.

Protocol 1: Synthesis of N-Boc-6-hydroxy-2-((S)-1-(benzylamino)-2-methylpropyl)quinazolin-4(3H)-one

This protocol is adapted from a general procedure for copper-mediated quinazolinone synthesis.[8]

Materials:

  • This compound (1.0 mmol, 267 mg)

  • N-Boc-L-Valine (1.0 mmol, 217 mg)

  • Benzylamine (1.1 mmol, 118 mg)

  • Anhydrous Copper(II) Chloride (CuCl₂) (0.25 mmol, 34 mg)

  • 4 Å Molecular Sieves (140 mg)

  • Methanesulfonyl Chloride (MsCl) (1.0 mmol, 77 µL)

  • N-Methylimidazole (NMI) (1.0 mmol, 80 µL)

  • Anhydrous Dichloromethane (DCM) (15 mL)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add N-Boc-L-Valine, anhydrous CuCl₂, and 4 Å molecular sieves in anhydrous DCM.

  • Cool the mixture to -20 °C using a cryocooler or an acetone/dry ice bath.

  • Add N-methylimidazole dropwise, followed by the dropwise addition of methanesulfonyl chloride. Stir the mixture at -20 °C for 1 hour to form the mixed anhydride.

  • Add this compound to the reaction mixture in one portion. Continue stirring at -20 °C for 1.5 hours.

  • Add benzylamine to the mixture and allow the reaction to slowly warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (20 mL) and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

  • Confirm the structure and enantiomeric purity via ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC.

Protocol 2: Synthesis of 2-Amino-4,6-dihydroxy-3H-phenoxazine-1,9-dicarboxylic Acid Dimethyl Ester

This protocol is a conceptualized, controlled route based on standard organic transformations.

Materials:

  • This compound (1.0 mmol, 267 mg)

  • (Trimethylsilyl)diazomethane (TMS-diazomethane), 2.0 M in hexanes (1.1 mL, 2.2 mmol)

  • Methanol (MeOH) (5 mL), Toluene (5 mL)

  • Trifluoroacetic acid (TFA) (1 mL)

  • Dichloromethane (DCM) (5 mL)

  • Silver(I) oxide (Ag₂O) (1.2 mmol, 278 mg)

  • Anhydrous Diethyl Ether (Et₂O)

Procedure:

  • Esterification: Dissolve this compound in a 1:1 mixture of toluene and methanol. Add TMS-diazomethane dropwise at 0 °C until a persistent yellow color is observed. Quench excess reagent with a few drops of acetic acid. Remove solvent under reduced pressure to yield the crude dimethyl ester.

  • Boc Deprotection: Dissolve the crude ester in DCM and add TFA. Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group. Co-evaporate with toluene to remove excess TFA.

  • Oxidative Coupling: Dissolve the resulting crude aminophenol intermediate in anhydrous diethyl ether. Add Ag₂O and stir vigorously at room temperature for 24 hours, protecting the reaction from light.

  • Monitor the formation of the colored phenoxazinone product by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired phenoxazinone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook

This compound is more than just a protected molecule; it is a strategic building block that enables cleaner, more efficient, and stereochemically controlled syntheses of valuable heterocyclic cores.[12][13] Its application in the construction of quinazolinones and phenoxazinones demonstrates clear advantages over traditional or unprotected routes, particularly in the context of complex molecule synthesis for drug discovery.[] By mitigating common synthetic problems like racemization and polymerization, this intermediate allows researchers to access novel chemical space with greater precision. As the demand for structurally diverse and stereochemically pure compound libraries continues to grow, the utility of thoughtfully designed building blocks like this compound will only become more critical in accelerating the discovery of next-generation therapeutics.

References

Assessing the Scalability of N-Boc-5-hydroxyanthranilic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-5-hydroxyanthranilic acid is a valuable building block in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a protected amine, a carboxylic acid, and a hydroxyl group on an aromatic ring, makes it a versatile intermediate for the construction of a variety of compounds, including bioactive peptides and heterocyclic scaffolds. As the demand for these complex molecules grows, the need for scalable and efficient synthetic routes to key intermediates like this compound becomes paramount.

This guide provides a comparative analysis of the primary methodologies for the synthesis of this compound, with a focus on assessing their scalability for researchers, scientists, and drug development professionals. We will delve into two main strategic approaches: the direct protection of commercially available 5-hydroxyanthranilic acid and a multi-step synthesis commencing from more fundamental precursors. Each route will be evaluated based on key scalability metrics, including the number of synthetic steps, cost and availability of starting materials, potential operational hazards, and the complexity of purification.

Methodology 1: Direct Boc Protection of 5-Hydroxyanthranilic Acid

This is the most straightforward approach, leveraging the commercial availability of 5-hydroxyanthranilic acid. The core of this method is the selective protection of the amino group with the tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc anhydride).

Synthetic Workflow

start 5-Hydroxyanthranilic Acid reagent Di-tert-butyl dicarbonate (Boc)2O, Base start->reagent Boc Protection product This compound reagent->product purification Purification (Crystallization/Chromatography) product->purification start 4-Aminophenol step1 Carboxylation (Kolbe-Schmitt reaction) start->step1 intermediate 5-Hydroxyanthranilic acid step1->intermediate step2 Boc Protection ((Boc)2O, Base) intermediate->step2 product This compound step2->product start 3-Nitrophenol step1 Nitration start->step1 intermediate1 Dinitrophenol derivative step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Aminophenol derivative step2->intermediate2 step3 Carboxylation intermediate2->step3 intermediate3 5-Hydroxyanthranilic acid step3->intermediate3 step4 Boc Protection intermediate3->step4 product This compound step4->product

A Researcher's Guide to Protecting Group Stability on Hydroxyanthranilic Acid: A Comparative Analysis of Boc and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of drug development and complex molecule synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. For a molecule as functionally rich and synthetically valuable as hydroxyanthranilic acid, a key building block in numerous bioactive compounds, the stability of the chosen protecting groups dictates the success of multi-step synthetic campaigns. This guide provides a comprehensive comparison of the stability of the widely used tert-butyloxycarbonyl (Boc) group against other common protecting groups—Carbobenzyloxy (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and Acyl—when applied to the dual functionalities of hydroxyanthranilic acid.

This analysis is grounded in established principles of physical organic chemistry and supported by generalized experimental data. We will delve into the nuanced interplay between the electronic character of the hydroxyanthranilic acid scaffold and the inherent lability of each protecting group. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to conduct their own head-to-head stability comparisons, ensuring the selection of the optimal protecting group for their specific synthetic strategy.

The Challenge of Protecting Hydroxyanthranilic Acid

Hydroxyanthranilic acid presents a unique challenge due to the presence of two reactive functionalities with distinct chemical properties: a nucleophilic aromatic amine and a phenolic hydroxyl group. The electronic interplay between these groups on the aromatic ring can influence the reactivity and, consequently, the stability of protecting groups attached to them. Moreover, 3-hydroxyanthranilic acid itself is susceptible to auto-oxidation, adding another layer of complexity to its chemical manipulation.[1] An ideal protecting group strategy must therefore not only offer stability under a range of reaction conditions but also be amenable to selective removal without compromising the integrity of the core structure.

Comparative Stability Profile of Protecting Groups

The choice of a protecting group is fundamentally a decision about its lability under specific chemical environments. An "orthogonal" protection strategy, where one group can be removed without affecting another, is often the key to a successful synthesis.[2][3]

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide array of conditions and its clean, acid-catalyzed deprotection.[4]

  • Stability: The Boc group is exceptionally stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation.[5] This robustness makes it an excellent choice for reactions involving organometallics, basic hydrolyses, and many common coupling reactions.

  • Lability: Its primary vulnerability is to acidic conditions.[4][5] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6] The mechanism involves the formation of a stable tert-butyl cation.[4]

  • On Hydroxyanthranilic Acid:

    • N-Boc: The N-Boc group on the aniline nitrogen is expected to exhibit its characteristic acid lability. The electron-donating hydroxyl group may slightly modulate the nucleophilicity of the nitrogen, but the fundamental acid-catalyzed deprotection mechanism should remain operative.

    • O-Boc: Protection of the phenolic hydroxyl as a tert-butyl carbonate is also possible. Phenolic carbonates are generally more labile than their alkyl counterparts and can be cleaved under moderately basic conditions, in addition to acidic conditions.

Carbobenzyloxy (Cbz) Group

The Cbz group, a classic in peptide chemistry, offers a different orthogonality, being primarily cleaved by hydrogenolysis.[7][8]

  • Stability: Cbz-protected amines are stable under mildly acidic and basic conditions.[9] This allows for the use of Boc and Fmoc groups in the same synthetic sequence.

  • Lability: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which reduces it to toluene and releases the free amine.[7][9] It can also be removed by strong acids, though this is less common.[7]

  • On Hydroxyanthranilic Acid:

    • N-Cbz: The N-Cbz group on hydroxyanthranilic acid would be expected to be stable to a variety of non-reductive conditions. Its removal via hydrogenolysis should be efficient, provided no other functional groups sensitive to reduction are present.

    • O-Cbz: Protection of the phenolic hydroxyl as a benzyl carbonate is also feasible. Similar to the N-Cbz group, it would be cleaved by hydrogenolysis.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the protecting group of choice in modern solid-phase peptide synthesis due to its base-lability.[10]

  • Stability: The Fmoc group is stable to acidic and reductive conditions, making it orthogonal to both Boc and Cbz.[10][11]

  • Lability: It is readily cleaved by treatment with a mild base, typically a solution of piperidine in an organic solvent.[10] The deprotection mechanism proceeds through an E1cB-type elimination.

  • On Hydroxyanthranilic Acid:

    • N-Fmoc: The N-Fmoc group would provide excellent stability during acid-mediated reactions. Its removal with piperidine should be straightforward.

    • O-Fmoc: Protection of the hydroxyl group as a fluorenylmethyl carbonate is also possible and would be cleaved under the same basic conditions.

Acyl Groups (e.g., Acetyl, Benzoyl)

Acyl groups are another common class of protecting groups, offering a different stability profile.[12]

  • Stability: Acyl groups are generally stable under acidic and oxidative conditions.[12]

  • Lability: They are typically removed under basic (saponification) or reductive (e.g., with LiAlH₄) conditions.[12] The stability of acyl groups can be tuned by the electronic nature of the acyl substituent.

  • On Hydroxyanthranilic Acid:

    • N-Acyl: Acyl protection of the aniline nitrogen as an amide results in a very stable bond. Deprotection often requires harsh conditions (strong acid or base at elevated temperatures), which might not be compatible with the overall molecular structure.[12]

    • O-Acyl: The phenolic hydroxyl can be protected as an ester. These are more readily cleaved by base-mediated hydrolysis than amides.

Quantitative Data Summary

Protecting GroupFunctionalityStable ToLabile To
Boc AmineBase, Nucleophiles, H₂/Pd-CStrong Acid (TFA, HCl)
HydroxylMild Acid, H₂/Pd-CStrong Acid, Moderate Base
Cbz AmineMild Acid, BaseH₂/Pd-C, Strong Acid
HydroxylMild Acid, BaseH₂/Pd-C
Fmoc AmineAcid, H₂/Pd-CBase (Piperidine)
HydroxylAcid, H₂/Pd-CBase (Piperidine)
Acyl AmineAcid, OxidationStrong Acid/Base (harsh), Reduction
HydroxylAcid, OxidationBase (hydrolysis), Reduction

Experimental Protocols for Comparative Stability Analysis

To empower researchers to make data-driven decisions, we provide the following detailed protocols for a head-to-head comparison of protecting group stability on hydroxyanthranilic acid.

General Workflow for Stability Studies

The overarching strategy is to subject each protected hydroxyanthranilic acid derivative to a set of standardized stress conditions and quantify the extent of deprotection over time.

G cluster_0 Preparation cluster_1 Stability Testing cluster_2 Analysis cluster_3 Data Interpretation prep Synthesize and purify protected hydroxyanthranilic acid derivatives (N-PG, O-PG, N,O-bis-PG) stress Subject each derivative to a panel of 'stress' conditions (e.g., acidic, basic, reductive) over a time course. prep->stress analysis Analyze aliquots at each time point by HPLC and/or LC-MS to quantify the remaining protected starting material and the appearance of deprotected products. stress->analysis interp Plot % deprotection vs. time to determine the stability profile of each protecting group under each condition. analysis->interp

Caption: General workflow for comparing protecting group stability.

Protocol 1: Synthesis of Protected Hydroxyanthranilic Acid Derivatives

This protocol outlines the general procedures for the protection of the amino and hydroxyl groups of 3-hydroxyanthranilic acid. Note that optimization of reaction conditions may be necessary.

A. N-Boc Protection:

  • Dissolve 3-hydroxyanthranilic acid (1.0 eq) in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base such as sodium bicarbonate or triethylamine (2.0-3.0 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, acidify the aqueous layer and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

B. N-Cbz Protection:

  • Follow a similar procedure to N-Boc protection, using benzyl chloroformate (Cbz-Cl, 1.1-1.3 eq) as the protecting group source.[9]

C. N-Fmoc Protection:

  • Follow a similar procedure to N-Boc protection, using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1-1.3 eq) or Fmoc-OSu.[10][11]

D. O-Acyl Protection (e.g., Acetylation):

  • Selective O-acylation in the presence of a free amine can be challenging. One approach is to perform the reaction under acidic conditions or to use a milder acylating agent.

  • Alternatively, protect the amine first (e.g., as N-Boc), then acylate the hydroxyl group under standard conditions (e.g., acetic anhydride, pyridine).

Protocol 2: Comparative Stability Assay

This protocol describes the procedure for testing the stability of the synthesized protected derivatives.

  • Stock Solution Preparation: Prepare a stock solution of each purified protected hydroxyanthranilic acid derivative in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 10 mg/mL).

  • Reaction Setup: For each protecting group and each test condition, set up a reaction vial.

    • Acidic Conditions (for Boc and Cbz stability): To 100 µL of the stock solution, add 900 µL of a 20% TFA in dichloromethane (DCM) solution.

    • Basic Conditions (for Fmoc and Acyl stability): To 100 µL of the stock solution, add 900 µL of a 20% piperidine in dimethylformamide (DMF) solution.

    • Reductive Conditions (for Cbz stability): To a solution of the Cbz-protected compound in methanol, add a catalytic amount of 10% Pd/C. Stir under an atmosphere of H₂.[9]

    • Control: To 100 µL of the stock solution, add 900 µL of the solvent used for the stock solution.

  • Time Course Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 20 µL) from each reaction vial.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a large volume of a suitable mobile phase for HPLC analysis (e.g., 1 mL of 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Analyze the quenched samples by HPLC and/or LC-MS.

    • HPLC: Use a C18 reverse-phase column with a suitable gradient of acetonitrile and water (with a modifier like 0.1% TFA or formic acid). Monitor the elution profile at a wavelength where both the starting material and the deprotected product absorb (e.g., 254 nm or 280 nm).

    • LC-MS: Confirm the identity of the peaks corresponding to the starting material and the deprotected product by their mass-to-charge ratio.

  • Data Analysis: Calculate the percentage of the remaining protected starting material at each time point by comparing its peak area to the initial peak area (t=0). Plot the percentage of remaining starting material against time for each condition to generate a stability profile.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Time Course Analysis prep Prepare stock solutions of protected hydroxyanthranilic acid acid Acidic (e.g., 20% TFA/DCM) prep->acid base Basic (e.g., 20% Piperidine/DMF) prep->base reductive Reductive (e.g., H₂/Pd-C) prep->reductive sampling Take aliquots at multiple time points acid->sampling base->sampling reductive->sampling quench Quench reaction sampling->quench analysis Analyze by HPLC/LC-MS quench->analysis

Caption: Experimental workflow for the comparative stability assay.

Conclusion and Recommendations

The selection of a protecting group for hydroxyanthranilic acid is a critical decision that must be guided by the specific requirements of the synthetic route.

  • For syntheses that require robustness to basic and reductive conditions , with deprotection planned under acidic conditions, Boc is an excellent choice.

  • When orthogonality to acid-labile groups is necessary , and reductive cleavage is feasible, Cbz offers a reliable alternative.

  • For syntheses that will involve acid-sensitive functionalities , and where a base-labile protecting group is required, Fmoc is the superior option.

  • Acyl groups, particularly for the amine, should be used with caution due to the potentially harsh deprotection conditions required. O-Acyl groups offer a more practical option for hydroxyl protection when base-lability is desired.

Ultimately, the empirical data generated from the experimental protocols provided in this guide will offer the most definitive answer to which protecting group offers the optimal stability and lability profile for your specific application. By systematically evaluating these key protecting groups, researchers can proceed with their syntheses with a higher degree of confidence and a greater likelihood of success.

References

A Senior Application Scientist's Guide to the Purification of N-Boc-5-hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in N-Boc-5-hydroxyanthranilic Acid Applications

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds and complex organic molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amine and the carboxylic acid and hydroxyl functionalities on the aromatic ring make it a versatile intermediate. However, the synthesis of this molecule can result in a crude product containing various impurities, including unreacted starting materials, byproducts from the Boc-protection step, and other process-related impurities. The purity of this compound is paramount, as impurities can interfere with subsequent reactions, lead to the formation of undesired side products, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).

This comprehensive guide provides an in-depth evaluation of three common purification methods for this compound: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance in terms of purity, yield, throughput, and scalability.

Understanding the Starting Material: Common Impurities in Crude this compound

The primary route to this compound involves the reaction of 5-hydroxyanthranilic acid with di-tert-butyl dicarbonate (Boc-anhydride). A thorough understanding of the potential impurities is crucial for designing an effective purification strategy.

Potential Impurities:

  • Unreacted 5-hydroxyanthranilic acid: Due to incomplete reaction.

  • Di-Boc species: Over-reaction leading to the protection of the hydroxyl group.

  • tert-Butanol: A byproduct of Boc-anhydride decomposition.[1]

  • Byproducts of Boc-anhydride: Including tert-butyl carbonate.[2]

  • Polymeric impurities: Arising from self-condensation of anthranilic acid derivatives.

The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity of the product.

Method 1: Recrystallization - The Classic Approach to High Purity

Recrystallization is a powerful and cost-effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.

Causality Behind Experimental Choices in Recrystallization

The selection of an appropriate solvent system is the most critical factor in a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of the compound.

For this compound, a polar protic compound, a mixed solvent system often provides the best results. A "soluble solvent" is used to dissolve the compound, and an "insoluble solvent" is added to induce crystallization.[3]

Experimental Protocol: Mixed-Solvent Recrystallization of this compound

Materials:

  • Crude this compound

  • Methanol (soluble solvent)

  • Water (insoluble solvent)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot methanol (e.g., 5-10 mL) to dissolve the solid completely with gentle heating and stirring.

  • Once dissolved, slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 1:1 methanol/water.

  • Dry the crystals under vacuum to a constant weight.

dot graph TD { A[Start: Crude this compound] --> B{Dissolve in minimal hot methanol}; B --> C{Add hot water until turbidity appears}; C --> D{Add a few drops of hot methanol to clarify}; D --> E{Slowly cool to room temperature}; E --> F{Cool in an ice bath}; F --> G{Collect crystals by vacuum filtration}; G --> H{Wash with cold methanol/water}; H --> I[End: Pure, dry crystals]; }

Caption: Workflow for the recrystallization of this compound.

Method 2: Flash Column Chromatography - Rapid Purification for Moderate Quantities

Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel) packed in a column and a mobile phase (a solvent or mixture of solvents) that is pushed through the column under pressure. Separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

Causality Behind Experimental Choices in Flash Chromatography

The choice of stationary and mobile phases is critical for achieving good separation.

  • Stationary Phase: Silica gel is a polar adsorbent and is suitable for the purification of moderately polar compounds like this compound.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the mobile phase is gradually increased (gradient elution) to elute compounds with increasing polarity. For polar aromatic compounds, adding a small amount of a more polar solvent like methanol or a base like triethylamine to the mobile phase can improve peak shape and resolution.[1]

Experimental Protocol: Flash Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Glass column

  • Flash chromatography system (optional)

  • Test tubes or fraction collector

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, and then drain the excess solvent.

  • Sample Loading: Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica to the top of the column.

  • Elution: Start with a non-polar mobile phase (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity. A typical gradient might be:

    • 9:1 Hexane/Ethyl Acetate (2 column volumes)

    • Gradient to 1:1 Hexane/Ethyl Acetate (10 column volumes)

    • Gradient to 100% Ethyl Acetate (5 column volumes)

    • If necessary, a final flush with 9:1 Ethyl Acetate/Methanol.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

dot graph TD { A[Start: Crude this compound] --> B{Prepare silica gel column}; B --> C{Load sample onto column}; C --> D{Elute with a hexane/ethyl acetate gradient}; D --> E{Collect fractions}; E --> F{Monitor fractions by TLC}; F --> G{Combine pure fractions}; G --> H[End: Purified product after solvent evaporation]; }

Caption: Workflow for flash column chromatography purification.

Method 3: Preparative HPLC - The Ultimate in Purity and Resolution

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that is scalable from milligrams to kilograms. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect purified compounds.

Causality Behind Experimental Choices in Preparative HPLC

For this compound, a polar aromatic compound, reversed-phase HPLC is the method of choice.

  • Stationary Phase: A C18 (octadecylsilyl) bonded silica column is a common choice for reversed-phase chromatography, as it provides good retention for moderately polar compounds.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[4] A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to effectively separate the desired compound from impurities.[5]

Experimental Protocol: Preparative Reversed-Phase HPLC of this compound

Materials:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a C18 column (e.g., 20 x 250 mm, 10 µm)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 90:10 Water/Acetonitrile with 0.1% TFA).

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 10% B to 90% B over 30 minutes

    • Flow Rate: 10 mL/min

    • Detection: UV at 254 nm

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the main peak of the desired product.

  • Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.

dot graph TD { A[Start: Crude this compound] --> B{Dissolve in initial mobile phase}; B --> C{Inject onto preparative C18 column}; C --> D{Elute with a water/acetonitrile gradient (with TFA)}; D --> E{Collect fractions based on UV detection}; E --> F{Analyze fraction purity by analytical HPLC}; F --> G{Combine pure fractions}; G --> H[End: Highly pure product after solvent removal]; }

Caption: Workflow for preparative HPLC purification.

Comparative Evaluation of Purification Methods

The choice of purification method is a trade-off between purity, yield, speed, cost, and scalability. The following table provides a comparative summary of the three methods for the purification of this compound.

ParameterRecrystallizationFlash Column ChromatographyPreparative HPLC
Typical Purity >99%95-99%>99.5%
Typical Yield 70-90%60-85%80-95%
Throughput High (grams to kilograms)Moderate (milligrams to grams)Low to Moderate (milligrams to grams)
Cost LowModerateHigh
Time ModerateFastSlow
Scalability ExcellentGoodModerate
Key Advantage Cost-effective for high purityRapid purificationHighest purity and resolution
Key Disadvantage Lower yield, not suitable for all impuritiesLower resolution than HPLCHigh cost and complexity

Note: The purity and yield values presented in this table are illustrative and based on typical outcomes for the purification of similar compounds. Actual results may vary depending on the specific nature and quantity of impurities in the crude material.

Conclusion: Selecting the Optimal Purification Strategy

The optimal purification strategy for this compound depends on the specific requirements of the downstream application.

  • For large-scale production where high purity and cost-effectiveness are paramount, recrystallization is often the preferred method. It is a simple, scalable, and economical technique capable of delivering material with excellent purity.

  • For research and development or when a rapid purification of moderate quantities is needed, flash column chromatography is a valuable tool. It offers a good balance of speed, resolution, and scalability.

  • When the highest possible purity is required, for example, for the synthesis of an API for clinical trials, preparative HPLC is the gold standard. Despite its higher cost and lower throughput, it provides unparalleled resolution and the ability to isolate the target compound from even closely related impurities.

Ultimately, a multi-step purification strategy, such as an initial purification by flash chromatography followed by a final polishing step using recrystallization, may be the most effective approach to consistently obtain this compound of the highest quality.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of n-Boc-5-hydroxyanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the lifecycle of specialized laboratory reagents extends beyond their application in research and development. A critical, yet often overlooked, aspect is their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of n-Boc-5-hydroxyanthranilic acid, ensuring the safety of laboratory personnel and the protection of our environment. As scientists, our responsibility for a chemical does not end when an experiment is complete; it concludes only when the compound and its containers are managed in a manner that is safe and environmentally sound.

This document moves beyond a simple checklist, delving into the causality behind disposal protocols. By understanding the inherent hazards of this compound and the regulatory landscape governing chemical waste, we can implement a disposal strategy that is not only compliant but also intuitive and self-validating for the professionals at the bench.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS 244765-00-2) is an aromatic carboxylic acid derivative.[1][2][3] While comprehensive toxicological data is not always available for specialized reagents, the available Safety Data Sheets (SDS) and related literature provide a clear directive for cautious handling and disposal.

Key Hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1][4][5]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][4]

These classifications, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitate that this compound be treated as a hazardous waste.[1][4] The Boc protecting group and the hydroxyanthranilic acid core contribute to its potential reactivity and biological effects. The anthranilic acid scaffold itself is a known structural alert for potential toxicity, warranting a conservative approach to its disposal.

Hazard Summary Table
Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/Irritation2Causes skin irritation[1][4][5]
Serious Eye Damage/Irritation2Causes serious eye irritation[1][4][5]
Specific target organ toxicity, single exposure; Respiratory tract irritation3May cause respiratory irritation[1][4]

This data underscores the necessity of preventing its release into the environment and ensuring it does not come into contact with personnel without appropriate Personal Protective Equipment (PPE).[5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its transfer to a licensed waste disposal facility.[6] This workflow is designed to be compliant with the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.[6][7]

DisposalWorkflow cluster_Lab Laboratory Operations cluster_SAA Satellite Accumulation Area (SAA) cluster_Disposal Waste Management A Waste Generation (Unused reagent, contaminated labware) B Segregation (Collect in a designated, compatible container) A->B Immediate Action C Labeling ('Hazardous Waste', full chemical name, date) B->C Critical Step D Temporary Storage (Under lab personnel control, < 1 year) C->D Transfer E Waste Pickup Request (Submit to EHS/Waste Management) D->E Container Full or Time Limit F Transfer to Licensed Facility (Professional disposal) E->F Scheduled Pickup

Caption: Disposal workflow for this compound.

Step 1: Point-of-Generation Waste Collection

All materials contaminated with this compound, including unused pure compound, reaction residues, and contaminated labware (e.g., weighing boats, gloves, pipette tips), must be considered hazardous waste.

  • Action: Immediately place all waste into a designated, chemically compatible container.[8] For a solid like this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[8]

  • Rationale: Preventing the release of the chemical into the laboratory environment is the primary goal. A sealed, compatible container minimizes the risk of spills and exposure.[9] Do not use metal containers for acidic waste.[6]

Step 2: Proper Labeling

Accurate and thorough labeling is a cornerstone of safe chemical management and is mandated by regulatory bodies.[9]

  • Action: As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label.[9] The label must include:

    • The full chemical name: "this compound"

    • The date accumulation started.

    • An indication of the hazards (e.g., "Irritant").

  • Rationale: Clear labeling prevents accidental mixing of incompatible wastes and informs all personnel of the container's contents and associated dangers.[10] This is a critical requirement for compliance with EPA and OSHA standards.

Step 3: Segregation and Storage

Chemical incompatibility is a significant risk in waste storage.

  • Action: Store the this compound waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and under the control of laboratory personnel.[10][11]

  • Segregation: Keep this waste stream separate from incompatible materials. As an acidic organic compound, it should be stored away from bases, strong oxidizing agents, and reactive chemicals.[5][10]

  • Rationale: Improper segregation can lead to dangerous chemical reactions. Storing acids and bases separately, for example, prevents violent neutralization reactions.[10] Keeping oxidizers away from organic compounds like this one mitigates the risk of fire.

Step 4: Arranging for Disposal

Laboratory personnel are responsible for managing the waste until it is collected by trained professionals.

  • Action: Keep the waste container securely closed at all times, except when adding waste.[9] Once the container is full, or if it has been in the SAA for close to one year, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6][10]

  • Rationale: There are strict time and volume limits for how long hazardous waste can be stored in an SAA.[6][10] Adhering to these regulations is crucial for maintaining a compliant and safe laboratory environment. Never dispose of this compound down the drain or in the regular trash.[8]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, well-rehearsed emergency plan is essential.

Personal Exposure:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][12] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][12]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][12]

Spill Response:

For a small spill of solid this compound:

  • Ensure Personal Safety: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[1][8]

  • Ventilation: Ensure the area is well-ventilated.[5]

  • Containment & Cleanup: Carefully sweep up the solid material, avoiding dust formation.[5] Place the swept material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the chemical's hazards and adhering to a structured, well-documented disposal workflow, researchers can ensure they are protecting themselves, their colleagues, and the wider community. This guide serves as a foundational document, but it is imperative to always consult your institution's specific waste management policies and the most current Safety Data Sheet for the compound.

References

A Senior Application Scientist's Guide to Handling n-Boc-5-hydroxyanthranilic acid: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with specialized chemical intermediates like n-Boc-5-hydroxyanthranilic acid is foundational to innovation. However, the novel properties of these molecules demand a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for handling this compound, ensuring that safety is an integral part of the scientific process. The protocols outlined here are designed to be self-validating, grounding every recommendation in the specific chemical nature of the substance.

Hazard Assessment: Understanding the Compound

This compound (C₁₂H₁₅NO₅) is an amino-protected derivative of 5-hydroxyanthranilic acid.[1][2] While comprehensive toxicological data is not fully available for this specific molecule, the Globally Harmonized System (GHS) classification, based on data submitted to the European Chemicals Agency (ECHA), provides a clear directive for handling.[1][3] The primary hazards are associated with its irritant properties.

The parent compound, 5-hydroxyanthranilic acid, is also classified as an irritant and is harmful if swallowed or inhaled.[4][5][6] The presence of the tert-butoxycarbonyl (Boc) protecting group, while modifying solubility and reactivity, does not negate the underlying hazards of the anthranilic acid core. Furthermore, the compound is typically a solid powder, which introduces the risk of airborne particulate exposure.[7][8]

Table 1: GHS Hazard Identification for this compound

Hazard Class GHS Category Hazard Statement
Skin Irritation Category 2 H315: Causes skin irritation[1][3]
Eye Irritation Category 2 H319: Causes serious eye irritation[1][3]

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[1][3] |

These classifications mandate a stringent personal protective equipment (PPE) protocol to prevent contact with skin, eyes, and the respiratory system.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[7] Standard safety glasses with side shields are insufficient as they do not protect against fine dusts or splashes.

    • Recommended for Splash Risk: When handling solutions, performing transfers, or during procedures with a risk of splashing (e.g., deprotection reactions), a full-face shield should be worn in addition to safety goggles. A face shield alone does not provide adequate eye protection.[9]

  • Hand Protection:

    • Glove Type: Chemically resistant, disposable gloves such as nitrile are required. Always inspect gloves for tears or punctures before use.[7][10]

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Wash hands thoroughly with soap and water after removing gloves.[10]

  • Body Protection:

    • Lab Coat: A standard, properly fitting laboratory coat must be worn and kept fastened to protect against accidental skin contact.[11]

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection:

    • Primary Control: The primary method for controlling respiratory exposure is through engineering controls. All weighing and handling of the solid powder should be performed inside a certified chemical fume hood or a ventilated balance enclosure to keep airborne concentrations low.[7][12]

    • When Required: If engineering controls are not available or are insufficient to prevent the generation of dust, a NIOSH-approved particulate respirator (e.g., an N95 filtering facepiece) must be used.[13][14] Respirator use must comply with a respiratory protection program that meets OSHA's 29 CFR 1910.134 standards.[7]

Operational Workflow: Safe Handling of Solid this compound

This step-by-step protocol integrates PPE and engineering controls into a standard laboratory procedure for weighing and dissolving the compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Functionality B 2. Assemble All Materials (Spatula, Weigh Paper, Beaker, Solvent) A->B C 3. Don Full PPE (Goggles, Lab Coat, Nitrile Gloves) B->C D 4. Place Balance and Chemical Container in Hood C->D E 5. Carefully Weigh Solid (Minimize Dust Generation) D->E F 6. Transfer Solid to Beaker E->F G 7. Add Solvent Slowly to Dissolve F->G H 8. Securely Close Primary Chemical Container G->H I 9. Decontaminate Spatula and Weigh Paper H->I J 10. Dispose of Contaminated Items in Solid Waste Container I->J K 11. Wipe Down Fume Hood Surface J->K L 12. Remove PPE and Wash Hands Thoroughly K->L

Caption: Safe Handling Workflow for this compound.

Special Considerations: Boc Deprotection

The Boc group is designed to be removed, typically under acidic conditions using reagents like Trifluoroacetic Acid (TFA).[15][16][17] This process introduces additional, significant hazards.

  • Reagent Hazards: TFA is highly corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled.

  • Byproduct Generation: The deprotection reaction liberates isobutylene and carbon dioxide gas.[16] This can cause pressure buildup in closed systems.

  • Enhanced PPE: When performing a Boc deprotection:

    • All work must be done in a chemical fume hood.

    • Wear a full-face shield over chemical safety goggles.

    • Use heavier-duty or double-gloved nitrile gloves. Consult a glove compatibility chart for TFA.

    • Ensure an eyewash station and safety shower are immediately accessible.[7][12]

Spill, Exposure, and Disposal Plans

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Spill (Solid): For small spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for chemical waste.[4][7] Moisten the material slightly with water to prevent dusting if appropriate.[8]

Disposal Plan: All waste containing this compound, including contaminated consumables like gloves and weigh paper, must be disposed of as hazardous chemical waste.[3][18] Place materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[19] Do not allow the chemical to enter drains or the environment.[4]

By adhering to these detailed protocols, you build a culture of safety that protects not only yourself and your colleagues but also ensures the integrity and success of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.